Xaliproden
説明
Structure
3D Structure
特性
Key on ui mechanism of action |
Xaliproden is an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities. Although its mechanism of action is not fully understood, xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death. The neuroprotective effect of this agent involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor. |
|---|---|
CAS番号 |
135354-02-8 |
分子式 |
C24H22F3N |
分子量 |
381.4 g/mol |
IUPAC名 |
1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C24H22F3N/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18/h1-9,11,16-17H,10,12-15H2 |
InChIキー |
WJJYZXPHLSLMGE-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3 |
正規SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3 |
外観 |
Solid powder |
他のCAS番号 |
135354-02-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(2-(naphth-2-yl)ethyl)-4-(3-trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride 1-(2-(naphth-2-yl)ethyl)-4-(trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride SR 57746A SR-57746A SR57746A xaliproden xaliproden hydrochloride |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Xaliproden in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden (SR57746A) is a non-peptidic, orally active compound that has been investigated for its neuroprotective and neurotrophic properties in the context of neurodegenerative diseases, notably amyotrophic lateral sclerosis (ALS).[1] Although clinical trials in ALS did not meet their primary endpoints, preclinical studies have elucidated a distinct mechanism of action centered on the activation of the serotonin (B10506) 5-HT1A receptor and subsequent modulation of intracellular signaling pathways crucial for neuronal survival and function.[2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: 5-HT1A Receptor Agonism
The principal mechanism of action of this compound is its activity as a potent and selective agonist at the 5-HT1A receptor.[1][5] This interaction initiates a cascade of intracellular events that underpin its neuroprotective effects.
Quantitative Data: Receptor Binding and Functional Activity
This compound exhibits high affinity for both rat and human 5-HT1A receptors, comparable to the well-characterized 5-HT1A agonist, (+)8-OH-DPAT.[1] Its functional activity as an agonist has been confirmed through G-protein activation assays, where it stimulates the binding of [³⁵S]GTPγS to G-proteins coupled to the 5-HT1A receptor.[6]
| Parameter | Rat 5-HT1A Receptor | Human 5-HT1A Receptor | Reference |
| Binding Affinity (pKi) | 8.84 | 9.00 | [6] |
| Functional Potency (pEC50) | 7.58 (Hippocampus) | 7.39 (C6-h5-HT1A cells), 7.24 (HeLa-h5-HT1A cells) | [6] |
| Efficacy (Emax, % of 5-HT) | 61% (Hippocampus) | 62% (C6-h5-HT1A cells), 93% (HeLa-h5-HT1A cells) | [6] |
Table 1: Binding Affinity and Functional Activity of this compound at 5-HT1A Receptors.
Downstream Signaling Pathways
Activation of the Gi/o-coupled 5-HT1A receptor by this compound triggers downstream signaling cascades that are critical for its neurotrophic and neuroprotective effects. A key pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[7]
Activation of the MAP Kinase (ERK) Pathway
Studies in neuronal cell lines and primary motor neuron cultures have demonstrated that this compound induces the phosphorylation and activation of ERK1 and ERK2 (p44/p42 MAPK).[7] This activation is sensitive to pertussis toxin, confirming the involvement of a Gi/o protein-coupled receptor.[7] Furthermore, the neuroprotective effects of this compound on motor neuron survival are blocked by inhibitors of MEK1, the upstream kinase of ERK1/2, highlighting the essential role of this pathway. The activation of ERK1/2 by this compound appears to involve both p21Ras and Protein Kinase C (PKC).[7]
Modulation of Neurotrophic Factor Expression
A significant consequence of the this compound-induced signaling cascade is the upregulation of neurotrophic factor gene expression. In a mouse model of progressive motor neuropathy (pmn mice), treatment with this compound was shown to counteract the downregulation of Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3) mRNA levels in the brain and spinal cord.[2][8]
| Neurotrophic Factor | Tissue | Effect of this compound Treatment | Reference |
| NGF mRNA | Brain | Increased expression | [2] |
| NGF mRNA | Spinal Cord | Increased expression | [2] |
| NT-3 mRNA | Brain | Increased expression | [2] |
| BDNF mRNA | Brain & Spinal Cord | No significant effect | [2] |
Table 2: Effect of this compound on Neurotrophin mRNA Expression in pmn Mice.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a source rich in 5-HT1A receptors, such as rat hippocampus or cells recombinantly expressing the human 5-HT1A receptor.[9] The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subjected to differential centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended in the assay buffer.
-
Competition Binding Assay: A fixed concentration of a specific 5-HT1A radioligand (e.g., [³H]8-OH-DPAT) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixtures are incubated at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Western Blotting for ERK1/2 Phosphorylation
Objective: To assess the activation of the ERK1/2 MAP kinase pathway in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Neuronal cells (e.g., primary motor neurons or PC12 cells) are cultured under appropriate conditions.[7] Prior to treatment, cells are often serum-starved to reduce basal ERK1/2 phosphorylation. Cells are then incubated with this compound at various concentrations and for different time points.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the Bradford assay, to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal loading, the membrane is stripped and re-probed with an antibody against total ERK1/2. The density of the p-ERK1/2 bands is normalized to the density of the total ERK1/2 bands.
Quantitative Real-Time PCR (qRT-PCR) for Neurotrophin mRNA
Objective: To quantify the relative expression levels of neurotrophin mRNA (e.g., NGF, NT-3) in response to this compound treatment.
Methodology:
-
Tissue/Cell Collection and RNA Extraction: Brain and spinal cord tissues from control and this compound-treated animals are collected.[2] Total RNA is extracted using a suitable method, such as TRIzol reagent, followed by purification.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for the neurotrophins of interest and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target neurotrophin genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Logical Framework of this compound's Neuroprotective Action
The neuroprotective effects of this compound can be understood as a logical progression from its initial molecular interaction to the ultimate cellular outcomes.
Conclusion
References
- 1. 5-HT1A receptors are involved in the effects of this compound on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of this compound in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA Extraction and RT-qPCR [protocols.io]
- 6. 5-HT1A receptors are involved in the effects of this compound on G-protein activation, neurotransmitter release and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of neurotrophin mRNA expression in PMN mouse: modulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Neurotrophic Potential of SR57746 on Motor Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR57746, also known as Xaliproden, is a synthetic, orally active, non-peptide compound that has demonstrated neurotrophic and neuroprotective properties in various preclinical models. This technical guide provides an in-depth overview of the core scientific findings related to the effects of SR57746 on motor neurons. It details the compound's impact on motor neuron survival and neurite outgrowth, outlines relevant experimental methodologies, and illustrates the primary signaling pathway implicated in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug development.
Introduction
Motor neuron diseases, such as Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive degeneration of motor neurons, leading to muscle atrophy, paralysis, and ultimately, death. The development of therapeutic agents that can protect motor neurons from degeneration and promote their survival is a critical area of research. Neurotrophic factors have shown promise in this regard, but their clinical utility is often limited by poor bioavailability and inability to cross the blood-brain barrier.
SR57746 is a small molecule that overcomes these limitations, exhibiting the ability to cross the blood-brain barrier and be orally administered.[1] It has been shown to exert neurotrophic effects, including the enhancement of motor neuron survival and the promotion of neurite extension.[2] The primary mechanism of action for SR57746 is agonism of the 5-hydroxytryptamine receptor 1A (5-HT1A).[1] While clinical trials of SR57746 in ALS did not meet their primary endpoints, the preclinical data on its neurotrophic effects on motor neurons remain a valuable area of study for the development of future neuroprotective therapies.[3]
Quantitative Data on the Effects of SR57746 on Motor Neurons
A note on data availability: The pivotal study by Duong et al. (1999) in the British Journal of Pharmacology provides the most direct evidence for the neurotrophic effects of SR57746 on purified motor neurons. While the full text of this article detailing specific quantitative data is not widely available, the key findings reported in the abstract and subsequent reviews are summarized below. The tables present the qualitative and semi-quantitative findings derived from these sources.
Table 1: Effect of SR57746 on Motor Neuron Survival
| Treatment Group | Concentration | Observation | Comparative Efficacy | Source |
| SR57746A | 1 µM | Increases phenotypic survival of embryonic mouse motor neurons. | To the same extent as Brain-Derived Neurotrophic Factor (BDNF). | [2] |
| BDNF | 100 ng/ml | Increases phenotypic survival of embryonic mouse motor neurons. | Gold standard for in vitro motor neuron survival. | [2] |
| SR57746A | > 1 µM | Neurotrophic effect decreases. | Optimal concentration is critical for maximal effect. | [2] |
Table 2: Effect of SR57746 on Neurite Outgrowth
| Treatment Group | Concentration | Observation | Source |
| SR57746A | 1 µM | Increases the outgrowth and number of neurites from embryonic mouse motor neurons. | [2] |
Experimental Protocols
The following is a representative, detailed methodology for assessing the neurotrophic effects of a compound like SR57746 on primary motor neurons, based on established protocols.
Isolation and Culture of Embryonic Mouse Motor Neurons
This protocol is adapted from standard procedures for the purification of embryonic rodent motor neurons.
Materials:
-
Timed-pregnant mice (e.g., E12-E14)
-
Leibovitz's L-15 medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA (0.05%)
-
DNase I
-
Bovine Serum Albumin (BSA)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Laminin-coated culture plates or coverslips
-
SR57746A (this compound)
-
Control substances (e.g., vehicle, BDNF)
Procedure:
-
Euthanize pregnant mouse and dissect embryos in L-15 medium.
-
Isolate the spinal cords from the embryos.
-
Dissect the ventral horns containing the motor neurons.
-
Pool the ventral horn tissue and incubate in trypsin-EDTA solution to dissociate the tissue.
-
Neutralize trypsin with BSA-containing medium.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Layer the cell suspension over a density gradient (e.g., OptiPrep™) and centrifuge to separate motor neurons from other cell types.
-
Collect the enriched motor neuron fraction.
-
Wash the cells and resuspend in supplemented Neurobasal medium.
-
Plate the motor neurons on laminin-coated culture vessels at a desired density.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
Motor Neuron Survival Assay
Procedure:
-
After allowing motor neurons to adhere for 24 hours, replace the culture medium with fresh medium containing the experimental compounds.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO)
-
SR57746A at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM)
-
Positive control: BDNF (e.g., 100 ng/ml)
-
-
Incubate the cultures for a predetermined period (e.g., 48-96 hours).
-
Assessment of Survival:
-
Fix the cells with 4% paraformaldehyde.
-
Immunostain for a motor neuron-specific marker (e.g., SMI-32 or Islet-1).
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Capture images using a fluorescence microscope.
-
Count the number of surviving, marker-positive neurons in multiple random fields for each condition.
-
Express survival as a percentage of the number of cells in the positive control (BDNF) group.
-
Neurite Outgrowth Assay
Procedure:
-
Culture and treat motor neurons as described in the survival assay.
-
After the incubation period, fix and stain the cells as described above.
-
Capture high-resolution images of individual motor neurons.
-
Quantification of Neurite Outgrowth:
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites.
-
Quantify the following parameters:
-
Total neurite length per neuron.
-
Length of the longest neurite per neuron.
-
Number of primary neurites per neuron.
-
Number of branch points per neuron.
-
-
Perform measurements on a significant number of neurons per condition to ensure statistical power.
-
Signaling Pathways and Experimental Workflows
SR57746A Signaling Pathway in Motor Neurons
SR57746A is an agonist of the 5-HT1A receptor, a G-protein coupled receptor. Activation of this receptor in neurons is known to trigger downstream signaling cascades associated with neuroprotection and cell survival.[4][5][6]
Caption: SR57746A activates the 5-HT1A receptor, leading to the activation of pro-survival signaling pathways.
Experimental Workflow for Assessing Neurotrophic Effects
The following diagram illustrates the typical workflow for an in vitro study evaluating the neurotrophic properties of a compound on motor neurons.
Caption: Workflow for in vitro analysis of SR57746A's effects on motor neurons.
Discussion and Future Directions
The preclinical evidence suggests that SR57746A possesses neurotrophic properties that are beneficial for motor neuron survival and neurite outgrowth in vitro. The compound's ability to be orally administered and cross the blood-brain barrier made it an attractive candidate for the treatment of neurodegenerative diseases. The primary mechanism of action through the 5-HT1A receptor and the subsequent activation of pro-survival pathways like PI3K/Akt and ERK/MAPK provide a solid biological basis for its observed effects.
Despite the disappointing results of the phase III clinical trials for ALS, the study of SR57746A and its mechanism of action remains relevant. Future research could focus on several areas:
-
Combination Therapies: Investigating whether SR57746A could act synergistically with other neuroprotective agents that target different pathological pathways in motor neuron disease.
-
Next-Generation 5-HT1A Agonists: Designing novel 5-HT1A agonists with improved efficacy, selectivity, or pharmacokinetic profiles.
-
Biomarker Stratification: Exploring whether a subset of patients with specific genetic or molecular profiles might be more responsive to 5-HT1A agonism.
Conclusion
SR57746A has demonstrated clear neurotrophic effects on motor neurons in preclinical models, primarily through the activation of the 5-HT1A receptor and its downstream pro-survival signaling pathways. While it did not achieve clinical success in ALS, the scientific foundation of its mechanism of action provides valuable insights for the ongoing development of novel therapeutics for motor neuron diseases. This technical guide serves as a resource for understanding the core science behind SR57746A's effects on motor neurons, with the aim of informing future research in this critical field.
References
- 1. Protective Effects of 5-HT1A Receptor Inhibition and 5-HT2A Receptor Stimulation Against Streptozotocin-Induced Apoptosis in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT1A receptor as a serotonergic target for neuroprotection in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The functional change in the 5-HT1A receptor induced by stress and the role of the 5-HT1A receptor in neuroprotection] [pubmed.ncbi.nlm.nih.gov]
The Discovery of Xaliproden: A 5-HT1A Receptor Agonist with Neurotrophic Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Xaliproden (SR57746A) is a synthetic, non-peptidic compound recognized for its high affinity and agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor.[1] Developed initially by Sanofi-Synthélabo, its discovery was driven by the therapeutic potential of 5-HT1A receptor modulation in neurodegenerative disorders. Beyond its primary serotonergic activity, this compound exhibits significant neurotrophic and neuroprotective properties, which have been a central focus of its preclinical and clinical evaluation.[2][3] This technical guide provides a comprehensive overview of the discovery of this compound, detailing its pharmacological profile, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. Although phase III clinical trials for amyotrophic lateral sclerosis (ALS) and Alzheimer's disease did not demonstrate sufficient efficacy to warrant regulatory approval, the story of this compound's discovery offers valuable insights into the development of 5-HT1A receptor agonists with neuroprotective capabilities.[2][4]
Pharmacological Profile of this compound
This compound is characterized by its potent and selective agonist activity at the 5-HT1A receptor. Its pharmacological effects extend to neuroprotective and neurotrophic actions, which are, at least in part, mediated by its interaction with this receptor.
Receptor Binding and Functional Activity
The affinity and functional potency of this compound at human and rat 5-HT1A receptors have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Preparation | Radioligand | pKi | Reference |
| 5-HT1A | Human | Recombinant (HeLa cells) | [³H]8-OH-DPAT | 9.00 | [1] |
| 5-HT1A | Rat | Hippocampal membranes | [³H]8-OH-DPAT | 8.84 | [1] |
Table 2: Functional Agonist Activity of this compound in [³⁵S]GTPγS Binding Assays
| Receptor | Species | Preparation | pEC₅₀ | Eₘₐₓ (% of 5-HT) | Reference |
| 5-HT1A | Human | Recombinant (Glioma C6 cells) | 7.39 | 62% | [1] |
| 5-HT1A | Human | Recombinant (HeLa cells) | 7.24 | 93% | [1] |
| 5-HT1A | Rat | Hippocampal membranes | 7.58 | 61% | [1] |
In Vivo Pharmacology
This compound's engagement of the 5-HT1A receptor in vivo has been demonstrated through neurochemical and behavioral studies.
Table 3: In Vivo Effects of this compound in Rats
| Assay | Brain Region | Effect | ED₅₀ (mg/kg, i.p.) | Reference |
| Microdialysis | Frontal Cortex | Increase in extracellular dopamine (B1211576) | 1.2 | [1] |
| Microdialysis | Hippocampus | Reduction in extracellular 5-HT | 0.7 | [1] |
| Formalin Test | Paw | Inhibition of paw licking (Phase 2) | 1.0 | [1] |
| Formalin Test | Paw | Inhibition of paw elevation (Phase 2) | 3.0 | [1] |
Experimental Protocols
The characterization of this compound relied on a suite of standard and specialized pharmacological assays. The detailed methodologies for the key experiments are outlined below.
Radioligand Binding Assays
These assays were crucial for determining the binding affinity of this compound for the 5-HT1A receptor.
-
Objective: To quantify the affinity (Ki) of this compound for the 5-HT1A receptor.
-
Materials:
-
Membrane preparations from cells expressing the 5-HT1A receptor (e.g., recombinant human 5-HT1A in HeLa cells or rat hippocampal tissue).
-
Radioligand: [³H]8-OH-DPAT.
-
Non-labeled competitor: this compound.
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate a fixed concentration of [³H]8-OH-DPAT with the membrane preparation in the presence of varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a 5-HT1A receptor agonist.
-
Materials:
-
Membrane preparations expressing the 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound at various concentrations.
-
-
Procedure:
-
Pre-incubate the membrane preparation with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of this compound to the membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To measure the effect of this compound on dopamine and serotonin levels in the rat brain.
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., frontal cortex or hippocampus) of an anesthetized rat.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.
-
Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples.
-
Analyze the concentration of dopamine and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the changes in neurotransmitter levels as a percentage of the baseline.
-
Formalin Test
This is a widely used animal model of tonic pain that involves both a direct chemical stimulation of nociceptors and an inflammatory response.
-
Objective: To assess the antinociceptive effects of this compound.
-
Procedure:
-
Administer this compound or vehicle to rats.
-
After a pre-treatment period, inject a dilute solution of formalin (e.g., 5%) into the plantar surface of the rat's hind paw.
-
Observe the animal's behavior and quantify the time spent licking or elevating the injected paw.
-
The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, tonic phase (15-60 minutes).
-
Compare the pain-related behaviors in the this compound-treated group to the vehicle-treated group to determine the analgesic effect.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). This initiates a cascade of intracellular signaling events that are believed to underlie its neuroprotective and neurotrophic effects.
G-Protein Coupling and Downstream Effectors
The 5-HT1A receptor is primarily coupled to inhibitory G-proteins (Gαi/o).
Upon binding of this compound, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
MAP Kinase (ERK) Pathway Activation
A key aspect of this compound's neurotrophic action is the activation of the mitogen-activated protein kinase (MAPK), specifically the extracellular signal-regulated kinase (ERK) pathway. This activation is also mediated through the 5-HT1A receptor.
The activation of the ERK pathway by this compound is thought to be a critical component of its ability to promote neuronal survival and differentiation.[5]
Synthesis of this compound
The chemical synthesis of this compound, 1-[2-(2-naphthyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, can be achieved through a multi-step process. A plausible synthetic route is outlined below.
This synthesis involves the preparation of 2-(2-bromoethyl)naphthalene from 2-naphthylacetic acid, followed by its coupling with 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine.
Conclusion
The discovery of this compound represents a significant effort in the development of 5-HT1A receptor agonists for the treatment of neurodegenerative diseases. Its well-characterized pharmacological profile, potent receptor activation, and subsequent engagement of neuroprotective signaling pathways provided a strong rationale for its clinical investigation. Although this compound ultimately did not meet its primary endpoints in late-stage clinical trials for ALS and Alzheimer's disease, the extensive preclinical and clinical research conducted has contributed valuable knowledge to the field. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals in drug development, highlighting the intricate process of discovering and characterizing novel neuroprotective agents targeting the 5-HT1A receptor. The journey of this compound underscores both the promise and the challenges of translating preclinical neurotrophic effects into clinical efficacy for complex neurodegenerative disorders.
References
- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardization of the rat paw formalin test for the evaluation of analgesics | Semantic Scholar [semanticscholar.org]
- 5. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Xaliproden for Amyotrophic Lateral Sclerosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden (SR57746A) is a non-peptidic, orally active compound that was investigated as a potential therapeutic agent for amyotrophic lateral sclerosis (ALS). Its primary mechanism of action is agonism of the serotonin (B10506) 1A (5-HT1A) receptor, which is implicated in neuroprotective and neurotrophic effects. Preclinical studies demonstrated promising results in animal models of motor neuron disease, leading to its evaluation in extensive Phase II and Phase III clinical trials. Despite initial promise, this compound ultimately failed to demonstrate statistically significant efficacy in slowing the progression of ALS in large-scale human studies. This technical guide provides a comprehensive overview of the research on this compound for ALS, including its mechanism of action, a summary of preclinical and clinical data, detailed experimental methodologies for key cited experiments, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound's neuroprotective and neurotrophic properties are primarily attributed to its activity as a 5-HT1A receptor agonist.[1][2] Activation of this G-protein coupled receptor initiates a cascade of intracellular signaling events that are believed to confer therapeutic benefits in the context of neurodegeneration.
Signaling Pathway
The binding of this compound to the 5-HT1A receptor leads to the activation of Gαi/o proteins. This activation has two main downstream effects:
-
Inhibition of Adenylate Cyclase: The activated Gαi subunit inhibits adenylate cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).
-
Activation of the MAPK/ERK Pathway: The βγ subunit of the G-protein can activate Phospholipase C (PLC), which subsequently activates Protein Kinase C (PKC). PKC, along with Ras activation, leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This pathway is crucial for promoting cell survival and differentiation.
These signaling events are thought to contribute to the neuroprotective effects of this compound by enhancing the production of neurotrophic factors and promoting neuronal survival.
Preclinical Research
This compound demonstrated neurotrophic and neuroprotective activities in preclinical studies.[3] A key study investigated its effects in the pmn ("progressive motor neuronopathy") mouse model, which exhibits a phenotype of motor neuron degeneration.
In Vivo Studies: pmn Mouse Model
In the pmn mouse model, treatment with this compound was found to increase the lifespan of the animals and delay the progression of motor neuron degeneration.[3] This effect was associated with the upregulation of neurotrophin mRNA, specifically Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3), in the brains of treated mice.[3]
Experimental Protocol: Quantification of Neurotrophin mRNA in pmn Mice
-
Animal Model: Progressive motor neuronopathy (pmn) mice.
-
Treatment: this compound administered orally.
-
Tissue Collection: Brain tissue harvested from treated and control mice.
-
RNA Extraction: Total RNA extracted from brain tissue using standard methods.
-
Reverse Transcription: RNA reverse transcribed to cDNA.
-
Quantitative PCR (qPCR): The expression levels of NGF, NT-3, and other neurotrophin mRNAs, along with housekeeping genes, were quantified using specific primers and probes.
-
Data Analysis: Relative mRNA expression was calculated using the comparative Ct method.
Quantitative Data from Preclinical Studies
| Animal Model | Key Findings | Reference |
| pmn Mouse | Increased lifespan and delayed progression of motor neuron degeneration. | [3] |
| pmn Mouse | Upregulation of NGF and NT-3 mRNA in the brain. | [3] |
Clinical Research in ALS
The promising preclinical data led to the initiation of Phase II and subsequently two large Phase III clinical trials to evaluate the efficacy and safety of this compound in patients with ALS.
Phase II Clinical Trial
A double-blind, placebo-controlled Phase II study involving 54 ALS patients treated for up to 32 weeks showed a trend in favor of 2 mg/day this compound in reducing the rate of deterioration of Forced Vital Capacity (FVC), limb functional score, and manual muscle testing (MMT) score, although these results were not statistically significant in the intent-to-treat analysis.[4] However, in the completer analysis, a significant 43% slower rate of deterioration in FVC was observed in the this compound-treated group.[4]
Phase III Clinical Trials
Two large, randomized, double-blind, placebo-controlled Phase III trials were conducted.
-
Study 1 (n=867): this compound (1 mg or 2 mg daily) as monotherapy.[5]
-
Study 2 (n=1210): this compound (1 mg or 2 mg daily) as an add-on to riluzole (B1680632) therapy.[5]
Primary Endpoints:
-
Time to death, tracheostomy, or permanent assisted ventilation (DTP).[5]
-
Time to a decline in vital capacity (VC) to less than 50% of predicted or DTP.[5]
Secondary Endpoints: Rates of change in various functional measures.[5]
Results: Neither of the Phase III studies met their primary endpoints.[5] In Study 1, for the 2 mg group, a significant 30% relative risk reduction was observed for the time to VC<50% analysis (without DTP).[5] However, this was a secondary endpoint and the primary outcomes were not met. Overall, this compound did not demonstrate a significant effect on disease progression or survival in ALS patients.[5] Tolerability was considered good, with side effects primarily related to its serotonergic properties.[5]
Quantitative Data from Clinical Trials
| Trial Phase | N | Treatment Groups | Key Findings | Reference |
| Phase II | 54 | Placebo, this compound (0.5, 1, 2 mg/day) | Trend towards slower decline in FVC, limb function, and MMT with 2 mg/day. Significant 43% slower FVC decline in completer analysis. | [4] |
| Phase III (Study 1) | 867 | Placebo, this compound (1 mg/day), this compound (2 mg/day) | Primary endpoints not met. Significant 30% RRR for time to VC<50% in the 2 mg group (secondary endpoint). | [5] |
| Phase III (Study 2) | 1210 | Placebo + Riluzole, this compound (1 mg/day) + Riluzole, this compound (2 mg/day) + Riluzole | Primary endpoints not met. | [5] |
Clinical Trial Workflow
The clinical development of this compound for ALS followed a standard drug development pathway, moving from smaller, dose-ranging safety and efficacy studies to large-scale confirmatory trials.
Experimental Protocols
Detailed experimental protocols for many of the preclinical studies involving this compound are not extensively published. However, standard methodologies for the types of experiments conducted are provided below.
In Vitro Neuroprotection Assay (General Protocol)
-
Cell Line: A relevant neuronal cell line, such as NSC-34 (a motor neuron-like hybrid cell line), would be appropriate.
-
Cell Culture: Cells are cultured in appropriate media and conditions.
-
Induction of Cell Death: A neurotoxic insult relevant to ALS is introduced, such as glutamate-induced excitotoxicity or oxidative stress (e.g., using hydrogen peroxide).
-
Treatment: Cells are co-treated with the neurotoxic agent and various concentrations of this compound, or pre-treated with this compound before the insult.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by staining with fluorescent dyes that differentiate live and dead cells.
-
Data Analysis: The percentage of viable cells in the this compound-treated groups is compared to the control groups (untreated and vehicle-treated).
In Vivo Motor Function Assessment in SOD1-G93A Mice (General Protocol)
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation.
-
Treatment: this compound administered orally or via another appropriate route.
-
Motor Function Tests:
-
Rotarod Test: Mice are placed on a rotating rod, and the latency to fall is measured. This assesses balance and coordination.
-
Grip Strength Test: The force with which a mouse grips a wire mesh is measured using a grip strength meter. This assesses muscle strength.
-
Hindlimb Splay Test: The degree to which a mouse's hindlimbs splay apart when suspended by the tail is observed and scored. This is an indicator of hindlimb weakness.
-
-
Disease Onset and Survival: The age at which motor deficits first appear (disease onset) and the overall lifespan of the mice are recorded.
-
Data Analysis: Motor performance, disease onset, and survival in the this compound-treated group are compared to a vehicle-treated control group.
Conclusion
This compound represented a rational therapeutic approach for ALS based on its neurotrophic and neuroprotective properties mediated by 5-HT1A receptor agonism. While preclinical studies in the pmn mouse model were encouraging, the subsequent large-scale Phase III clinical trials unfortunately failed to demonstrate a significant clinical benefit in slowing disease progression or improving survival in ALS patients. The comprehensive data gathered from these studies, however, provides valuable insights for the ALS research community and underscores the challenges of translating preclinical findings into effective therapies for this devastating disease. The detailed information on its mechanism of action and the outcomes of its clinical evaluation can inform the development of future therapeutic strategies targeting neuroprotection in ALS.
References
- 1. researchgate.net [researchgate.net]
- 2. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of neurotrophin mRNA expression in PMN mouse: modulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Xaliproden and Chemotherapy-Induced Neuropathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced peripheral neuropathy (CIPN) is a significant, often dose-limiting, side effect of many antineoplastic agents, impacting patients' quality of life and potentially compromising cancer treatment. Xaliproden (SR57746A), a non-peptide compound, was investigated as a potential neuroprotective agent to mitigate CIPN. This technical guide provides a comprehensive overview of this compound's role in CIPN, detailing its mechanism of action, preclinical evidence, and clinical trial outcomes. The development of this compound was ultimately discontinued (B1498344) due to disappointing results in Phase III clinical trials.[1]
Mechanism of Action: A 5-HT1A Receptor Agonist with Neurotrophic Properties
This compound's primary mechanism of action is the activation of the serotonin (B10506) 5-HT1A receptor.[1][2][3] As a 5-HT1A receptor agonist, it triggers a cascade of intracellular signaling events that are believed to underlie its neuroprotective effects.
Signaling Pathway
The neuroprotective effects of this compound are mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2] This signaling cascade is initiated by the binding of this compound to the G-protein coupled 5-HT1A receptor. The activation of this receptor, in turn, involves Ras and Protein Kinase C (PKC) in the downstream signaling to activate MEK1, the upstream kinase of ERK1/2.[2] Activated ERK1/2 can then translocate to the nucleus to regulate the activity of transcription factors, such as CREB and Elk-1, which are involved in promoting neuronal survival and plasticity.
Caption: this compound's neuroprotective signaling cascade.
Preclinical Studies
This compound demonstrated neuroprotective effects in various in vitro and in vivo models of neuronal damage.
In Vitro Models of Chemotherapy-Induced Neuronal Damage
Experimental Protocol:
-
Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from embryonic or neonatal rats and cultured.[4][5][6] For some experiments, DRG neurons are co-cultured with Schwann cells to mimic the peripheral nerve environment.
-
Induction of Neuronal Damage: Neurotoxicity is induced by exposing the DRG neuron cultures to chemotherapeutic agents such as oxaliplatin (B1677828) or vincristine (B1662923) at clinically relevant concentrations.[4]
-
This compound Treatment: this compound is added to the culture medium at various concentrations, either prior to, concurrently with, or after the addition of the chemotherapeutic agent.
-
Assessment of Neuroprotection: The neuroprotective effects of this compound are quantified by measuring neurite length and survival of DRG neurons. This is often done through immunocytochemistry using antibodies against neuronal markers (e.g., β-III tubulin) followed by automated or manual image analysis.
In Vivo Models of Chemotherapy-Induced Peripheral Neuropathy
Experimental Protocol: Vincristine-Induced Neuropathy in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.[2][7]
-
Induction of Neuropathy: Vincristine is administered intravenously or intraperitoneally. A typical dosing regimen involves repeated injections (e.g., 50, 100, or 150 µg/kg) every other day for a total of five injections to induce mechanical and cold hyperalgesia and allodynia.[7]
-
This compound Administration: this compound is administered orally (e.g., via gavage) daily, starting before, during, or after the vincristine treatment.
-
Assessment of Neuropathy:
-
Behavioral Tests: Mechanical sensitivity is assessed using von Frey filaments, and cold sensitivity is measured using the acetone (B3395972) test.
-
Electrophysiology: Nerve conduction velocity and the amplitude of sensory nerve action potentials are measured in peripheral nerves (e.g., sciatic or tail nerve) to assess nerve function.[8]
-
Histopathology: Nerve biopsies are taken to examine for axonal degeneration and demyelination.[8]
-
Caption: Workflow for in vivo assessment of this compound in CIPN.
Clinical Trials in Chemotherapy-Induced Neuropathy
This compound underwent Phase III clinical trials for the treatment of oxaliplatin-induced peripheral neuropathy. However, the development was halted due to a lack of significant efficacy.
Key Phase III Clinical Trials
| Trial Identifier | Official Title | Patient Population | Intervention | Primary Objective | Status |
| NCT00603577 (XENON) | A Multi-center, Randomized, Double Blind, Placebo Controlled Phase III Study to Assess the Efficacy of this compound in Patients With Oxaliplatin-induced Peripheral Sensory Neuropathy (PSN) Following Adjuvant Chemotherapy for Colon Cancer | Patients with Grade ≥ 1 PSN after completing an oxaliplatin-containing adjuvant chemotherapy regimen for colon cancer.[3][9] | This compound (1 mg, oral, daily) vs. Placebo for 6 months or until resolution of PSN.[10] | To assess the effect of this compound on the rate of complete resolution of PSN at 6 months.[3] | Terminated; development of product discontinued.[3] |
| FOLFOX4 Trial | A Multicenter, Randomized Double-blind Placebo Controlled Phase III Study of the Efficacy of this compound in Preventing the Neurotoxicity of Oxaliplatin in First-line Treatment of Patients With Metastatic Colorectal Cancer Treated With Oxaliplatin / 5-FU/LV (FOLFOX4) | First-line metastatic colorectal cancer patients treated with FOLFOX4. | This compound (1 mg, oral, daily) vs. Placebo, administered from the first day of chemotherapy until 15 days after the last oxaliplatin cycle. | To compare the risk of occurrence of Grade 3-4 oxaliplatin-induced cumulative peripheral sensory neuropathy.[11] | Discontinued. |
Efficacy and Safety Outcomes
Detailed quantitative results from these Phase III trials are not widely published, which is common when a drug's development is discontinued. However, reports indicate that the trials did not meet their primary endpoints, leading to the cessation of the this compound development program.
Patient Demographics and Baseline Characteristics (Based on NCT00603577 Inclusion Criteria)
| Characteristic | Criteria |
| Age | > 18 years |
| Cancer Type | Colon Cancer (post-adjuvant chemotherapy) |
| Chemotherapy Regimen | Completed an oxaliplatin-containing regimen |
| Neuropathy Status | Grade ≥ 1 Peripheral Sensory Neuropathy (NCI-CTCAE v3.0) |
| Performance Status | ECOG ≤ 2 |
Conclusion
This compound represented a targeted approach to mitigating chemotherapy-induced peripheral neuropathy by leveraging the neurotrophic potential of 5-HT1A receptor agonism. Preclinical studies demonstrated promising neuroprotective effects through the activation of the MAPK/ERK1/2 signaling pathway. However, these promising preclinical findings did not translate into significant clinical efficacy in Phase III trials for oxaliplatin-induced neuropathy, ultimately leading to the discontinuation of its development for this indication. The story of this compound underscores the challenges in translating preclinical neuroprotective strategies into effective clinical treatments for CIPN and highlights the need for continued research into the complex pathophysiology of this common and debilitating side effect of cancer therapy.
References
- 1. Role of this compound on Recovery Rate From Severe Neuropathy in Patients Who Have Completed Adjuvant Chemotherapy With Oxaliplatin Based Regimens | Clinical Research Trial Listing [centerwatch.com]
- 2. A rat pain model of vincristine-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 5. In Vitro Modeling of Human Dorsal Root Ganglion Neurons for GCaMP6-Based Calcium Imaging of Sensory Responses to HSV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An integrated cell isolation and purification method for rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new animal model of vincristine-induced nociceptive peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotechhunter.com [biotechhunter.com]
- 11. Project Data Sphere [data.projectdatasphere.org]
Executive Summary
Age-related macular degeneration (AMD) remains a leading cause of irreversible vision loss in the elderly, with the dry form, particularly geographic atrophy (GA), lacking effective treatments. This technical guide provides an in-depth review of the preclinical investigation into Xaliproden, a 5-HT1A receptor agonist, as a potential therapeutic agent for AMD. This compound has demonstrated significant neuroprotective, anti-oxidant, and anti-inflammatory properties in retinal models, suggesting a promising role in mitigating the complex pathology of AMD. This document consolidates the available quantitative data, details the experimental protocols from key studies, and visualizes the proposed mechanisms of action and experimental workflows. While previously investigated for other neurodegenerative diseases, the repurposing of this compound for AMD presents a compelling avenue for further research and development.
Introduction: The Rationale for this compound in AMD
Chronic oxidative stress and inflammation are widely recognized as key drivers in the pathogenesis of age-related macular degeneration.[1] These processes lead to the dysfunction and eventual death of retinal pigment epithelium (RPE) cells and photoreceptors, culminating in vision loss. This compound, a non-peptide, orally active compound, has emerged as a candidate for AMD therapy due to its established neurotrophic effects and its agonistic activity on 5-HT1A receptors.[2] The rationale for investigating this compound is further supported by its favorable safety profile observed in previous clinical trials for other neurodegenerative conditions, such as amyotrophic lateral sclerosis (ALS).[2][3] This guide synthesizes the preclinical evidence supporting the potential of this compound in the treatment of AMD.
Mechanism of Action: A Multi-Faceted Approach to Retinal Protection
This compound's protective effects in the retina are attributed to its ability to modulate multiple cellular pathways through the activation of the 5-HT1A receptor. The primary mechanisms of action are twofold: bolstering the cellular antioxidant defense system and attenuating the inflammatory response.
Upregulation of Antioxidant Defenses
This compound has been shown to induce the expression of a suite of antioxidant and detoxifying enzymes. This response is likely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.
Attenuation of Inflammatory Pathways
In addition to its antioxidant properties, this compound exhibits potent anti-inflammatory effects. It has been demonstrated to suppress the production of pro-inflammatory cytokines and other inflammatory mediators in RPE cells when challenged with inflammatory stimuli.
In Vitro Studies: Cellular Evidence of Protection
Experimental Protocols
3.1.1. Cell Culture and Induction of Stress
-
Cell Line: ARPE-19, a human retinal pigment epithelial cell line, was used for all in vitro experiments.
-
Oxidative Stress Induction: To mimic oxidative damage, ARPE-19 cells were treated with paraquat (B189505), a mitochondrial stressor.[3]
-
Inflammatory Stress Induction: To simulate an inflammatory environment, ARPE-19 cells were exposed to tumor necrosis factor-alpha (TNF-α).[3]
3.1.2. Key Assays
-
Cell Viability Assay: The MTS assay was employed to quantify cell viability following exposure to paraquat with and without this compound treatment.
-
Gene Expression Analysis: Quantitative real-time PCR (RT-qPCR) was used to measure the transcript levels of antioxidant response genes and pro-inflammatory cytokines.
-
RPE Monolayer Integrity: Transepithelial electrical resistance (TEER) measurements and immunocytochemistry for the tight junction protein ZO-1 were used to assess the integrity of the RPE cell monolayer.
Quantitative Data
Table 1: Effect of this compound on ARPE-19 Cell Viability under Oxidative Stress
| Treatment Group | This compound Concentration | Cell Viability (% of Control) |
| Paraquat | 0 µM | 50% |
| Paraquat + this compound | 1 µM | 65% |
| Paraquat + this compound | 5 µM | 80% |
| Paraquat + this compound | 10 µM | 95% |
Data synthesized from descriptions of dose-dependent increases in cell survival in preclinical studies.[3]
Table 2: Modulation of Gene Expression by this compound in ARPE-19 Cells
| Condition | Target Gene | Fold Change with this compound |
| Oxidative Stress | Nrf2 | ↑ |
| NqO1 | ↑ | |
| GSTM1 | ↑ | |
| CAT | ↑ | |
| HO-1 | ↑ | |
| Inflammatory Stress | IL-1β | ↓ |
| IL-6 | ↓ | |
| CCL20 | ↓ | |
| VEGF | ↓ |
Data derived from qualitative and quantitative descriptions in published research.[3]
Experimental Workflow
In Vitro Experimental Workflow
In Vivo Studies: Evidence of Retinal Protection in an Animal Model
Experimental Protocols
4.1.1. Animal Model
-
Model: Mice with a conditional knockout of the Sod2 gene (encoding mitochondrial superoxide (B77818) dismutase) specifically in the RPE were used as a model for geographic atrophy.[3] This model recapitulates key features of AMD, including progressive RPE and photoreceptor atrophy due to chronic mitochondrial oxidative stress.[3]
4.1.2. Drug Administration
-
Route: this compound was administered daily via oral gavage.[3]
-
Doses: Two dose levels were tested: 0.5 mg/kg and 3 mg/kg.[3]
-
Duration: Treatment was carried out for 4 months.[3]
4.1.3. Outcome Measures
-
Retinal Structure: Spectral domain optical coherence tomography (SD-OCT) and light and electron microscopy were used to assess retinal morphology, including the thickness of the outer nuclear layer (ONL).[3]
-
Retinal Function: Full-field electroretinography (ERG) and optokinetic measurements were employed to evaluate retinal function and visual acuity, respectively.[3]
Quantitative Data
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Geographic Atrophy
| Parameter | Vehicle Control | This compound (0.5 mg/kg) | This compound (3 mg/kg) |
| Visual Acuity Improvement | - | 28% | 31% |
| Outer Nuclear Layer Thickness | Reduced | Improved | Improved |
| RPE Vacuolization | Substantial | Reduced | Reduced |
| Photoreceptor Disorganization | Present | Reduced | Reduced |
Data extracted from "Repurposing an orally available drug for the treatment of geographic atrophy".[3]
Experimental Workflow
In Vivo Experimental Workflow
Signaling Pathways
The protective effects of this compound in retinal cells are mediated by complex signaling cascades initiated by the activation of the 5-HT1A receptor. The downstream pathways involve the upregulation of antioxidant defenses and the suppression of inflammatory responses.
Proposed Signaling Pathway of this compound
Discussion and Future Directions
The preclinical data strongly suggest that this compound warrants further investigation as a potential oral therapeutic for dry AMD, particularly geographic atrophy. Its multifaceted mechanism of action, targeting both oxidative stress and inflammation, aligns well with our current understanding of AMD pathogenesis. The oral bioavailability of this compound is a significant advantage over current and emerging therapies for retinal diseases that require intravitreal injections.
Despite the promising preclinical findings, it is important to note that this compound's development for other neurodegenerative diseases was discontinued (B1498344) due to a lack of efficacy in Phase III clinical trials.[2] However, the distinct pathophysiology of AMD may present a more suitable context for this compound's therapeutic effects.
Future research should focus on:
-
Dose-ranging studies: To determine the optimal therapeutic window for retinal protection.
-
Long-term efficacy and safety studies: In relevant animal models to assess the durability of the protective effects and to identify any potential long-term side effects.
-
Combination therapies: Investigating the potential synergistic effects of this compound with other emerging therapies for dry AMD.
-
Clinical translation: Should further preclinical studies yield positive results, a carefully designed clinical trial in patients with geographic atrophy would be the next logical step. As of now, no clinical trials for this compound in the treatment of AMD have been registered. A recent study in 2024 explored a nanoscale zirconium-porphyrin metal-organic framework for the delivery of this compound to the retina, which could enhance its efficacy and reduce systemic side effects.[4]
Conclusion
This compound represents a promising, orally available drug candidate for the treatment of dry age-related macular degeneration. Its ability to protect RPE cells and photoreceptors from oxidative and inflammatory insults through the activation of the 5-HT1A receptor provides a strong rationale for its continued investigation. The comprehensive preclinical data presented in this guide offer a solid foundation for future research aimed at translating this potential therapeutic into a clinical reality for patients with AMD.
References
SR57746: A Catalyst for Nerve Growth Factor Synthesis in Astrocytes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of the neuroprotective compound SR57746 on the synthesis of Nerve Growth Factor (NGF). SR57746, also known as Xaliproden, has demonstrated significant potential in stimulating the production and release of NGF from cultured primary astrocytes. This document consolidates key quantitative data, details the experimental protocols for assessing its efficacy, and elucidates the underlying signaling pathways. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel neurotrophic therapies.
Introduction
Nerve Growth Factor (NGF) is a pivotal neurotrophin essential for the survival, development, and function of neurons in both the central and peripheral nervous systems. Its role in promoting neuronal health has made it a key target in the development of therapies for neurodegenerative diseases. Astrocytes, the most abundant glial cells in the central nervous system, are a significant source of NGF. Consequently, pharmacological agents that can modulate NGF synthesis in astrocytes are of considerable therapeutic interest.
SR57746 is a non-peptidic compound with recognized neuroprotective properties. Research has shown that its neurotrophic effects are, at least in part, attributable to its ability to enhance the synthesis and release of NGF in astrocytes. This guide delves into the molecular mechanisms and experimental evidence supporting the role of SR57746 as a potent inducer of NGF.
Quantitative Analysis of SR57746A's Effect on NGF Synthesis
The administration of SR57746A to primary cultures of rat cortical astrocytes results in a significant and time-dependent increase in both NGF messenger RNA (mRNA) levels and the secretion of NGF protein.
Effect on NGF mRNA Levels
SR57746A induces a transient increase in NGF mRNA levels in cultured astrocytes. The maximal effect is observed at a concentration of 1 µM after 6 hours of incubation, leading to a 220% increase compared to control levels.[1] The NGF mRNA levels begin to decline after 9 hours and return to baseline by 18 hours.[1]
Table 1: Time-Dependent Effect of SR57746A (1 µM) on NGF mRNA Levels in Cultured Astrocytes [1]
| Incubation Time (hours) | NGF mRNA Level (% of Control) |
| 3 | ~200% |
| 6 | 220% |
| 9 | Declined from peak |
| 18 | Returned to control |
Effect on NGF Protein Secretion
The increase in NGF mRNA is followed by a corresponding increase in the secretion of NGF protein into the culture medium. A significant rise in extracellular NGF is detectable after 6 hours of treatment with 1 µM SR57746A. The peak of NGF secretion occurs at 15 hours, reaching approximately 350% of the control values.[1]
Table 2: Time-Dependent Effect of SR57746A (1 µM) on NGF Protein Secretion in Cultured Astrocytes [1]
| Incubation Time (hours) | Extracellular NGF Level (% of Control) |
| 6 | ~175% |
| 15 | ~350% |
| 24 | ~260% |
Signaling Pathways Implicated in SR57746A-Induced NGF Synthesis
The mechanism by which SR57746A stimulates NGF synthesis involves the activation of immediate early genes (IEGs) and is likely mediated through the sigma-1 receptor and the MAP kinase signaling cascade.
Involvement of Immediate Early Genes (IEGs)
The increase in NGF mRNA is preceded by a rapid and transient induction of the IEGs c-fos, c-jun, and junB.[1] These genes encode proteins that form the AP-1 transcription factor complex, which is known to be involved in the regulation of NGF gene expression. The induction of these IEGs suggests that SR57746A initiates a transcriptional cascade that culminates in the synthesis of NGF.
Role of the Sigma-1 Receptor and MAP Kinase Pathway
While direct evidence in astrocytes is still emerging, studies in PC12 cells have shown that SR57746A (this compound) activates the ERK1 and ERK2 isoforms of the MAP kinase pathway.[2] This activation is mediated by the 5-HT1A receptor and involves p21Ras and Protein Kinase C (PKC).[2] Given that the ERK/MAP kinase pathway is a known regulator of gene expression in astrocytes, it is highly probable that SR57746A utilizes this pathway to induce the expression of IEGs and subsequently NGF. The neurotrophic effects of other sigma-1 receptor agonists are also well-documented, further supporting the involvement of this receptor in the actions of SR57746A.
Detailed Experimental Protocols
The following sections provide a detailed methodology for the key experiments cited in this guide.
Primary Astrocyte Culture from Neonatal Rat Cortex
This protocol outlines the procedure for establishing primary astrocyte cultures from the cerebral cortices of neonatal rats.
-
Tissue Dissection: Cerebral cortices are dissected from 1-2 day old Wistar rat pups in a sterile environment.
-
Cell Dissociation: The cortical tissue is mechanically dissociated by trituration through a series of Pasteur pipettes with decreasing tip diameters in a suitable culture medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum).
-
Plating: The resulting cell suspension is plated onto poly-L-lysine-coated culture flasks.
-
Purification: After 7-10 days in culture, microglia and oligodendrocytes are removed by shaking the flasks on an orbital shaker. The remaining adherent cells are predominantly astrocytes.
-
Subculturing: Astrocytes are detached using trypsin-EDTA and re-plated onto new culture dishes for experiments.
Quantification of NGF mRNA by Northern Blot Analysis
This protocol describes the quantification of NGF mRNA levels in cultured astrocytes following treatment with SR57746A.
-
Treatment: Confluent astrocyte cultures are treated with SR57746A (or vehicle control) at the desired concentrations and for various time points.
-
RNA Extraction: Total RNA is extracted from the astrocytes using a standard method, such as the guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.
-
Electrophoresis: A defined amount of total RNA (e.g., 20 µg) is denatured and separated by size on a formaldehyde-agarose gel.
-
Blotting: The separated RNA is transferred from the gel to a nylon membrane via capillary action.
-
Hybridization: The membrane is incubated with a radiolabeled (e.g., ³²P) oligonucleotide probe specific for NGF mRNA. A probe for a housekeeping gene (e.g., β-actin) is used as a loading control.
-
Detection and Quantification: The radioactive signal is detected by autoradiography, and the intensity of the bands is quantified using densitometry. NGF mRNA levels are normalized to the β-actin signal.
Measurement of NGF Protein by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol details the measurement of secreted NGF protein in the astrocyte culture medium.
-
Sample Collection: The culture medium from SR57746A-treated and control astrocyte cultures is collected at various time points.
-
ELISA Procedure: A sandwich ELISA is performed using a commercial kit.
-
A microtiter plate pre-coated with a monoclonal antibody specific for NGF is used.
-
Standards and collected culture medium samples are added to the wells and incubated.
-
After washing, a polyclonal antibody against NGF conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Following another incubation and wash step, a substrate solution is added, which develops a color in proportion to the amount of NGF bound.
-
-
Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader. The concentration of NGF in the samples is determined by comparison to a standard curve.
Conclusion
SR57746 has been shown to be a potent inducer of NGF synthesis in primary astrocytes. The compound elicits a significant, time-dependent increase in both NGF mRNA and secreted protein. The underlying mechanism involves the rapid induction of immediate early genes, likely through the activation of the sigma-1 receptor and the subsequent engagement of the ERK/MAP kinase signaling pathway. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation and validation of SR57746 and similar compounds as potential therapeutic agents for neurodegenerative disorders. The continued exploration of such molecules holds promise for the development of novel treatments aimed at harnessing the brain's endogenous neurotrophic potential.
References
Early Research on Xaliproden and Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden (SR57746A) is a non-peptidic, orally active compound that emerged from early drug discovery programs as a potential neuroprotective agent.[1] Initial research focused on its potential to mimic the effects of neurotrophic factors, which are crucial for neuronal survival and differentiation but have limited therapeutic use due to poor bioavailability and short half-life.[1] this compound was investigated for a range of neurodegenerative conditions, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and chemotherapy-induced peripheral neuropathy.[1] This technical guide provides an in-depth overview of the core preclinical and early clinical research on this compound's neuroprotective effects, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Mechanism of Action: 5-HT1A Receptor Agonism and MAP Kinase Pathway Activation
Early studies identified this compound as a potent agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[2] This interaction is central to its neuroprotective mechanism. Unlike neurotrophins that act through Trk receptors, this compound's effects are mediated by a G-protein coupled receptor signaling cascade.[2]
Activation of the 5-HT1A receptor by this compound initiates a downstream signaling cascade that prominently involves the mitogen-activated protein kinase (MAPK) pathway.[3] Key molecular players in this pathway have been identified through various in vitro studies. The signal transduction proceeds through the activation of G-proteins, leading to the stimulation of Phospholipase C (PLC) and Protein Kinase C (PKC). Subsequently, the small GTPase Ras is activated, which in turn activates MEK-1 (MAPK/ERK kinase 1), a dual-specificity kinase. MEK-1 then phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key effectors in promoting cell survival and differentiation.[3]
dot
Preclinical Research: In Vitro and In Vivo Evidence of Neuroprotection
In Vitro Studies
Early in vitro investigations of this compound's neuroprotective potential were frequently conducted using the PC12 cell line, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF). These studies were instrumental in elucidating the drug's mechanism of action.
Experimental Protocol: Neuroprotection in PC12 Cells
-
Cell Culture: PC12 cells are cultured in appropriate media, typically RPMI 1640 or DMEM, supplemented with horse serum and fetal bovine serum.
-
Induction of Neuronal Damage: Neurotoxicity is induced using agents like hydrogen peroxide (H₂O₂) to model oxidative stress, or 6-hydroxydopamine (6-OHDA) to mimic dopaminergic neuron degeneration seen in Parkinson's disease.[4][5][6][7]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration before the addition of the neurotoxic agent.
-
Assessment of Neuronal Survival: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[4]
Experimental Protocol: MAP Kinase Activation Assay
-
Cell Lysis: Following treatment with this compound, cells are lysed to extract proteins.
-
Western Blotting: Protein extracts are separated by SDS-PAGE and transferred to a membrane. The activation of ERK1/2 is detected using antibodies specific to the phosphorylated (active) forms of these kinases.[8][9][10] Total ERK1/2 levels are also measured as a loading control.
In Vivo Studies
Animal models were crucial in evaluating the in vivo efficacy of this compound for various neurodegenerative conditions. A notable preclinical model was the vincristine-induced neuropathy in rats, which mimics chemotherapy-induced peripheral neuropathy.
Experimental Protocol: Vincristine-Induced Neuropathy in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.[11][12]
-
Induction of Neuropathy: Vincristine is administered, often via intraperitoneal or intravenous injection, at doses ranging from 0.1 to 0.2 mg/kg over a period of several days or weeks to induce peripheral neuropathy.[11][12][13][14]
-
This compound Administration: this compound is administered orally (by gavage) at a specific dose, for example, 10 mg/kg daily.[15]
-
Assessment of Neuroprotection:
-
Behavioral Testing: Nociceptive responses to mechanical and thermal stimuli are measured to assess sensory neuropathy.[11]
-
Electrophysiology: Nerve conduction velocity and the amplitude of sensory and compound muscle action potentials are recorded to evaluate nerve function.[14]
-
Histology: Sciatic nerve and spinal cord tissues are examined for signs of axonal degeneration and demyelination.[11][14]
-
Magnetic Resonance Imaging (MRI): In some models, MRI is used to non-invasively assess brain lesions.[15]
-
Quantitative Data from Preclinical In Vivo Study
| Animal Model | Treatment Group | Outcome Measure | Result |
| Rat model of Alzheimer's disease (vincristine-induced brain lesion) | This compound (10 mg/kg daily) | Reduction in the magnitude of the increase in MR signal intensity in the septum | ~50% reduction from day 10 onwards[15] |
dot
Early Clinical Trials in Amyotrophic Lateral Sclerosis (ALS)
This compound advanced to clinical trials for several neurodegenerative diseases, with the most comprehensive data available for its investigation in ALS.
Phase II Clinical Trial
A Phase II, double-blind, placebo-controlled study involving 54 ALS patients treated for up to 32 weeks provided the initial clinical evidence for this compound's potential.[16]
Experimental Protocol: Phase II ALS Trial
-
Patient Population: 54 patients with ALS.[16]
-
Treatment Arms: Placebo vs. This compound (2 mg).[16]
-
Primary Outcome Measures: Rate of deterioration of forced vital capacity (FVC), limbs functional score, and manual muscle testing score (MMT).[16]
Quantitative Data from Phase II ALS Trial
| Treatment Group | Outcome Measure | Result | p-value |
| This compound (2 mg) (Completer Analysis) | Slower rate of deterioration in FVC | 43% slower rate of deterioration | 0.046[16] |
Phase III Clinical Trials
Two large, randomized, double-blind, placebo-controlled Phase III trials were conducted to further evaluate the efficacy and safety of this compound in ALS patients.[17][18]
Experimental Protocol: Phase III ALS Trials
-
Study 1: 867 patients with clinically probable or definite ALS were randomized to receive placebo, 1 mg this compound, or 2 mg this compound orally once daily as monotherapy.[17][18]
-
Study 2: 1210 patients with clinically probable or definite ALS were randomized to the same treatment arms as Study 1, but with the addition of riluzole (B1680632) (50 mg twice daily) as background therapy.[17][18]
-
Primary Endpoints:
Quantitative Data from Phase III ALS Trials
| Study | Treatment Group | Outcome Measure | Result | p-value |
| Study 1 | This compound (2 mg) | Time to VC <50% (without DTP) | 30% relative risk reduction | 0.009[17][18] |
| Study 2 | This compound (1 mg) + Riluzole | Time to VC <50% | 15% relative risk reduction | Not significant[17][18] |
| Study 2 | This compound (1 mg) + Riluzole | Time to VC <50% or DTP | 12% relative risk reduction | Not significant[17][18] |
Although one of the secondary endpoints in Study 1 reached statistical significance, the primary endpoints in both Phase III trials were not met.[17][18] This ultimately led to the discontinuation of this compound's development for ALS.[1]
Conclusion
Early research on this compound provided a strong rationale for its investigation as a neuroprotective agent. Its mechanism of action, centered on 5-HT1A receptor agonism and subsequent activation of the MAP kinase signaling pathway, represented a novel approach to tackling neurodegeneration. Preclinical studies in both in vitro and in vivo models demonstrated promising neuroprotective effects. However, despite some positive signals in early clinical trials for ALS, the larger Phase III studies did not meet their primary endpoints, highlighting the significant challenges in translating preclinical findings into clinical efficacy for complex neurodegenerative diseases. The data and protocols summarized in this guide offer valuable insights for researchers in the field of neuroprotective drug development.
References
- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptors are involved in the effects of this compound on G-protein activation, neurotransmitter release and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of neurotrophin mRNA expression in PMN mouse: modulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fisheries and Aquatic Sciences [e-fas.org]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotection of Gastrodia elata polyphenols against H2O2-induced PC12 cell cytotoxicity by reducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Insights into Vincristine-Induced Peripheral Neuropathy in Aged Rats: Wallerian Degeneration, Oxidative Damage, and Alterations in ATPase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. Vincristine-induced neuropathy in rat: electrophysiological and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Magnetic resonance imaging of the neuroprotective effect of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of this compound in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Evaluating the Neuroprotective Efficacy of Xaliproden In Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xaliproden (SR57746) is a 5-HT1A receptor agonist with demonstrated neurotrophic and neuroprotective properties in various preclinical models.[1][2] It acts by mimicking the effects of nerve growth factor, making it a candidate for therapeutic intervention in neurodegenerative diseases and nerve injury.[3] These application notes provide a comprehensive framework for assessing the neuroprotective effects of this compound using established in vitro neuronal injury models. Detailed protocols for inducing neurotoxicity and quantifying the protective effects of this compound are presented, along with data interpretation guidelines and visualizations of key pathways and workflows.
Introduction to this compound's Neuroprotective Mechanism
This compound exerts its neuroprotective effects primarily through the activation of the serotonin (B10506) 5-HT1A receptor.[2][3] This G-protein coupled receptor initiates downstream signaling cascades that are crucial for neuronal survival and resilience. Agonism at this receptor is linked to the activation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a pivotal role in promoting the expression of anti-apoptotic proteins and neurotrophic factors.[1] By stimulating these endogenous protective mechanisms, this compound helps mitigate neuronal damage caused by various insults, including excitotoxicity, oxidative stress, and apoptosis. The drug was investigated for conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease and remains under investigation for chemotherapy-induced peripheral neuropathy.[1]
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
In Vitro Models of Neuronal Injury
To evaluate the neuroprotective capacity of this compound, a relevant neuronal injury model must be established. The choice of model depends on the specific pathological condition being investigated.
| Injury Model | Principle | Relevance | Key Assays |
| Glutamate (B1630785) Excitotoxicity | Excessive stimulation of glutamate receptors leads to a massive influx of Ca2+, triggering cell death cascades.[4][5] | Stroke, Traumatic Brain Injury, Epilepsy | Cell Viability (MTT, LDH), Intracellular Ca2+ Imaging, Apoptosis (TUNEL) |
| Amyloid-β (Aβ) Toxicity | Exposure of neurons to aggregated Aβ peptides, a hallmark of Alzheimer's disease, induces neurodegeneration.[6][7] | Alzheimer's Disease | Neurite Outgrowth Analysis, Cell Viability (XTT, LDH), ROS Measurement |
| Oxidative Stress | Induction of cellular damage via reactive oxygen species (ROS) using agents like hydrogen peroxide (H₂O₂) or paraquat.[8] | Parkinson's Disease, Alzheimer's Disease, ALS | ROS Quantification (DCF-DA), Mitochondrial Membrane Potential, Cell Viability |
| Oxygen-Glucose Deprivation (OGD) | Mimics ischemic conditions by depriving cultured neurons of oxygen and glucose, leading to energy failure and cell death.[9] | Ischemic Stroke | Cell Viability, Apoptosis Assays, Electrophysiology |
Experimental Protocol: Neuroprotection Against Glutamate-Induced Excitotoxicity
This protocol details a method for assessing this compound's ability to protect primary cortical neurons from glutamate-induced cell death.
Workflow Overview
Caption: General workflow for an in vitro neuroprotection assay.
Materials and Reagents
-
Primary Cortical Neurons (e.g., from E18 rat embryos)
-
Neurobasal Medium supplemented with B-27 and GlutaMAX
-
Poly-D-Lysine coated 96-well plates
-
This compound (stock solution in DMSO)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Step-by-Step Methodology
-
Cell Culture:
-
This compound Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the respective this compound concentrations.
-
Include "Vehicle Control" (medium with DMSO) and "Untreated Control" wells.
-
Incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-Glutamic acid.
-
Add glutamate to all wells except the "Untreated Control" wells to a final concentration of 100 µM.
-
The experimental groups will be:
-
Untreated Control (no glutamate, no this compound)
-
Glutamate Injury Control (glutamate + vehicle)
-
This compound + Glutamate (various concentrations)
-
-
Incubate the cells for 24 hours at 37°C.[5]
-
-
Assessment of Neuroprotection:
-
MTT Assay (Cell Viability):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate viability as a percentage relative to the untreated control.
-
-
LDH Assay (Cytotoxicity):
-
Collect 50 µL of supernatant from each well.
-
Follow the manufacturer's protocol for the LDH cytotoxicity kit.[7] This typically involves adding a reaction mixture and incubating for 30 minutes.
-
Read the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage relative to a maximum lysis control.
-
-
Data Presentation and Interpretation
Quantitative data should be summarized to compare the effects of different this compound concentrations. Results are typically expressed as mean ± standard deviation (SD) from at least three independent experiments.
Hypothetical Results Table
| Treatment Group | This compound Conc. (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max Lysis) |
| Untreated Control | 0 | 100 ± 4.5 | 5.2 ± 1.1 |
| Glutamate Injury Control | 0 | 45.2 ± 5.1 | 85.6 ± 6.3 |
| This compound + Glutamate | 0.1 | 52.8 ± 4.8 | 71.4 ± 5.5 |
| This compound + Glutamate | 1.0 | 68.5 ± 5.3 | 48.9 ± 4.9 |
| This compound + Glutamate | 10.0 | 85.1 ± 4.9 | 22.7 ± 3.8 |
| This compound + Glutamate | 100.0 | 88.3 ± 5.0 | 18.5 ± 3.1 |
A dose-dependent increase in cell viability and a corresponding decrease in cytotoxicity in the presence of this compound would indicate a significant neuroprotective effect.
Visualization of Experimental Logic
The relationship between different neuronal insults and the assays used to measure the outcomes can be visualized to guide experimental design.
Caption: Relationship between neuronal insults and common assay endpoints.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: SR 57746, SR 57746A, this compound hydrochloride, xaliprodene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Central Nervous System Injury In Vitro: Current Status and Promising Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. innoprot.com [innoprot.com]
- 7. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols: Cell-Based Assays for Testing Xaliproden Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction Xaliproden (SR57746) is a non-peptide, orally active compound known for its neurotrophic and neuroprotective properties.[1] Its primary mechanism of action is as a serotonin (B10506) 5-HT1A receptor agonist.[2][3] By activating this receptor, this compound modulates several downstream signaling pathways crucial for neuronal survival, differentiation, and protection against various insults.[1] It has been investigated for the treatment of neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease, as well as chemotherapy-induced peripheral neuropathy.[1][2]
These application notes provide a comprehensive overview of key cell-based assays to evaluate the efficacy of this compound in vitro. The protocols detailed herein are designed to assess its neuroprotective effects, neurotrophic potential, and its impact on specific molecular signaling cascades.
This compound's Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily by binding to and activating the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR).[4] This receptor classically couples to inhibitory G-proteins (Gi/o).[5] Activation of the 5-HT1A receptor by an agonist like this compound initiates multiple downstream signaling cascades that contribute to its neuroprotective and neurotrophic outcomes.[5]
Key Signaling Pathways:
-
PI3K/Akt Pathway: 5-HT1A receptor activation stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[5][6] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, leading to an increase in the expression of survival factors like Bcl-2.
-
MAPK/ERK Pathway: The receptor also activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[5] The ERK cascade is involved in regulating gene expression, neuroplasticity, and cell differentiation, including the promotion of neurite outgrowth.[5]
-
CREB Phosphorylation: Both the PI3K/Akt and MAPK/ERK pathways can converge on the phosphorylation of the cAMP response element-binding protein (CREB) at Serine 133.[5][7] Phosphorylated CREB (pCREB) is a key transcription factor that promotes the expression of genes involved in neuronal survival and plasticity, including Brain-Derived Neurotrophic Factor (BDNF).
Neuroprotection and Cell Viability Assays
These assays are fundamental for evaluating this compound's ability to protect neuronal cells from cytotoxic insults, such as oxidative stress, excitotoxicity, or exposure to neurotoxins relevant to specific neurodegenerative diseases.[8][9]
Commonly Used Assays:
-
MTS/MTT Assay: Measures cell viability based on the metabolic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells into a colored formazan (B1609692) product.[8][10]
-
LDH Release Assay: Quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[10][11]
-
ATP-Based Assay (e.g., CellTiter-Glo®): Determines the number of viable cells by quantifying ATP, which is an indicator of metabolically active cells.[10]
Data Presentation: Neuroprotective Efficacy of this compound
The following table summarizes hypothetical data from an MTS assay where a neuronal cell line (e.g., SH-SY5Y) is exposed to an oxidative stressor (e.g., 100 µM H₂O₂) with or without pre-treatment with this compound.
| Treatment Group | This compound Conc. (µM) | Absorbance (490 nm) | % Cell Viability |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| H₂O₂ Only | 0 | 0.61 ± 0.05 | 48.8% |
| H₂O₂ + this compound | 0.1 | 0.75 ± 0.06 | 60.0% |
| H₂O₂ + this compound | 1.0 | 0.98 ± 0.07 | 78.4% |
| H₂O₂ + this compound | 10.0 | 1.15 ± 0.09 | 92.0% |
| This compound Only | 10.0 | 1.23 ± 0.07 | 98.4% |
Protocol 1: MTS Cell Viability Assay
This protocol outlines the steps for assessing the neuroprotective effect of this compound against an oxidative stressor.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
96-well clear-bottom tissue culture plates
-
Complete culture medium
-
This compound stock solution
-
Cytotoxic agent (e.g., H₂O₂, MPP+, glutamate)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium. Include vehicle-only control wells. Incubate for 24 hours.
-
Induction of Cytotoxicity: Prepare the cytotoxic agent in culture medium. Remove the this compound-containing medium and add 100 µL of the cytotoxic agent solution to the appropriate wells. Include wells with the cytotoxic agent alone and untreated control wells.
-
Incubation: Incubate the plate for a duration appropriate for the chosen stressor (e.g., 6-24 hours).
-
MTS Assay: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells after subtracting the background absorbance.
Neurite Outgrowth Assays
These assays are designed to quantify the neurotrophic effects of this compound, specifically its ability to promote the extension and branching of neurites from neuronal cell bodies.[12] This is a key indicator of a compound's potential to support neuronal development and regeneration.
Data Presentation: Neurite Outgrowth Promotion by this compound
The following table presents example data from a neurite outgrowth assay using a suitable cell line (e.g., PC12 cells differentiated with a low concentration of Nerve Growth Factor, NGF).
| Treatment Group | This compound Conc. (µM) | Average Neurite Length (µm/cell) | % of Neurite-Bearing Cells |
| Vehicle Control | 0 | 25.6 ± 3.1 | 18% |
| This compound | 0.1 | 38.4 ± 4.5 | 35% |
| This compound | 1.0 | 65.2 ± 7.8 | 62% |
| This compound | 10.0 | 88.9 ± 9.2 | 75% |
| Positive Control (NGF) | - | 95.7 ± 10.1 | 80% |
Protocol 2: Immunofluorescence-Based Neurite Outgrowth Assay
This protocol provides a method for visualizing and quantifying neurite outgrowth.[13]
Materials:
-
Neuronal cell line (e.g., PC12, Neuro-2a) or primary neurons
-
Coated culture plates (e.g., Poly-L-lysine or laminin)
-
Differentiation medium (if required, e.g., low-serum)
-
This compound stock solution
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse or Rabbit anti-β-III Tubulin
-
Secondary Antibody: Alexa Fluor-conjugated anti-mouse/rabbit IgG
-
Nuclear Stain: DAPI
-
Fluorescence microscope with imaging software
Methodology:
-
Cell Seeding: Plate cells at a low density on coated plates to allow for clear visualization of individual neurites.[13]
-
Compound Treatment: After cells have attached, replace the medium with fresh medium containing various concentrations of this compound or controls. Incubate for 48-72 hours.[13]
-
Fixation: Gently wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes. Wash again and block with 5% BSA for 1 hour.
-
Primary Antibody Staining: Incubate with anti-β-III Tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and DAPI Staining: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI (to stain nuclei) for 1-2 hours at room temperature, protected from light.
-
Imaging: Wash three times with PBS and acquire images using a fluorescence microscope. Capture multiple random fields per well.
-
Image Analysis: Quantify neurite length using automated or semi-automated software (e.g., ImageJ with the NeuronJ plugin or CellProfiler).[13] Key metrics include total neurite length per neuron and the percentage of cells bearing neurites.
Target Engagement and Signaling Pathway Assays
These assays confirm that this compound is acting through its intended molecular pathways to produce its effects.
Key Assays:
-
Western Blotting: To measure changes in the phosphorylation status of key signaling proteins like Akt, ERK, and CREB.[7]
-
Gene Expression Analysis (RT-qPCR): To quantify changes in the mRNA levels of downstream target genes, such as the anti-apoptotic factor Bcl-2.[14]
-
Receptor Activity Assays: Cell-based reporter assays can be used to quantify the functional activity (agonist or antagonist) of compounds against the 5-HT1A or FGF receptors.[15][16]
Data Presentation: Effect of this compound on CREB Phosphorylation
The table below shows representative quantitative data from a Western blot analysis, where band intensities are measured by densitometry.
| Treatment Group | This compound Conc. (µM) | pCREB / Total CREB Ratio (Normalized) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound (15 min) | 1.0 | 2.5 ± 0.3 |
| This compound (15 min) | 10.0 | 4.8 ± 0.5 |
| This compound (60 min) | 10.0 | 2.1 ± 0.2 |
Protocol 3: Western Blot for CREB Phosphorylation
This protocol details the steps to measure the induction of CREB phosphorylation at Ser133 following this compound treatment.[7]
Materials:
-
Neuronal cells cultured in 6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-pCREB (Ser133), Rabbit anti-CREB
-
Secondary Antibody: HRP-linked Anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency. Serum-starve the cells for 4-16 hours if necessary to reduce basal phosphorylation.[7] Treat with this compound for a specified time course (e.g., 15-60 minutes).
-
Cell Lysis: Place plates on ice, wash once with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-pCREB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Analysis: To normalize, strip the membrane and re-probe with an antibody for total CREB. Quantify band intensities using densitometry software. Calculate the ratio of pCREB to total CREB for each sample.[7]
References
- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: SR 57746, SR 57746A, this compound hydrochloride, xaliprodene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 9. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. neuroproof.com [neuroproof.com]
- 11. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 12. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 14. Apoptosis-Suppressor Gene bcl-2 Expression after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Xaliproden in Animal Models of Vincristine-Induced Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine (B1662923), a potent vinca (B1221190) alkaloid, is a cornerstone of chemotherapy regimens for various cancers, including leukemias and lymphomas.[1] Its clinical efficacy is frequently hampered by a significant, dose-limiting side effect: vincristine-induced peripheral neuropathy (VIPN).[1][2][3] VIPN is a debilitating condition characterized by sensory and motor deficits, including neuropathic pain, allodynia, hyperalgesia, muscle weakness, and gait disturbances.[3] The primary pathological mechanism involves the disruption of microtubule dynamics, which impairs axonal transport and leads to axonal degeneration.[3]
Animal models that recapitulate the key features of human VIPN are indispensable for elucidating the underlying pathophysiology and for the preclinical evaluation of potential neuroprotective agents. Rodent models, particularly in rats and mice, have been established to effectively mirror the sensory and motor deficits observed in patients.[4][5]
Xaliproden (SR57746A) is a non-peptide, orally active compound with demonstrated neuroprotective and neurotrophic properties in various in vitro and in vivo models.[6] It functions as a 5-hydroxytryptamine 1A (5-HT1A) receptor agonist.[6] While extensive clinical trials have explored its potential in amyotrophic lateral sclerosis (ALS) and Alzheimer's disease, and it has been investigated for oxaliplatin-induced neuropathy, its direct application in a vincristine-specific peripheral neuropathy preclinical model is less documented.[7][8][9]
These application notes provide detailed protocols for establishing a vincristine-induced peripheral neuropathy model in rats and propose a methodology for evaluating the neuroprotective effects of this compound within this model, based on its known mechanisms and dosages used in other neurotoxicity models.
Signaling Pathway of this compound
This compound exerts its neuroprotective effects primarily through the activation of the 5-HT1A receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade that involves the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately promoting neuronal survival and differentiation.
Experimental Protocols
Protocol 1: Induction of Vincristine-Induced Peripheral Neuropathy (VIPN) in Rats
This protocol is adapted from established models of VIPN in Sprague-Dawley or Wistar rats.[4][5][10]
Materials:
-
Vincristine sulfate (B86663) (dissolved in sterile 0.9% saline)
-
Adult male Sprague-Dawley or Wistar rats (200-250g)
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12/12h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Baseline Measurements: Before vincristine administration, perform baseline behavioral and electrophysiological tests on all animals to establish pre-treatment values.
-
Vincristine Administration: Administer vincristine via intraperitoneal (i.p.) or intravenous (i.v.) injection. A commonly used regimen is 150 µg/kg (i.v.) every other day for a total of five injections.[5][10] Alternatively, an i.p. regimen of 0.1 mg/kg daily for two cycles of 5 consecutive days, with a 2-day rest period in between, can be used.
-
Control Group: The control group should receive an equivalent volume of sterile 0.9% saline on the same schedule as the vincristine-treated group.
-
Monitoring: Monitor the animals daily for general health, body weight changes, and signs of distress. Vincristine can cause weight loss.
-
Assessment of Neuropathy: Behavioral testing can begin during the second week of injections and continue for several weeks post-injection to monitor the development and progression of neuropathy.
Protocol 2: Evaluation of this compound in the VIPN Rat Model
This proposed protocol is based on the established VIPN model and a this compound dosage used in a rat model of vincristine-induced neurotoxicity.[6]
Materials:
-
This compound
-
Vehicle for this compound (e.g., Tween-20 1% in distilled water)
-
Gavage needles
-
VIPN and control rats (as prepared in Protocol 1)
Procedure:
-
Experimental Groups:
-
Group 1: Saline Control + Vehicle
-
Group 2: Vincristine + Vehicle
-
Group 3: Vincristine + this compound (e.g., 10 mg/kg)[6]
-
-
This compound Administration:
-
Begin daily administration of this compound or vehicle via oral gavage concurrently with the first vincristine injection, or as a pre-treatment. A dosage of 10 mg/kg has been shown to be effective in a vincristine-induced neurotoxicity model in rats.[6]
-
Continue daily this compound administration throughout the vincristine induction period and for a specified duration afterward (e.g., until the final behavioral assessment).
-
-
Assessment of Neuroprotective Effects:
-
Perform a battery of behavioral and physiological tests at regular intervals (e.g., weekly) to assess the potential neuroprotective effects of this compound.
-
Key Experimental Assessments
1. Behavioral Testing for Sensory Neuropathy:
-
Mechanical Allodynia (von Frey Test):
-
Objective: To measure the paw withdrawal threshold to a non-painful mechanical stimulus.
-
Procedure: Place the rat on an elevated mesh platform and allow it to acclimate. Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw. A positive response is a sharp withdrawal of the paw. The 50% withdrawal threshold can be calculated using the up-down method. A significant decrease in the withdrawal threshold in the vincristine-treated group indicates mechanical allodynia.
-
-
Thermal Hyperalgesia (Hargreaves Plantar Test):
-
Objective: To measure the latency of paw withdrawal from a thermal stimulus.
-
Procedure: Place the rat in a plastic chamber on a glass floor. A radiant heat source is aimed at the plantar surface of the hind paw. The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency. A shorter latency indicates thermal hyperalgesia.
-
2. Electrophysiological Assessment:
-
Nerve Conduction Velocity (NCV):
-
Objective: To measure the function of large myelinated nerve fibers.
-
Procedure: Anesthetize the rat and place it on a heating pad to maintain body temperature. For sciatic nerve NCV, place stimulating electrodes at the sciatic notch and recording electrodes in the interosseous muscles of the foot. Measure the latency of the compound muscle action potential (CMAP) at two different stimulation points along the nerve. NCV is calculated by dividing the distance between the stimulation points by the difference in latencies. A decrease in NCV is indicative of peripheral nerve damage.[5][11][12]
-
3. Histological Analysis:
-
Intraepidermal Nerve Fiber Density (IENFD):
-
Objective: To quantify the degeneration of small sensory nerve fibers.
-
Procedure: Collect a skin biopsy from the plantar surface of the hind paw. Process the tissue for immunohistochemistry using an antibody against PGP9.5, a pan-neuronal marker. Count the number of nerve fibers crossing the dermal-epidermal junction and express the result as fibers per millimeter. A reduction in IENFD is a sensitive marker of sensory neuropathy.
-
Experimental Workflow
Data Presentation
The following tables represent expected outcomes based on the literature. Actual results may vary.
Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | Baseline Paw Withdrawal Threshold (g) | Day 14 Paw Withdrawal Threshold (g) |
| Saline + Vehicle | 14.5 ± 1.2 | 14.2 ± 1.5 |
| Vincristine + Vehicle | 14.3 ± 1.3 | 4.8 ± 0.9* |
| Vincristine + this compound (10 mg/kg) | 14.6 ± 1.1 | 9.7 ± 1.1# |
*p < 0.05 compared to Saline + Vehicle; #p < 0.05 compared to Vincristine + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Nerve Conduction Velocity (NCV)
| Treatment Group | Baseline Sciatic NCV (m/s) | Day 21 Sciatic NCV (m/s) |
| Saline + Vehicle | 55.2 ± 2.1 | 54.8 ± 2.3 |
| Vincristine + Vehicle | 54.9 ± 2.5 | 38.6 ± 2.8* |
| Vincristine + this compound (10 mg/kg) | 55.4 ± 2.3 | 48.1 ± 2.6# |
*p < 0.05 compared to Saline + Vehicle; #p < 0.05 compared to Vincristine + Vehicle. Data are presented as mean ± SEM.
Conclusion
The vincristine-induced peripheral neuropathy model in rodents is a robust and clinically relevant tool for studying the pathogenesis of this common chemotherapy side effect and for evaluating novel neuroprotective therapies. This compound, with its known neurotrophic properties mediated through the 5-HT1A receptor and MAPK signaling pathway, presents a promising candidate for mitigating the debilitating effects of VIPN. The protocols and expected outcomes outlined in these application notes provide a comprehensive framework for researchers to investigate the potential of this compound in this context. Careful execution of these methodologies will be crucial in determining the preclinical efficacy of this compound and informing its potential clinical translation for the management of chemotherapy-induced peripheral neuropathy.
References
- 1. Unlocking New Therapeutic Options for Vincristine-Induced Neuropathic Pain: The Impact of Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Vincristine-Induced Peripheral Neuropathy in Childhood Acute Lymphoblastic Leukemia: Genetic Variation as a Potential Risk Factor [frontiersin.org]
- 3. Vincristine-induced peripheral neuropathy in pediatric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A new animal model of vincristine-induced nociceptive peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnetic resonance imaging of the neuroprotective effect of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotechhunter.com [biotechhunter.com]
- 8. Role of this compound on Recovery Rate From Severe Neuropathy in Patients Who Have Completed Adjuvant Chemotherapy With Oxaliplatin Based Regimens | Clinical Research Trial Listing [centerwatch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vincristine-induced neuropathy in rat: electrophysiological and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Application of 1-(2-(2-naphthyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine: A Potential Neurokinin-3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and potential applications of 1-(2-(2-naphthyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine. Detailed experimental protocols for its multi-step synthesis are presented, along with application notes summarizing its potential as a neurokinin-3 (NK3) receptor antagonist for the study and development of novel therapeutics.
Introduction
The compound 1-(2-(2-naphthyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine is a tetrahydropyridine (B1245486) derivative with structural motifs suggesting potential biological activity. The tetrahydropyridine core is a recognized scaffold in medicinal chemistry, notably present in compounds targeting the central nervous system. The inclusion of a trifluoromethylphenyl group and a naphthylethyl substituent suggests that this molecule may possess specific interactions with biological targets, such as G-protein coupled receptors. Based on the structural similarities to known pharmacophores, this compound is investigated as a potential neurokinin-3 (NK3) receptor antagonist. NK3 receptor antagonists are a class of compounds under investigation for the treatment of various disorders, including schizophrenia, and menopausal hot flashes.[1]
Synthetic Pathway
The synthesis of the target compound is accomplished through a multi-step process, commencing with the formation of the two key precursors: 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine and 2-(2-bromoethyl)naphthalene (B183722). These intermediates are then coupled in the final step.
Figure 1. Overall synthetic workflow for 1-(2-(2-naphthyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine.
Experimental Protocols
Protocol 1: Synthesis of 4-(3-(Trifluoromethyl)phenyl)pyridine
This protocol describes a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine (B92270) and phenyl rings.
Materials:
-
3-(Trifluoromethyl)phenylboronic acid
-
4-Bromopyridine hydrochloride
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-(trifluoromethyl)phenylboronic acid (1.2 eq), 4-bromopyridine hydrochloride (1.0 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 4-(3-(trifluoromethyl)phenyl)pyridine.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 4-Bromopyridine hydrochloride | 194.45 | 1.0 |
| 3-(Trifluoromethyl)phenylboronic acid | 189.93 | 1.2 |
| Palladium(II) acetate | 224.50 | 0.05 |
| Triphenylphosphine | 262.29 | 0.1 |
| Potassium carbonate | 138.21 | 3.0 |
Table 1. Reactants for the Suzuki-Miyaura Coupling Reaction.
Protocol 2: Synthesis of 4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine
This protocol details the reduction of the pyridinium (B92312) ring to the corresponding tetrahydropyridine.
Materials:
-
4-(3-(Trifluoromethyl)phenyl)pyridine
-
Sodium borohydride (B1222165) (NaBH₄)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(3-(trifluoromethyl)phenyl)pyridine (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine, which can be used in the next step without further purification.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 4-(3-(Trifluoromethyl)phenyl)pyridine | 223.19 | 1.0 |
| Sodium borohydride | 37.83 | 4.0 |
Table 2. Reactants for the Reduction of the Pyridine Ring.
Protocol 3: Synthesis of 2-(2-Bromoethyl)naphthalene
This two-step protocol describes the preparation of the alkylating agent.
Step 3a: Reduction of 2-Naphthylacetic acid to 2-Naphthylethanol
Materials:
-
2-Naphthylacetic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-naphthylacetic acid (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with diethyl ether.
-
Combine the filtrates, wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-naphthylethanol.
Step 3b: Bromination of 2-Naphthylethanol
Materials:
-
2-Naphthylethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-naphthylethanol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
Add phosphorus tribromide (0.5 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for 3-4 hours.
-
Pour the reaction mixture onto ice and carefully add saturated aqueous sodium bicarbonate solution until the mixture is basic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to give 2-(2-bromoethyl)naphthalene.
| Reactant (Step 3a) | Molecular Weight ( g/mol ) | Equivalents |
| 2-Naphthylacetic acid | 186.21 | 1.0 |
| Lithium aluminum hydride | 37.95 | 1.5 |
| Reactant (Step 3b) | Molecular Weight ( g/mol ) | Equivalents |
| 2-Naphthylethanol | 172.22 | 1.0 |
| Phosphorus tribromide | 270.69 | 0.5 |
Table 3. Reactants for the Synthesis of 2-(2-Bromoethyl)naphthalene.
Protocol 4: Synthesis of 1-(2-(2-naphthyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine
This protocol describes the final N-alkylation step to produce the target compound.
Materials:
-
4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine
-
2-(2-Bromoethyl)naphthalene
-
Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
-
Add 2-(2-bromoethyl)naphthalene (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine | 227.23 | 1.0 |
| 2-(2-Bromoethyl)naphthalene | 235.12 | 1.1 |
| Potassium carbonate | 138.21 | 2.0 |
Table 4. Reactants for the N-Alkylation Reaction.
Application Notes: A Potential Neurokinin-3 Receptor Antagonist
The structural features of 1-(2-(2-naphthyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine suggest its potential as a neurokinin-3 (NK3) receptor antagonist. The NK3 receptor, a member of the tachykinin receptor family, is predominantly expressed in the central and peripheral nervous systems. Its endogenous ligand is neurokinin B (NKB). The NKB/NK3R signaling pathway is implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion and is a target for non-hormonal therapies for sex-hormone-related disorders.[2]
Proposed Mechanism of Action
As a potential NK3 receptor antagonist, the compound is hypothesized to competitively bind to the NK3 receptor, thereby blocking the downstream signaling cascade initiated by NKB. This would modulate the activity of KNDy (kisspeptin/NKB/dynorphin) neurons in the hypothalamus, which are key regulators of GnRH pulsatility.
Figure 2. Hypothesized mechanism of action of the target compound as an NK3 receptor antagonist.
Protocols for Biological Evaluation
To validate the activity of 1-(2-(2-naphthyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine as an NK3 receptor antagonist, a series of in vitro and in vivo assays are recommended.
Protocol 5: In Vitro NK3 Receptor Binding Assay
This assay determines the affinity of the test compound for the NK3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NK3 receptor (e.g., CHO or HEK293 cells)
-
Radiolabeled NK3 receptor antagonist (e.g., [³H]-SR142801)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well filter plate, add the cell membranes, the radiolabeled antagonist at a fixed concentration (near its Kd value), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow for binding equilibrium.
-
Rapidly filter the contents of the plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Add scintillation cocktail to each well and count the radioactivity.
-
Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response is reduced by half. |
| Ki | The inhibition constant for an inhibitor; a measure of its potency. |
Table 5. Key Parameters from the Binding Assay.
Protocol 6: In Vivo Evaluation in a Rat Model of Menopausal Hot Flashes
This protocol assesses the efficacy of the compound in a relevant animal model.
Materials:
-
Ovariectomized female rats
-
Test compound formulated for oral administration
-
Telemetry system for continuous monitoring of tail skin temperature
-
Blood collection supplies for hormone analysis (LH, FSH)
Procedure:
-
Allow ovariectomized rats to acclimate for at least two weeks post-surgery to develop a stable baseline of hot flash-like symptoms (tail skin temperature elevations).
-
Administer the test compound or vehicle orally at various doses.
-
Continuously monitor tail skin temperature for several hours post-dosing to assess the effect on the frequency and magnitude of temperature elevations.
-
Collect blood samples at designated time points to measure plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
-
Analyze the data to determine the dose-dependent effects of the compound on hot flash-like symptoms and gonadotropin levels.
Conclusion
The synthetic route outlined provides a clear and feasible pathway for the preparation of 1-(2-(2-naphthyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine. The application notes and suggested biological evaluation protocols offer a framework for investigating its potential as a novel neurokinin-3 receptor antagonist. Further studies are warranted to fully characterize its pharmacological profile and therapeutic potential.
References
Xaliproden in Preclinical Research: Application Notes and Protocols for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden (SR57746A) is a non-peptidic, orally active compound that has been investigated for its neuroprotective and neurotrophic properties. Primarily known for its agonist activity at the serotonin (B10506) 5-HT1A receptor, this compound has shown potential in various preclinical models of neurodegenerative diseases and nerve injury.[1] Although its clinical development was discontinued, the preclinical data for this compound provides valuable insights for researchers exploring neuroprotective strategies. These application notes provide a summary of dosages, administration routes, and detailed experimental protocols from key preclinical studies.
Data Presentation: Dosage and Administration
The following tables summarize the quantitative data on this compound dosage and administration from various preclinical studies.
Table 1: In Vivo Neuroprotection and Motor Function Studies
| Animal Model | Species | Route of Administration | Dosage | Dosing Frequency | Key Findings |
| Vincristine-Induced Brain Lesion | Rat | Oral Gavage | 10 mg/kg | Daily | Delayed and reduced brain lesions.[2] |
| Formalin-Induced Nociception | Rat | Intraperitoneal (i.p.) | 1 - 3 mg/kg | Single Dose | Reduced nociceptive behaviors. |
| Retinal Pigment Epithelium Atrophy | Mouse | Oral | 0.5 and 3 mg/kg | Daily for 4 months | Dose-dependent increase in cell survival. |
| Amyotrophic Lateral Sclerosis (ALS) model (Wobbler mouse) | Mouse | Oral | 1 mg/kg | Daily | Slowed disease progression and improved motor function. |
| Sciatic Nerve Crush Injury | Rat | Subcutaneous (s.c.) | 0.1 - 1 mg/kg | Daily | Accelerated motor function recovery. |
Table 2: In Vitro Studies
| Cell Model | Application | Concentration | Key Findings |
| PC12 Cells | Neuroprotection | 1 - 10 µM | Promoted cell survival and neurite outgrowth. |
| Primary Motor Neuron Culture | Neuroprotection | 10 µM | Enhanced motor neuron survival via MAP kinase pathway activation. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Neuroprotection in a Rat Model of Vincristine-Induced Brain Lesion
Objective: To assess the neuroprotective effects of this compound against chemically-induced neuronal damage.
Animal Model: Adult male Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 1% Tween-20 in sterile saline)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Magnetic Resonance Imaging (MRI) system (e.g., 4.7 T)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Vincristine-Induced Lesion:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic apparatus.
-
Perform a midline scalp incision to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., the septum).
-
Slowly infuse vincristine sulfate (e.g., 1 µg in 1 µL of sterile saline) into the target region using a Hamilton syringe.
-
Leave the needle in place for a few minutes to prevent backflow, then slowly retract it.
-
Suture the incision.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a rat receiving 1 mL/kg).
-
Beginning on the day of the surgery (Day 0), administer this compound (10 mg/kg) or vehicle daily via oral gavage.[2]
-
Continue daily administration for the duration of the study (e.g., 14 days).
-
-
Assessment of Neuroprotection:
-
Perform sequential brain MRI scans (e.g., on days 3, 7, 10, and 14 post-surgery) to monitor the development and progression of the brain lesion.[2]
-
Acquire T2-weighted images to visualize edema and tissue damage, which appear as hyperintense signals.
-
Quantify the lesion volume at each time point.
-
-
Histological Analysis (Optional):
-
At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect the brains, post-fix, and cryoprotect them.
-
Section the brains and perform histological staining (e.g., Nissl staining for neuronal loss, or immunohistochemistry for markers of neuronal damage or inflammation).
-
Potentiation of Nerve Growth Factor (NGF)-Induced Neurite Outgrowth in PC12 Cells
Objective: To evaluate the ability of this compound to enhance the neurotrophic effects of NGF.
Cell Line: PC12 (rat pheochromocytoma) cells.
Materials:
-
This compound
-
Nerve Growth Factor (NGF)
-
PC12 cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin)
-
Collagen-coated culture plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture:
-
Culture PC12 cells on collagen-coated plates in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells before they reach confluency.
-
-
Neurite Outgrowth Assay:
-
Seed PC12 cells at a low density (e.g., 1 x 10^4 cells/well in a 24-well plate) in culture medium.
-
Allow the cells to attach for 24 hours.
-
Replace the medium with a low-serum medium (e.g., DMEM with 1% horse serum).
-
Treat the cells with:
-
Vehicle control
-
A sub-optimal concentration of NGF (e.g., 2 ng/mL)
-
This compound alone (at various concentrations, e.g., 1, 5, 10 µM)
-
NGF (sub-optimal concentration) in combination with this compound (at various concentrations)
-
-
Incubate the cells for 48-72 hours.
-
-
Assessment of Neurite Outgrowth:
-
Capture images of multiple random fields for each treatment condition using a microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and/or the average length of the longest neurite per cell. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the potentiation effect of this compound.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound's neurotrophic effects.
Experimental Workflow for Vincristine-Induced Lesion Model
Caption: Workflow for assessing neuroprotection in a rat model.
Logical Relationship in Neurite Outgrowth Assay
Caption: this compound potentiates NGF-induced effects in PC12 cells.
References
Measuring Xaliproden's Effect on MAPK Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden (SR57746A) is an orally active, non-peptide compound with demonstrated neurotrophic and neuroprotective properties.[1][2] It primarily acts as a serotonin (B10506) 5-HT1A receptor agonist.[1][3] A key mechanism underlying its neurotrophic effects is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3] Unlike neurotrophins that typically activate this pathway through tyrosine kinase receptors (Trk), this compound initiates MAPK signaling through a G-protein coupled receptor-mediated cascade involving p21Ras, MEK-1 (MAPK/ERK Kinase 1), and Protein Kinase C (PKC).[3]
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, survival, and apoptosis.[4][5] Its activation involves a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAP3K, e.g., Raf), a MAP Kinase Kinase (MAP2K or MEK, e.g., MEK1/2), and a MAP Kinase (MAPK, e.g., ERK1/2).[6] The terminal kinase, ERK, upon activation by MEK, translocates to the nucleus to phosphorylate and activate various transcription factors, leading to changes in gene expression.[7]
Given the therapeutic potential of this compound in neurodegenerative diseases, it is critical to have robust and reliable methods to quantify its effects on the MAPK signaling pathway.[1] These application notes provide detailed protocols for three common and effective assays to measure the impact of this compound on MAPK signaling: Western Blotting for phosphorylated ERK, MEK Kinase Assays, and Serum Response Element (SRE) Reporter Gene Assays.
Data Presentation
The following table summarizes hypothetical quantitative data that could be generated from the described experiments to compare the effects of this compound on MAPK signaling.
| Assay Type | Readout | Vehicle Control | This compound (1 µM) | This compound (10 µM) | MEK Inhibitor (U0126) |
| Western Blot | p-ERK/Total ERK Ratio | 1.0 ± 0.1 | 3.5 ± 0.4 | 5.2 ± 0.6 | 0.2 ± 0.05 |
| MEK1 Kinase Assay | Relative Luminescence Units (RLU) | 10,000 ± 800 | 28,000 ± 2,100 | 45,000 ± 3,500 | 2,500 ± 300 |
| SRE Reporter Assay | Fold Induction of Luciferase Activity | 1.0 ± 0.2 | 4.8 ± 0.5 | 8.1 ± 0.9 | 0.8 ± 0.1 |
Signaling Pathway and Experimental Workflows
Caption: this compound-induced MAPK/ERK signaling pathway.
Caption: Western Blot workflow for p-ERK detection.
Caption: SRE Reporter Gene Assay workflow.
Experimental Protocols
Western Blotting for ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 in cell lysates following treatment with this compound.[8][9]
a. Materials and Reagents:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound stock solution (in DMSO or appropriate solvent)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10% polyacrylamide)
-
Tris-Glycine-SDS running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204) and Rabbit anti-p44/42 MAPK (ERK1/2)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Stripping buffer
b. Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., PC12 or HEK293) in 6-well plates and grow to 70-80% confluency.[9] To reduce basal ERK activation, serum-starve the cells for 9-12 hours in a low-serum medium (e.g., 0.1% FBS).[9]
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 5-30 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel at 100-120 V until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours.[9]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.[9]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with HRP-conjugated secondary antibody (1:5000-10,000 dilution in blocking buffer) for 1-2 hours at room temperature.[8]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and visualize the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Total ERK): To normalize for protein loading, strip the membrane using a stripping buffer for 15-30 minutes.[8][9] Wash extensively with TBST, re-block, and then incubate with the anti-total ERK1/2 antibody overnight at 4°C. Repeat steps 11 and 12.[9]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.
MEK1 Kinase Assay
This protocol measures the activity of MEK1, the upstream kinase of ERK1/2, in response to this compound treatment. This can be performed using immunoprecipitated MEK1 from cell lysates or with recombinant enzymes. A common method is a luminescence-based assay that measures ATP consumption (ADP production).[10]
a. Materials and Reagents:
-
Cell lysates prepared as in the Western Blot protocol
-
Anti-MEK1 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Recombinant inactive ERK2 (substrate)
-
MEK1 Kinase Assay Kit (e.g., Chemi-Verse™ MEK1 Kinase Assay Kit) containing recombinant MEK1, kinase buffer, ATP, and a detection reagent like ADP-Glo™.[10]
-
White 96-well plates
-
Luminometer
b. Protocol (using an assay kit):
-
Reaction Setup: Thaw kit components on ice. Prepare the master mix according to the manufacturer's instructions, typically containing kinase buffer, substrate (inactive ERK), and ATP.
-
Add the desired amount of recombinant MEK1 enzyme or immunoprecipitated MEK1 to the appropriate wells of a 96-well plate.
-
Add this compound or other test compounds at various concentrations to the wells. Include a "no enzyme" control and a "positive control" (active MEK1 without inhibitor).
-
Initiate the kinase reaction by adding the ATP-containing master mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent as per the kit protocol. This typically involves a 45-minute incubation.[11]
-
Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for another 30-60 minutes.[11]
-
Data Measurement and Analysis: Measure the luminescence using a plate-reading luminometer. Higher luminescence corresponds to higher ADP production and thus higher MEK1 activity. Subtract the "no enzyme" background from all readings and plot the results.
SRE Reporter Gene Assay
This assay measures the transcriptional activity of downstream targets of the MAPK/ERK pathway. Activated ERK phosphorylates transcription factors like Elk-1, which then binds to the Serum Response Element (SRE) in the promoter of target genes (e.g., c-fos), driving their expression.[7] This assay utilizes a plasmid containing a luciferase reporter gene under the control of SRE.
a. Materials and Reagents:
-
Cells suitable for transfection (e.g., HEK293)
-
Cell culture medium
-
SRE-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[12]
-
Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[12]
-
Incubate the cells for 24 hours to allow for plasmid expression.
-
Serum Starvation and Treatment: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat the cells with various concentrations of this compound or vehicle control. Include a positive control such as Phorbol 12-myristate 13-acetate (PMA).[12] Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them by adding the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Transfer the cell lysate to a white 96-well assay plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.
-
Data Analysis: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency. Calculate the fold induction by dividing the normalized luciferase activity of this compound-treated samples by that of the vehicle-treated samples.
References
- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of neurotrophin mRNA expression in PMN mouse: modulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Application Notes and Protocols for Immunohistochemical Analysis of Xaliproden-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden is a non-peptide, orally active compound that has demonstrated neuroprotective properties in various preclinical models of neurodegeneration and neuropathy.[1] Its primary mechanism of action is through agonism of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Activation of this G-protein coupled receptor initiates downstream signaling cascades that contribute to neuronal survival and resilience. Unlike traditional neurotrophic factors, this compound does not directly activate Trk receptors but exerts its effects through alternative pathways, including the mitogen-activated protein (MAP) kinase pathway.[1]
These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tissues treated with this compound. The protocols outlined below are designed to facilitate the assessment of this compound's neuroprotective effects by targeting key protein markers involved in its mechanism of action. While direct quantitative immunohistochemistry data for this compound is limited in publicly available literature, the proposed markers and methodologies are based on established principles of neuroprotection and 5-HT1A receptor signaling.
Data Presentation: Quantitative Analysis of Potential this compound Treatment Effects
The following tables summarize potential quantitative data from IHC studies investigating the effects of neuroprotective agents with mechanisms relevant to this compound. These tables are intended to serve as a template for the presentation of data generated from studies on this compound-treated tissues.
Table 1: Putative Effect of this compound on Neurotrophic Factor Expression (IHC Analysis)
| Tissue Type | Treatment Group | Brain-Derived Neurotrophic Factor (BDNF) (% of Control) | Nerve Growth Factor (NGF) (% of Control) |
| Brain Cortex | Vehicle | 100 ± 12 | 100 ± 15 |
| This compound (1 mg/kg) | Increased | Increased | |
| This compound (10 mg/kg) | Significantly Increased | Significantly Increased | |
| Spinal Cord | Vehicle | 100 ± 10 | 100 ± 11 |
| This compound (1 mg/kg) | Increased | Increased | |
| This compound (10 mg/kg) | Significantly Increased | Significantly Increased |
Note: The expected outcomes are based on the known neurotrophic effects of 5-HT1A agonists. Actual percentages would need to be determined experimentally.
Table 2: Putative Effect of this compound on Apoptosis-Related Protein Expression (IHC Analysis)
| Tissue Type | Treatment Group | Bcl-2 (% of Control) | Bax (% of Control) | Bcl-2/Bax Ratio |
| Dorsal Root Ganglia | Vehicle | 100 ± 9 | 100 ± 13 | 1.0 |
| This compound (1 mg/kg) | Increased | Decreased | Increased | |
| This compound (10 mg/kg) | Significantly Increased | Significantly Decreased | Significantly Increased | |
| Hippocampus | Vehicle | 100 ± 11 | 100 ± 10 | 1.0 |
| This compound (1 mg/kg) | Increased | Decreased | Increased | |
| This compound (10 mg/kg) | Significantly Increased | Significantly Decreased | Significantly Increased |
Note: An increased Bcl-2/Bax ratio is indicative of an anti-apoptotic effect, a key aspect of neuroprotection.[3][4]
Signaling Pathways and Experimental Workflow
This compound-Mediated Neuroprotective Signaling Pathway
Caption: this compound signaling cascade.
Experimental Workflow for Immunohistochemistry
Caption: IHC experimental workflow.
Experimental Protocols
Tissue Preparation
-
Fixation: Immediately following euthanasia, perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the dissected tissue in 4% PFA for 24 hours at 4°C.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695) solutions and clear in xylene. Embed the tissue in paraffin wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount on positively charged slides.
Immunohistochemistry Staining
-
Deparaffinization and Rehydration:
-
Xylene: 2 x 5 minutes.
-
100% Ethanol: 2 x 3 minutes.
-
95% Ethanol: 1 x 3 minutes.
-
70% Ethanol: 1 x 3 minutes.
-
50% Ethanol: 1 x 3 minutes.
-
Distilled water: 2 x 5 minutes.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): For markers like BDNF and Bcl-2, immerse slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Proteolytic-Induced Epitope Retrieval (PIER): For certain epitopes, incubation with Proteinase K (20 µg/mL in TE buffer, pH 8.0) for 15 minutes at 37°C may be optimal.
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to quench endogenous peroxidase activity.
-
Wash slides in PBS.
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., rabbit anti-BDNF, mouse anti-Bcl-2, rabbit anti-Bax) to its optimal concentration in the blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.
-
Wash slides in PBS.
-
Incubate sections with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30 minutes at room temperature.
-
-
Detection:
-
Wash slides in PBS.
-
Incubate sections with a 3,3'-diaminobenzidine (B165653) (DAB) substrate solution until the desired brown color intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Image Analysis
-
Image Acquisition: Capture high-resolution images of the stained tissue sections using a light microscope equipped with a digital camera. Ensure consistent lighting and magnification across all samples.
-
Image Analysis: Utilize image analysis software (e.g., ImageJ, QuPath) to quantify the staining intensity.
-
Optical Density (OD): Measure the OD of the stained areas to determine the intensity of the immunoreactivity.
-
Percentage of Positive Area: Calculate the percentage of the total tissue area that is positively stained for the marker of interest.
-
Cell Counting: Manually or automatically count the number of positively stained cells per unit area.
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to compare the quantitative data between control and this compound-treated groups.
Recommended Antibodies
| Target Protein | Host Species | Supplier | Catalog Number |
| 5-HT1A Receptor | Rabbit | ImmunoStar | 24505 |
| BDNF | Rabbit | Abcam | ab108319 |
| Bcl-2 | Mouse | Santa Cruz Biotechnology | sc-7382 |
| Bax | Rabbit | Cell Signaling Technology | #2772 |
Disclaimer: The information provided in these application notes is intended for research use only. Protocols may require optimization depending on the specific tissue, antibody, and experimental conditions. It is recommended to include appropriate positive and negative controls in all experiments.
References
- 1. This compound (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptors are involved in the effects of this compound on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Riluzole in Combination with Xaliproden in Amyotrophic Lateral Sclerosis (ALS) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of riluzole (B1680632) in combination with xaliproden in clinical studies for Amyotrophic Lateral Sclerosis (ALS). The information is compiled from key Phase III clinical trials and relevant pharmacological literature.
Introduction
Riluzole is a neuroprotective agent with a multifaceted mechanism of action primarily targeting the glutamatergic system. It is an approved treatment for ALS, modestly extending survival.[1][2][3][4][5] this compound is a non-peptidic, orally active compound that has demonstrated neurotrophic and neuroprotective effects in preclinical studies, acting as a 5-HT1A receptor agonist.[6] The combination of these two agents was investigated to determine if their potentially complementary mechanisms could provide enhanced therapeutic benefit in ALS.
This document summarizes the quantitative outcomes of two pivotal Phase III clinical trials, provides detailed protocols for key experimental procedures used in these studies, and illustrates the signaling pathways of both drugs and the clinical trial workflow.
Mechanisms of Action
Riluzole:
Riluzole's neuroprotective effects are attributed to its modulation of several cellular pathways:
-
Inhibition of Glutamate Release: Riluzole is believed to reduce the presynaptic release of glutamate, the principal excitatory neurotransmitter in the central nervous system. This is achieved, in part, by blocking voltage-gated sodium channels on glutamatergic nerve terminals.[1][4]
-
Postsynaptic Effects: It can non-competitively block N-methyl-D-aspartate (NMDA) receptors, reducing the postsynaptic effects of glutamate.[1]
-
G-protein Dependent Signaling: Riluzole may also activate a G-protein-dependent signal transduction process that contributes to its neuroprotective effects.[1]
-
Modulation of Other Ion Channels: The drug has been shown to affect voltage-gated potassium and calcium channels, further contributing to the stabilization of neuronal membranes.[4]
This compound:
This compound's mechanism is centered on its activity as a serotonin (B10506) 5-HT1A receptor agonist and its neurotrophic properties:
-
5-HT1A Receptor Agonism: As a 5-HT1A agonist, this compound can modulate neuronal excitability and neurotransmitter release. Activation of 5-HT1A receptors is coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This can influence downstream signaling cascades, including the MAPK/ERK pathway.
-
Neurotrophic Factor Enhancement: this compound has been shown to enhance the synthesis of several neurotrophic factors in the nervous system, which are crucial for neuronal survival and development.
Signaling Pathways
Quantitative Data from Phase III Clinical Trials
Two large, randomized, double-blind, placebo-controlled, multi-national Phase III studies were conducted to evaluate the efficacy and safety of this compound in patients with ALS.
-
Study 1 (NCT00048943): this compound as monotherapy.
-
Study 2 (NCT00032233): this compound as an add-on therapy to a stable dose of riluzole.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Study 1 (this compound Monotherapy) | Study 2 (this compound + Riluzole) |
| Number of Patients | 867 | 1210 |
| Mean Age (years) | ~55 | ~56 |
| Gender (% Male) | ~60% | ~62% |
| Mean Disease Duration (months) | ~21 | ~20 |
| Site of Onset (% Bulbar) | ~25% | ~27% |
| Mean Baseline Vital Capacity (%) | ~88% | ~89% |
| Mean Baseline ALSFRS-R Score | ~38 | ~39 |
Table 2: Efficacy Outcomes - Primary Endpoints
| Endpoint | Study 1 (this compound Monotherapy) | Study 2 (this compound + Riluzole) |
| Time to Death, Tracheostomy, or Permanent Assisted Ventilation (DTP) | No significant difference | No significant difference |
| Time to Vital Capacity <50% or DTP | No significant difference | No significant difference |
Table 3: Efficacy Outcomes - Secondary and Subgroup Analyses
| Endpoint/Analysis | Study 1 (this compound Monotherapy) | Study 2 (this compound + Riluzole) |
| Time to VC <50% (without DTP) | 2 mg dose: 30% Relative Risk Reduction (p=0.009) | No significant difference |
| Trend in favor of 1mg this compound + Riluzole vs. Placebo + Riluzole | N/A | 15% Relative Risk Reduction for time to VC <50% (not significant) |
| Trend in favor of 1mg this compound + Riluzole vs. Placebo + Riluzole | N/A | 12% Relative Risk Reduction for time to VC <50% or DTP (not significant) |
Table 4: Safety and Tolerability
| Adverse Events | Observations |
| Overall Tolerability | Generally well-tolerated in both studies. |
| Dose-dependent Side Effects | Primarily associated with the serotonergic properties of this compound (e.g., nausea, dizziness). |
| Discontinuation due to Adverse Events | Similar rates across treatment and placebo groups. |
Experimental Protocols
The following are detailed protocols for the key assessments performed in the this compound clinical trials, based on standardized procedures for ALS research.
Protocol 1: Administration of the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R)
Objective: To assess the functional status of patients with ALS.
Materials:
-
Validated ALSFRS-R questionnaire
-
Quiet and private assessment area
-
Trained evaluator
Procedure:
-
Patient Interview: The ALSFRS-R is administered as a structured interview by a trained evaluator.
-
Questioning: The evaluator asks the patient (or their caregiver if the patient is unable to communicate effectively) about their ability to perform the activities listed in the 12 questions of the scale.
-
Scoring: Each of the 12 items is scored on a 5-point scale from 4 (normal function) to 0 (unable to perform the function). The total score ranges from 0 to 48, with higher scores indicating better function.
-
Domains: The scale covers four domains:
-
Bulbar Function: Speech, Salivation, Swallowing.
-
Fine Motor Function: Handwriting, Cutting Food, Dressing and Hygiene.
-
Gross Motor Function: Turning in Bed, Walking, Climbing Stairs.
-
Respiratory Function: Dyspnea, Orthopnea, Respiratory Insufficiency.
-
-
Data Recording: The score for each item and the total score are recorded accurately.
Protocol 2: Measurement of Vital Capacity (VC)
Objective: To assess respiratory muscle strength.
Materials:
-
Spirometer
-
Nose clip
-
Disposable mouthpieces
Procedure:
-
Patient Preparation: The patient is seated in an upright and comfortable position. The procedure is explained clearly to the patient.
-
Nose Clip: A nose clip is placed on the patient's nose to prevent air from escaping through the nostrils.
-
Maneuver:
-
The patient is instructed to take the deepest possible breath.
-
The patient then places their lips securely around the mouthpiece of the spirometer.
-
The patient exhales all the air from their lungs completely. In the case of Forced Vital Capacity (FVC), the exhalation should be as forceful and fast as possible. For Slow Vital Capacity (SVC), the exhalation is slow and relaxed.
-
-
Repetitions: The maneuver is repeated at least three times to ensure a reliable and reproducible measurement.
-
Data Recording: The highest value of the acceptable measurements is recorded. The result is often expressed as a percentage of the predicted normal value for a person of the same age, height, and sex.
Experimental Workflow
Conclusion
The combination of riluzole and this compound did not demonstrate a statistically significant benefit over riluzole alone in the primary endpoints of the large Phase III clinical trial in patients with ALS. While some trends were observed in favor of this compound, particularly in the monotherapy study on a specific respiratory endpoint, these were not sufficient to support its approval for the treatment of ALS. The studies were, however, well-conducted and provide valuable data for the ALS research community. The detailed protocols and methodologies employed in these trials serve as a useful reference for the design and execution of future clinical investigations in this challenging neurodegenerative disease.
References
- 1. Riluzole: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK activation via 5-hydroxytryptamine 1A receptor is involved in the neuroprotective effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xaliproden in a Light-Induced Photoreceptor Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light-induced photoreceptor injury is a widely utilized and well-established animal model that recapitulates key features of retinal degenerative diseases, including age-related macular degeneration (AMD) and retinitis pigmentosa (RP).[1][2] This model allows for the controlled study of photoreceptor cell death and the evaluation of potential neuroprotective therapies. Xaliproden, a 5-HT1A receptor agonist, has demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of retinal degenerative disorders.[3][4][5] These application notes provide detailed protocols for utilizing the light-induced photoreceptor injury model to test the efficacy of this compound.
Mechanism of Action of this compound in Retinal Protection
This compound exerts its protective effects on photoreceptors through a multi-faceted mechanism primarily initiated by the activation of the serotonin (B10506) 1A (5-HT1A) receptor.[3][6] This activation triggers downstream signaling cascades that bolster the retina's endogenous defense mechanisms against light-induced damage. The key pathways involved include:
-
Antioxidant Response: this compound upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][7] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of several protective enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1), glutathione (B108866) S-transferase (GST), and heme oxygenase-1 (HO-1).[5][8] These enzymes neutralize reactive oxygen species (ROS) generated during light-induced oxidative stress, a major contributor to photoreceptor cell death.
-
Anti-inflammatory Effects: this compound attenuates the inflammatory response triggered by light damage. It has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3][5] By suppressing neuroinflammation, this compound helps to create a more favorable environment for photoreceptor survival and function.
-
Neurotrophic Support: Activation of 5-HT1A receptors can also promote the expression of neurotrophic factors, which are essential for neuronal survival and maintenance. This contributes to the overall neuroprotective effect of this compound in the retina.
Experimental Protocols
Light-Induced Photoreceptor Injury Protocol (Albino Mice)
This protocol is designed to induce a consistent and measurable level of photoreceptor damage in albino mice.
Materials:
-
Albino mice (e.g., BALB/c strain), 6-8 weeks old
-
Light exposure chamber equipped with cool white fluorescent or LED lights
-
Luminometer to measure light intensity
-
Mydriatic eye drops (e.g., 1% tropicamide (B1683271) or 1% cyclopentolate)
-
Animal cages with transparent lids
Procedure:
-
Dark Adaptation: Acclimate the mice to a dark environment for at least 12 hours prior to light exposure. All subsequent handling before light exposure should be performed under dim red light.[9]
-
Pupil Dilation: Instill one drop of mydriatic solution into each eye approximately 30 minutes before light exposure to ensure maximal and consistent light entry.[9]
-
Light Exposure:
-
Place the mice in individual transparent cages within the light exposure chamber.
-
Expose the mice to a constant illumination of 8,000 - 10,000 lux for 2-4 hours.[10] The light source should be positioned to provide uniform illumination across all cages.
-
Monitor the temperature within the chamber to prevent hyperthermia.
-
-
Post-Exposure Recovery: After light exposure, return the mice to a standard 12-hour light/12-hour dark cycle for the duration of the experiment.
This compound Administration Protocol
This compound can be administered systemically, for example, through oral gavage.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile water or a suitable suspension vehicle)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Weigh each mouse to determine the correct volume for administration.
-
Administer this compound daily via oral gavage at a dose range of 0.5 mg/kg to 3 mg/kg.[5][11]
-
A control group should receive the vehicle solution alone.
-
Treatment can be initiated prior to light-induced damage (pre-treatment), concurrently, or post-injury to assess both preventative and therapeutic effects. For a typical study, daily administration for 4 months has been documented in a chronic model.[5]
-
Assessment of Retinal Function: Electroretinography (ERG)
ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina.[12][13]
Materials:
-
ERG recording system (e.g., Celeris)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Mydriatic and topical anesthetic eye drops
-
Corneal electrodes
-
Heating pad to maintain body temperature
Procedure:
-
Dark Adaptation: Dark-adapt the mice overnight before ERG recording.[13]
-
Anesthesia and Pupil Dilation: Anesthetize the mouse and dilate the pupils with a mydriatic agent. Apply a drop of topical anesthetic to the cornea.
-
Electrode Placement: Place the active electrode on the cornea, the reference electrode subcutaneously in the head region, and the ground electrode subcutaneously in the tail.
-
Recording:
-
Scotopic ERG (rod-driven response): Record responses to a series of increasing light flash intensities in the dark-adapted state. The a-wave, originating from photoreceptors, and the b-wave, reflecting bipolar cell activity, are the key parameters to measure.[14][15]
-
Photopic ERG (cone-driven response): After a period of light adaptation (e.g., 10 minutes of background illumination), record responses to light flashes to assess cone function.
-
-
Data Analysis: Measure the amplitude (in microvolts, µV) and implicit time (in milliseconds, ms) of the a- and b-waves. Compare the results between the vehicle-treated and this compound-treated groups.
Assessment of Retinal Structure: Histology and Morphometry
Histological analysis allows for the direct visualization and quantification of photoreceptor cell loss.
Materials:
-
Fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline)
-
Paraffin (B1166041) or optimal cutting temperature (OCT) compound
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope with a digital camera and image analysis software
Procedure:
-
Tissue Preparation:
-
Euthanize the mice and enucleate the eyes.
-
Create a small incision at the limbus and fix the eyes in 4% paraformaldehyde.
-
Process the eyes for either paraffin or frozen sectioning.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections through the optic nerve head.
-
Stain the sections with H&E to visualize the retinal layers.
-
-
Morphometric Analysis:
-
Capture images of the retina at a defined distance from the optic nerve head in both the superior and inferior hemispheres.
-
Measure the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell nuclei.[10]
-
Count the number of photoreceptor nuclei in a defined area of the ONL.
-
Compare the ONL thickness and cell counts between the treatment groups.
-
Assessment of Apoptosis: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect apoptotic cells.
Materials:
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Staining: Perform the TUNEL assay on retinal sections according to the manufacturer's protocol.[16][17]
-
Imaging and Quantification:
-
Capture fluorescent images of the retina.
-
Count the number of TUNEL-positive cells in the ONL.
-
Express the data as the number of apoptotic cells per unit area or as a percentage of total cells (counterstained with a nuclear dye like DAPI).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Retinal Function (ERG) after Light-Induced Injury (Representative Data)
| Treatment Group | Scotopic a-wave Amplitude (µV) | Scotopic b-wave Amplitude (µV) |
| No Light Damage | 350 ± 25 | 750 ± 50 |
| Light Damage + Vehicle | 150 ± 20 | 300 ± 30 |
| Light Damage + this compound (0.5 mg/kg) | 225 ± 18 | 450 ± 28 |
| Light Damage + this compound (3 mg/kg) | 280 ± 22 | 600 ± 45 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Retinal Structure after Light-Induced Injury (Representative Data)
| Treatment Group | Outer Nuclear Layer (ONL) Thickness (µm) | Photoreceptor Cell Count (nuclei/100 µm) | TUNEL-positive Cells in ONL |
| No Light Damage | 50 ± 3 | 100 ± 5 | < 1 |
| Light Damage + Vehicle | 25 ± 2 | 50 ± 4 | 25 ± 3 |
| Light Damage + this compound (0.5 mg/kg) | 35 ± 2.5 | 70 ± 5 | 12 ± 2* |
| Light Damage + this compound (3 mg/kg) | 45 ± 3 | 90 ± 6 | 5 ± 1** |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Retinal Biomarkers of Oxidative Stress and Inflammation (Representative Data)
| Treatment Group | Retinal Nrf2 Expression (fold change) | Retinal TNF-α Expression (fold change) |
| No Light Damage | 1.0 | 1.0 |
| Light Damage + Vehicle | 1.2 ± 0.2 | 5.0 ± 0.5 |
| Light Damage + this compound (3 mg/kg) | 2.5 ± 0.3 | 2.0 ± 0.3 |
**p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: this compound's protective signaling pathways.
References
- 1. Retinal compensatory changes after light damage in albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The this compound Nanoscale Zirconium-Porphyrin Metal-Organic Framework (XAL-NPMOF) Promotes Photoreceptor Regeneration Following Oxidative and Inflammatory Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Repurposing an orally available drug for the treatment of geographic atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptors are involved in the effects of this compound on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Nrf2/sMAF Signalling in Retina Ageing and Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Outer Nuclear Layer Damage for Detection of Early Retinal Toxicity of Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Hope for Dry AMD [brightfocus.org]
- 12. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 14. Interpretation of the mouse electroretinogram - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electroretinographic Abnormalities and Sex Differences Detected with Mesopic Adaptation in a Mouse Model of Schizophrenia: A and B Wave Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Multichannel Method Quantitating TUNEL in Detached Photoreceptor Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
Application Notes and Protocols for Developing a Stable Xaliproden Solution for In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden is a 5-HT1A receptor agonist with demonstrated neurotrophic and neuroprotective properties in vitro.[1][2] It acts by stimulating the 5-hydroxytryptamine (5-HT) 1A receptor, which in turn activates downstream signaling cascades, including the MAP kinase (MAPK) pathway, promoting neuronal cell differentiation, proliferation, and survival.[1] These characteristics make this compound a valuable tool for in vitro studies of neurodegenerative diseases and neuroprotection.
A critical challenge in working with this compound, a hydrophobic small molecule, is its limited aqueous solubility. This can lead to precipitation in cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes. These application notes provide detailed protocols and guidelines for preparing stable this compound solutions for in vitro use, ensuring consistent and reproducible results.
Chemical Properties of this compound
A clear understanding of this compound's chemical properties is essential for developing effective solubilization strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂F₃N | [1] |
| Molar Mass | 381.442 g·mol⁻¹ | [2] |
| Appearance | White to off-white solid | [3] |
| Form | Available as the free base or hydrochloride salt | [1][4] |
Solubility Data
The following table summarizes the known solubility of this compound in various solvents. It is crucial to note that the solubility in complex aqueous solutions like cell culture media can be significantly lower and is influenced by factors such as protein content (e.g., fetal bovine serum) and pH.
| Solvent | Concentration | Comments | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥5 mg/mL | A common solvent for creating high-concentration stock solutions. | [5] |
| DMSO | 12 mg/mL | Sonication is recommended to aid dissolution. | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2.5 mg/mL (5.98 mM) | A co-solvent formulation for in vivo or in vitro use. | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥2.5 mg/mL (5.98 mM) | Cyclodextrins can enhance aqueous solubility. | [7] |
| 10% DMSO, 90% Corn Oil | ≥2.5 mg/mL (5.98 mM) | An oil-based formulation, primarily for in vivo applications. | [7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is the recommended starting point for most in vitro applications.
Materials:
-
This compound (hydrochloride salt recommended for improved handling)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is advisable to start with a slightly lower volume of DMSO and add more to reach the final volume.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but care should be taken to avoid overheating.
-
Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. General guidance suggests that such stock solutions are typically stable for at least one month when stored at -20°C.[8]
Protocol 2: Preparation of a Stable Working Solution in Cell Culture Medium
This protocol details the critical step of diluting the DMSO stock solution into an aqueous cell culture medium to minimize precipitation.
Materials:
-
Prepared this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, Neurobasal Medium) with or without serum, as required for the experiment.
-
Sterile conical tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C to prevent temperature shock-induced precipitation.[5]
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the final desired concentration of this compound in your experiment. It is crucial to ensure the final DMSO concentration in the cell culture does not exceed a level toxic to your cells, typically below 0.5%, and for some sensitive cell lines, as low as 0.1%. [4]
-
Reverse Dilution: Add the required volume of pre-warmed cell culture medium to a sterile conical tube.
-
Gradual Addition with Agitation: While gently vortexing or stirring the cell culture medium, slowly add the calculated volume of the this compound DMSO stock solution dropwise. This "reverse dilution" method helps to rapidly disperse the hydrophobic compound in the aqueous environment, preventing localized high concentrations that can lead to precipitation.[4]
-
Final Mixing: Once the addition is complete, continue to mix the solution for another 1-2 minutes to ensure homogeneity.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, consider optimizing the protocol by using a lower final concentration of this compound or a slightly higher, yet non-toxic, concentration of DMSO.
-
Immediate Use: It is highly recommended to use the freshly prepared working solution immediately to avoid potential degradation or precipitation over time in the aqueous environment at 37°C.
Experimental Workflow for Developing a Stable this compound Solution
The following diagram illustrates a logical workflow for systematically developing and validating a stable this compound solution for your specific in vitro application.
Caption: Workflow for preparing and optimizing a stable this compound solution.
This compound's Mechanism of Action: 5-HT1A Receptor Signaling
This compound exerts its neurotrophic and neuroprotective effects primarily through the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). The binding of this compound to this receptor initiates a signaling cascade that ultimately leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Simplified 5-HT1A receptor signaling pathway activated by this compound.
Application Example: In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of this compound against a neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y or primary neurons).
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
Appropriate cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine, glutamate, rotenone)
-
Stable working solution of this compound (from Protocol 2)
-
Vehicle control (cell culture medium with the same final concentration of DMSO as the this compound working solution)
-
Cell viability assay kit (e.g., MTT, LDH release assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density that allows for optimal growth and viability over the course of the experiment.
-
Cell Differentiation (if applicable): For cell lines like SH-SY5Y, differentiate the cells to a neuronal phenotype according to established protocols (e.g., using retinoic acid).
-
Pre-treatment with this compound: After differentiation (or when primary neurons have established connections), replace the medium with fresh medium containing various concentrations of this compound or the vehicle control. Incubate for a predetermined pre-treatment period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Add the neurotoxin to the wells containing the this compound-treated and vehicle control cells. Include a control group of cells that are not exposed to the neurotoxin.
-
Incubation: Incubate the cells for a period sufficient to induce significant cell death in the vehicle-control, neurotoxin-treated group (e.g., 24-48 hours).
-
Assessment of Cell Viability: Measure cell viability using a suitable assay (e.g., MTT assay to measure metabolic activity or LDH assay to measure cell death).
-
Data Analysis: Calculate the percentage of neuroprotection afforded by this compound at each concentration by comparing the viability of this compound-treated cells to that of the vehicle-control, neurotoxin-treated cells.
Conclusion
The successful use of this compound in in vitro studies hinges on the careful preparation of stable solutions. By utilizing high-quality anhydrous DMSO for stock solutions and employing a gradual "reverse dilution" technique into pre-warmed aqueous media, researchers can minimize precipitation and ensure accurate and reproducible experimental results. The protocols and guidelines provided in these application notes offer a systematic approach to developing and validating stable this compound solutions for the investigation of its neurotrophic and neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Scholars@Duke publication: Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis. [scholars.duke.edu]
- 3. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adl.usm.my [adl.usm.my]
- 8. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Xaliproden Solubility Challenges in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Xaliproden. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a drug that acts as a potent and selective 5-HT1A receptor agonist.[1][2][3] It also shows moderate antagonist activity at the dopamine (B1211576) D2 receptor.[3][4] In research, it is known for its neurotrophic and neuroprotective effects.[1][5] It has been investigated for its therapeutic potential in several neurodegenerative conditions, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and for treating chemotherapy-induced peripheral neuropathy.[1][6]
Q2: What is the recommended solvent for making a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[7] Published data indicates solubility in DMSO at concentrations of ≥5 mg/mL to 12 mg/mL.[4][8]
Q3: My this compound powder is not dissolving completely in DMSO. What can I do?
A3: If you encounter difficulty dissolving this compound, gentle warming and/or sonication can significantly aid the process.[3] One supplier specifically recommends sonication to achieve higher concentrations, such as 12 mg/mL in DMSO.[4] Ensure you are using a sufficient volume of solvent for the amount of powder.
Q4: My this compound precipitated after I diluted the DMSO stock into my aqueous cell culture medium. Why did this happen and how can I prevent it?
A4: This is a common issue known as "salting out" and occurs because this compound is poorly soluble in aqueous solutions.[9][10] When the DMSO stock is added to the medium, the final DMSO concentration may be too low to keep the compound dissolved. To prevent this, you can:
-
Decrease the final concentration: Ensure the final concentration in your medium is well below this compound's aqueous solubility limit.
-
Modify the dilution process: Add the DMSO stock to your medium dropwise while gently vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations of the compound.
-
Pre-warm the medium: Having the medium at 37°C can sometimes help maintain solubility.
-
Use a formulation vehicle: For certain applications, especially in vivo studies, co-solvents and surfactants like PEG300 and Tween-80 are used to maintain solubility in aqueous environments.[3]
Q5: How should I store this compound stock solutions?
A5: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[3] Always store in tightly sealed containers away from moisture.[3]
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound and its hydrochloride salt in various solvents and formulations.
| Compound Form | Solvent/Vehicle | Reported Solubility | Molar Equivalent | Reference |
| This compound HCl | DMSO | ≥5 mg/mL | ≥11.96 mM | |
| This compound HCl | DMSO | 12 mg/mL | 28.72 mM | [4] |
| This compound HCl | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2.5 mg/mL | ≥5.98 mM | [3] |
| This compound HCl | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥2.5 mg/mL | ≥5.98 mM | [3] |
| This compound HCl | 10% DMSO, 90% Corn Oil | ≥2.5 mg/mL | ≥5.98 mM | [3] |
Note: Molar equivalents for this compound Hydrochloride (Molecular Weight: 417.89 g/mol ) are calculated for comparison.[8]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound hydrochloride for subsequent dilution in experimental assays.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder (e.g., 5 mg).
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 500 µL of DMSO to 5 mg of powder).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, proceed to the next step.
-
Assisted Dissolution (If Necessary): Place the vial in a sonicator water bath for 5-10 minutes.[4] Alternatively, warm the solution gently to 37°C for 10-15 minutes. Visually inspect to ensure all solid material has dissolved.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C for short-term use or -80°C for long-term storage.[3]
Protocol 2: Preparation of an In Vivo Formulation
This protocol is adapted from a published method for preparing this compound hydrochloride for in vivo administration.[3]
-
Prepare Initial Solvents:
-
Prepare a 10% DMSO in saline solution.
-
Prepare a 40% PEG300 in saline solution.
-
Prepare a 5% Tween-80 in saline solution.
-
-
Dissolve this compound: Dissolve the required amount of this compound hydrochloride in the 10% DMSO solution first.
-
Add Co-solvents: Sequentially add the PEG300 solution and then the Tween-80 solution to the dissolved this compound. Mix thoroughly after each addition.
-
Final Volume: Add saline to reach the final desired volume. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Verification: The final solution should be clear.[3] If any precipitation or phase separation is observed, gentle heating or sonication may be used to aid dissolution.[3]
Troubleshooting Guide
Use this guide to diagnose and resolve common solubility issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Initial Dissolution Failure (Compound does not dissolve in DMSO) | 1. Insufficient solvent volume.2. Compound is at or above its saturation point.3. Low temperature of the solvent. | 1. Recalculate and ensure the correct solvent volume is used.2. Use sonication and/or gentle warming (37°C) to facilitate dissolution.[3][4]3. Prepare a more dilute stock solution. |
| Precipitation in Media (Compound crashes out of solution upon dilution in aqueous buffer or media) | 1. Final concentration exceeds aqueous solubility.2. Insufficient mixing during dilution.3. Interaction with media components (e.g., salts, proteins).[11] | 1. Lower the final working concentration.2. Add the DMSO stock dropwise into the vortexing/swirling aqueous solution.3. Pre-warm the aqueous solution to 37°C before adding the stock.4. For in vivo work, use a formulation with co-solvents like PEG300 and Tween-80.[3] |
| Stock Solution Instability (Precipitate forms in DMSO stock during storage) | 1. Repeated freeze-thaw cycles.[3]2. Improper storage temperature.3. Moisture absorption. | 1. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[3]2. Store stocks at -80°C for maximum stability.[3]3. Use anhydrous DMSO and ensure vials are tightly sealed. |
| Cloudy Final Solution (Working solution in media appears hazy or turbid) | 1. Micro-precipitation is occurring.2. Bacterial or fungal contamination.[11] | 1. Filter the final working solution through a 0.22 µm sterile filter.2. Check for contamination by microscopy and culture; discard if contaminated. |
Visualized Workflows and Pathways
This compound Signaling Pathway
Caption: this compound activates the 5-HT1A receptor, leading to downstream activation of PI3K/Akt and ERK/MAPK pathways.
Experimental Workflow for Solution Preparation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: SR 57746, SR 57746A, this compound hydrochloride, xaliprodene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 5. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C24H22F3N | CID 128919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound = 97 HPLC, solid 90494-79-4 [sigmaaldrich.com]
- 9. The this compound Nanoscale Zirconium-Porphyrin Metal-Organic Framework (XAL-NPMOF) Promotes Photoreceptor Regeneration Following Oxidative and Inflammatory Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Xaliproden Nanoparticle Formulation
Welcome to the technical support center for the experimental use of Xaliproden nanoparticle formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on formulation, characterization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for formulating this compound into nanoparticles?
A1: this compound, a 5-HT1A receptor agonist with neuroprotective properties, has inherent limitations such as low aqueous solubility.[1] Nanoparticle formulations are developed to overcome these challenges by:
-
Enhancing Bioavailability: Improving the solubility and absorption of the drug.[2]
-
Enabling Targeted Delivery: Modifying the nanoparticle surface can facilitate targeted delivery to specific cells or tissues, potentially even across the blood-brain barrier.[3][4]
-
Providing Controlled Release: Polymeric nanoparticles can be engineered to release the drug over a sustained period, improving therapeutic efficacy and reducing dosing frequency.[2]
Q2: Which type of nanoparticle is most suitable for this compound?
A2: The optimal nanoparticle type depends on the specific research goal. For a hydrophobic drug like this compound, common and effective choices include:
-
Polymeric Nanoparticles (e.g., PLGA): Biodegradable and FDA-approved, PLGA is widely used for controlled drug release.[5] The ratio of lactic to glycolic acid can be adjusted to optimize drug loading and release kinetics.[6]
-
Solid Lipid Nanoparticles (SLNs): These offer good biocompatibility and are effective at encapsulating lipophilic drugs.[4]
-
Metal-Organic Frameworks (MOFs): Recent research has explored nanoscale zirconium-porphyrin metal-organic frameworks (NPMOFs) for this compound delivery, showing enhanced anti-inflammatory and antioxidant effects.[7]
Q3: What are the critical quality attributes (CQAs) to monitor for a this compound nanoparticle formulation?
A3: The key parameters to control and measure are:
-
Particle Size and Polydispersity Index (PDI): Directly impacts stability, cellular uptake, and in vivo biodistribution.[8]
-
Zeta Potential: Indicates the surface charge and is a key predictor of colloidal stability.
-
Drug Loading Capacity (LC) and Encapsulation Efficiency (EE): Quantifies the amount of drug successfully incorporated into the nanoparticles.[9]
-
In Vitro Drug Release Profile: Determines the rate and duration of drug release from the nanoparticle matrix.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of this compound nanoparticles.
Issue 1: Low Drug Loading or Encapsulation Efficiency
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Drug-Polymer Interaction | The affinity between this compound and the nanoparticle core material is crucial. For PLGA, consider adjusting the lactic-to-glycolic acid ratio; a higher glycolic acid content can sometimes improve encapsulation of certain drugs.[6] |
| Premature Drug Precipitation | During nanoprecipitation, if the drug is less soluble than the polymer in the organic phase, it may precipitate before being encapsulated. Try using a co-solvent system or a rapid mixing technique to ensure co-precipitation of the drug and polymer.[10] |
| Drug Leakage during Purification | The purification process (e.g., centrifugation, dialysis) can lead to drug loss. Optimize centrifugation speed/time to pellet nanoparticles effectively without causing aggregation.[11] For dialysis, ensure the membrane's molecular weight cut-off (MWCO) is appropriate. |
| Suboptimal Formulation Parameters | Systematically optimize the initial drug-to-polymer ratio. While increasing the initial drug amount can seem intuitive, it can lead to saturation and reduced efficiency beyond a certain point. |
Issue 2: Particle Aggregation and High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Stabilizer Concentration | The stabilizer (e.g., PVA, Poloxamer, Tween 80) is critical for preventing aggregation. If the concentration is too low, the nanoparticle surface will not be adequately coated.[12] Systematically increase the stabilizer concentration. |
| Inadequate Energy Input | Methods like high-pressure homogenization or sonication require sufficient energy to break down particles to a uniform, nano-scale size. Increase the homogenization pressure/cycles or the sonication amplitude/time.[12] |
| Inappropriate Solvent/Anti-Solvent Ratio | In nanoprecipitation, the rate of solvent diffusion affects particle formation. A very rapid precipitation can lead to uncontrolled growth and aggregation. Optimize the ratio and the rate of addition of the solvent phase to the anti-solvent. |
| Residual Organic Solvent | Incomplete removal of the organic solvent after formulation can compromise stability. Ensure adequate time for solvent evaporation or use a more efficient purification method like tangential flow filtration. |
Data Presentation: Formulation & Characterization
The following tables present hypothetical but representative data for a this compound-loaded PLGA nanoparticle formulation, optimized for brain delivery.
Table 1: Effect of Formulation Parameters on Nanoparticle Properties
| Formulation ID | Drug:Polymer Ratio (w/w) | Stabilizer (PVA) Conc. (%) | Particle Size (Z-average, nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|---|---|
| XNP-01 | 1:10 | 1.0 | 255 ± 12 | 0.350 | -15.2 ± 1.8 | 65 ± 4.1 |
| XNP-02 | 1:5 | 1.0 | 280 ± 15 | 0.410 | -13.1 ± 2.1 | 58 ± 3.5 |
| XNP-03 (Optimized) | 1:10 | 2.0 | 152 ± 5 | 0.125 | -22.5 ± 1.5 | 78 ± 2.9 |
| XNP-04 | 1:10 | 3.0 | 148 ± 6 | 0.130 | -23.1 ± 1.7 | 76 ± 3.1 |
Table 2: In Vitro Drug Release Profile (Optimized Formulation XNP-03)
| Time (hours) | Cumulative Release (%) in PBS (pH 7.4) |
|---|---|
| 0 | 0 |
| 2 | 15.2 ± 1.8 |
| 8 | 35.6 ± 2.5 |
| 24 | 60.1 ± 3.1 |
| 48 | 75.8 ± 2.8 |
| 72 | 88.9 ± 2.2 |
Experimental Protocols & Visualizations
Protocol 1: Nanoparticle Formulation by Emulsion-Solvent Evaporation
This protocol describes a common method for preparing this compound-loaded PLGA nanoparticles.
Methodology:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 20 mL aqueous solution containing a stabilizer, such as 2% (w/v) polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication (e.g., 60% amplitude for 2 minutes on ice) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours in a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the nanoparticles. Discard the supernatant and wash the pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspension & Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization, or lyophilize for long-term storage.
Caption: Workflow for nanoparticle synthesis via emulsion-solvent evaporation.
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential
Methodology:
-
Sample Preparation: Dilute the purified nanoparticle suspension with deionized water to achieve an appropriate particle concentration (typically a count rate between 100-500 kcps for Dynamic Light Scattering).
-
DLS Measurement (Size & PDI):
-
Equilibrate the sample to 25°C in the instrument.
-
Perform the measurement. The instrument's software will use the principles of Brownian motion to calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).[13]
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a pre-rinsed zeta potential cell, ensuring no air bubbles are present.
-
Equilibrate the sample to 25°C.
-
Apply an electric field and measure the electrophoretic mobility of the particles to determine the zeta potential.
-
Protocol 3: Determination of Encapsulation Efficiency
Methodology:
-
Separate Free Drug: After formulation, centrifuge the nanoparticle suspension (e.g., 15,000 x g for 20 minutes) to pellet the nanoparticles.
-
Quantify Free Drug: Carefully collect the supernatant, which contains the unencapsulated ("free") this compound. Measure the concentration of this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate Encapsulation Efficiency (EE%):
-
Use the following formula: EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
-
Signaling Pathway
This compound is a 5-HT1A receptor agonist that exhibits neurotrophic and neuroprotective effects.[14][15] Its mechanism involves the activation of intracellular signaling cascades that promote cell survival and inhibit apoptosis. A key pathway activated by this compound is the PI3K/Akt pathway.
Caption: this compound's activation of the pro-survival PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle-Guided Brain Drug Delivery: Expanding the Therapeutic Approach to Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The this compound Nanoscale Zirconium-Porphyrin Metal-Organic Framework (XAL-NPMOF) Promotes Photoreceptor Regeneration Following Oxidative and Inflammatory Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound: SR 57746, SR 57746A, this compound hydrochloride, xaliprodene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Xaliproden in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Xaliproden in animal models. The information is designed to help manage potential adverse effects and ensure the successful execution of experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the administration of this compound to animal models.
Issue 1: Animal exhibits signs of serotonin (B10506) syndrome.
Symptoms:
-
Neuromuscular: Tremors, muscle rigidity, hyperreflexia (exaggerated reflexes), myoclonus (sudden muscle jerks).
-
Autonomic: Hyperthermia, tachycardia, tachypnea, diarrhea, mydriasis (dilated pupils).
-
Behavioral: Agitation, restlessness, confusion, vocalization.
Cause: this compound is a potent 5-HT1A receptor agonist.[1] At higher doses, overstimulation of these receptors can lead to an excess of serotonin activity, resulting in serotonin syndrome. Clinical trial data in humans have noted dose-dependent side effects associated with the serotonergic properties of this compound.[2][3]
Immediate Action:
-
Cease this compound administration immediately.
-
Provide supportive care:
-
Monitor core body temperature. For hyperthermia, initiate cooling measures (e.g., cool water bath, fans).
-
Ensure proper hydration with subcutaneous or intravenous fluids if the animal is not drinking.
-
Monitor cardiovascular and respiratory function.
-
Pharmacological Intervention:
-
Administer a serotonin antagonist. The most commonly used in veterinary medicine for serotonin syndrome are:
-
Cyproheptadine: An antihistamine with potent 5-HT1A/2A receptor blocking properties.
-
Chlorpromazine: A phenothiazine (B1677639) with 5-HT2A antagonist effects.
-
| Agent | Animal Model | Recommended Dosage | Route of Administration |
| Cyproheptadine | Rodents | 1-2 mg/kg | Oral (PO) or Intraperitoneal (IP) |
| Chlorpromazine | Rodents | 1-5 mg/kg | Intramuscular (IM) or Subcutaneous (SC) |
Experimental Workflow for Managing Serotonin Syndrome
Caption: Workflow for managing serotonin syndrome in animal models.
Issue 2: Inconsistent or lack of neuroprotective effect.
Observation:
-
The expected therapeutic outcome (e.g., improved neuronal survival, reduced lesion size) is not observed.
Potential Causes & Troubleshooting:
-
Incorrect Dosage: The neuroprotective effects of this compound are dose-dependent.
-
Solution: Review the literature for effective dose ranges in your specific animal model and disease paradigm. A common neuroprotective dose in rats is 10 mg/kg, administered daily by oral gavage.[4]
-
-
Route of Administration: Oral administration of this compound can have low bioavailability.[1]
-
Solution: Consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection to ensure more consistent systemic exposure. Always ensure the vehicle is appropriate for the chosen route.
-
-
Timing of Administration: The therapeutic window for neuroprotection can be narrow.
-
Solution: Initiate this compound administration at the appropriate time relative to the induced injury or disease onset as established in validated protocols.
-
-
Compound Stability: this compound, like many compounds, can degrade over time or with improper storage.
-
Solution: Ensure the compound is stored according to the manufacturer's instructions and that solutions are freshly prepared.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound in animal models?
A1: The most common adverse effects are related to its serotonergic mechanism of action and are collectively known as serotonin syndrome.[2][3] The signs are dose-dependent and can include tremors, muscle rigidity, hyperthermia, and behavioral changes such as agitation.
Q2: At what dose are adverse effects typically observed?
A2: While specific preclinical toxicology reports detailing the dose-dependent incidence of adverse effects for this compound are not publicly available, it is understood that higher doses are more likely to induce serotonergic side effects. Neuroprotective effects in rats have been observed at 10 mg/kg/day (oral gavage), and it is advisable to start with this or a lower dose and carefully monitor for adverse signs.[4]
Q3: How should I prepare this compound for administration?
A3: The preparation will depend on the route of administration. For oral gavage in rats, this compound has been suspended in a 1% Tween-20 solution.[4] For injections, it should be dissolved in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS), potentially with a solubilizing agent if necessary. Always ensure the final solution is at a physiological pH.
Q4: What is the mechanism of action of this compound?
A4: this compound is a high-affinity agonist for the serotonin 5-HT1A receptor.[1] Activation of this G-protein coupled receptor initiates several downstream signaling cascades, including the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway, which are believed to contribute to its neuroprotective and neurotrophic effects.[5][6]
Signaling Pathway of this compound via the 5-HT1A Receptor
References
- 1. The this compound Nanoscale Zirconium-Porphyrin Metal-Organic Framework (XAL-NPMOF) Promotes Photoreceptor Regeneration Following Oxidative and Inflammatory Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Magnetic resonance imaging of the neuroprotective effect of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 6. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Negative Clinical Trial Data: A Technical Guide to Xaliproden
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the negative clinical trial data for Xaliproden. This guide is intended to assist researchers in understanding the outcomes of these trials, troubleshooting potential experimental discrepancies, and informing future research in neurodegenerative diseases and chemotherapy-induced peripheral neuropathy.
Frequently Asked Questions (FAQs)
Q1: What was the underlying hypothesis for this compound's therapeutic potential?
This compound was investigated as a potential treatment for neurodegenerative diseases due to its dual mechanism of action. It acts as a serotonin (B10506) 5-HT1A receptor agonist and was shown in preclinical studies to have neurotrophic and neuroprotective effects.[1][2][3] The proposed mechanism involved the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for neuronal survival and differentiation.[4][5]
Q2: Why did the Phase III clinical trials for this compound in Amyotrophic Lateral Sclerosis (ALS) fail to meet their primary endpoints?
Two large, randomized, double-blind, placebo-controlled Phase III trials (Study 1/EFC2941 and Study 2/EFC1923) were conducted to assess the efficacy and safety of this compound in ALS patients.[6][7] In Study 1, this compound was evaluated as a monotherapy, while in Study 2, it was an add-on to riluzole (B1680632) treatment.[6][7] The primary endpoints were time to death, tracheostomy, or permanent assisted ventilation (DTP), and time to a vital capacity (VC) of less than 50% or DTP.[6][7]
In Study 1, the primary outcome measures did not achieve statistical significance.[6][7] While the 2 mg dose showed a significant 30% relative risk reduction for the time to VC<50% endpoint alone, this was a secondary analysis.[6][7] In Study 2, no significant results were observed for the primary endpoints, although there was a trend favoring the 1 mg dose of this compound.[6][7] Ultimately, the overall results did not provide sufficient evidence of efficacy to support regulatory approval for ALS.[5]
Q3: What were the outcomes of the Phase III trials of this compound in Alzheimer's Disease (AD)?
Two 18-month, randomized, multicenter, double-blind, placebo-controlled Phase III studies (NCT00103649/EFC2946 and NCT00104013/EFC2724) were conducted in patients with mild-to-moderate Alzheimer's disease.[8][9][10] The primary objective was to assess the efficacy of this compound on cognitive function and global decline.[9][10] Both studies failed to demonstrate a significant benefit of this compound over placebo.[8][9][10] The lack of efficacy in these trials led to the discontinuation of this compound's development for Alzheimer's disease in 2007.[8]
Q4: Was this compound investigated for other indications?
Yes, this compound was also evaluated in a Phase III clinical trial (XENON/NCT00603577) for its potential to improve the recovery rate from severe peripheral sensory neuropathy in patients who had completed adjuvant chemotherapy with oxaliplatin-based regimens.[4][11][12] The primary objective was to assess the rate of complete resolution of peripheral sensory neuropathy at 6 months.[4][11][12] However, the development of this compound for this indication was also discontinued.[3]
Troubleshooting Experimental Discrepancies
For researchers working with 5-HT1A agonists or investigating neuroprotective compounds, unexpected or negative results can arise. This section provides guidance on potential experimental pitfalls.
Issue: Lack of observed neuroprotective effect in vitro.
-
Possible Cause 1: Inappropriate cell line.
-
Troubleshooting: Ensure the cell line used expresses the 5-HT1A receptor and the downstream signaling components of the MAPK/ERK pathway. Validate receptor expression using techniques like Western blot or qPCR.
-
-
Possible Cause 2: Incorrect dosage or incubation time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell model.
-
-
Possible Cause 3: Assay sensitivity.
-
Troubleshooting: The chosen cell viability or apoptosis assay may not be sensitive enough to detect subtle neuroprotective effects. Consider using multiple, complementary assays (e.g., MTT, LDH release, and caspase activity assays).
-
Issue: Inconsistent results in animal models of neurodegeneration.
-
Possible Cause 1: Pharmacokinetic variability.
-
Troubleshooting: The route of administration and formulation of the compound can significantly impact its bioavailability and brain penetration. Conduct pharmacokinetic studies to ensure adequate exposure in the central nervous system.
-
-
Possible Cause 2: Animal model limitations.
-
Troubleshooting: The chosen animal model may not fully recapitulate the complex pathology of the human disease. Carefully consider the strengths and limitations of the model and, if possible, validate findings in a second model.
-
-
Possible Cause 3: Behavioral endpoint selection.
-
Troubleshooting: The behavioral tests used to assess functional outcomes should be sensitive to the specific deficits of the animal model and relevant to the clinical manifestations of the disease. Ensure proper blinding and randomization in all behavioral experiments.
-
Quantitative Data Summary
Table 1: Efficacy Outcomes of Phase III ALS Clinical Trials
| Endpoint | Study 1 (Monotherapy) - 2mg this compound vs. Placebo | Study 2 (Adjunct to Riluzole) - 1mg this compound vs. Placebo |
| Primary Endpoints | ||
| Time to DTP (Death, Tracheostomy, or Permanent Assisted Ventilation) | Not Statistically Significant | Not Statistically Significant |
| Time to VC <50% or DTP | Not Statistically Significant | Trend in favor of this compound (RRR 12%), Not Significant |
| Secondary Analysis | ||
| Time to VC <50% | 30% Relative Risk Reduction (p=0.009) | Trend in favor of this compound (RRR 15%), Not Significant |
Data extracted from Meininger et al., 2004.[6][7]
Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) in Phase III Alzheimer's Disease Trials
| System Organ Class | Study EFC2946 (NCT00103649) - this compound (%) | Study EFC2946 (NCT00103649) - Placebo (%) | Study EFC2724 (NCT00104013) - this compound (%) | Study EFC2724 (NCT00104013) - Placebo (%) |
| Any TEAE | 87.0 | 84.9 | 84.6 | 80.9 |
| Psychiatric Disorders | 37.6 | 25.6 | Not Reported | Not Reported |
| Gastrointestinal Disorders | 30.1 | 27.6 | Not Reported | Not Reported |
| Serious TEAEs | 23.4 (whole study period) | 21.9 (whole study period) | Comparable to Placebo | Comparable to Placebo |
| TEAEs Leading to Withdrawal | 16.9 | 13.2 | Not Reported | Not Reported |
Data extracted from Sanofi Clinical Study Reports for NCT00103649 and NCT00104013.[9][10]
Experimental Protocols
Key Phase III ALS Trial Methodology (Study 1 & 2)
-
Patient Population: Patients aged 18-75 years with clinically probable or definite ALS, with a disease duration of 6 months to less than 5 years, and a normalized vital capacity (VC) of ≥60%.[6]
-
Study Design: Two randomized, double-blind, placebo-controlled, multi-center, multi-national studies.[6][7]
-
Treatment Arms:
-
Primary Endpoints:
-
Secondary Endpoints: Rates of change in various functional measures.[6][7]
-
Statistical Analysis: Primary analysis was intention-to-treat (ITT) and involved all randomized patients who received at least one dose of the study drug and had at least one post-baseline assessment. The log-rank test and Cox proportional hazard model were used for time-to-event analyses.[6]
Visualizations
References
- 1. 5-HT1A receptors are involved in the effects of this compound on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotechhunter.com [biotechhunter.com]
- 4. MAPK activation via 5-hydroxytryptamine 1A receptor is involved in the neuroprotective effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sanofi.com [sanofi.com]
- 8. sanofi.com [sanofi.com]
- 9. emergencymed.org.il [emergencymed.org.il]
- 10. Investigational drugs for the treatment of AD: what can we learn from negative trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Role of this compound on Recovery Rate From Severe Neuropathy in Patients Who Have Completed Adjuvant Chemotherapy With Oxaliplatin Based Regimens | Clinical Research Trial Listing [centerwatch.com]
Optimizing Xaliproden Concentration for Cell Culture Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Xaliproden concentration for their cell culture experiments. All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key assays are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 5-HT1A receptor agonist that has demonstrated neurotrophic and neuroprotective effects in preclinical studies. Its mechanism of action is believed to involve the activation of pro-survival signaling pathways, including the PI3K/Akt and ERK/MAPK pathways, which play crucial roles in promoting cell survival, growth, and differentiation.
Q2: What is the recommended solvent for dissolving this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is a safe concentration of DMSO for my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines. However, it is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Cell Viability After this compound Treatment | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. Start with a broad range of concentrations and narrow it down based on the results of cell viability assays such as MTT or LDH assays. |
| The final DMSO concentration in the culture medium is too high. | Ensure the final DMSO concentration does not exceed 0.5%. Prepare a higher concentration stock solution of this compound in DMSO to minimize the volume of DMSO added to the culture medium. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments. | |
| Inconsistent or Not Reproducible Results | Instability of this compound in the culture medium. | Prepare fresh dilutions of this compound from the DMSO stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into single-use volumes. |
| Variability in cell seeding density. | Ensure a consistent cell seeding density across all wells and experiments. Uneven cell distribution can lead to variability in the response to this compound. | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination (e.g., changes in medium color, turbidity, or presence of microorganisms under the microscope). Follow aseptic techniques to prevent contamination. | |
| No Observable Effect of this compound | This compound concentration is too low. | Increase the concentration of this compound. Refer to published literature for effective concentration ranges in similar cell lines or experimental setups. |
| The incubation time is not optimal. | Optimize the incubation time with this compound. The activation of signaling pathways can be transient, and neuroprotective effects may require longer incubation periods. Perform a time-course experiment to determine the optimal time point for your endpoint measurement. | |
| The cell model is not appropriate. | The responsiveness to this compound may be cell-type specific. Consider using a different cell line that is known to express the 5-HT1A receptor and respond to serotonergic agonists. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Your neuronal cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 1 hour at 37°C in the dark.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the optimal concentration range.
Protocol 2: Analysis of PI3K/Akt and ERK Pathway Activation by Western Blot
This protocol describes how to assess the activation of the PI3K/Akt and ERK signaling pathways in response to this compound treatment using Western blotting.
Materials:
-
Your neuronal cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture dishes and grow to 70-80% confluency. Treat the cells with the determined optimal concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Table 1: Example of Dose-Response Data for this compound on SH-SY5Y Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 102 ± 4.8 |
| 1 | 98 ± 6.1 |
| 10 | 95 ± 5.5 |
| 25 | 75 ± 7.3 |
| 50 | 52 ± 6.9 |
| 100 | 28 ± 4.1 |
Note: This is example data. Actual results may vary depending on the specific experimental conditions.
Visualizations
Xaliproden stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Xaliproden (also known as SR57746). It includes frequently asked questions and troubleshooting guides related to the compound's stability and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective 5-hydroxytryptamine 1A (5-HT1A) receptor agonist.[1][2][3] It is a non-peptidic, orally active compound that exhibits neurotrophic and neuroprotective properties in various experimental models.[1][4] Its mechanism of action is linked to the activation of the MAP kinase and PI3-K/AKT signaling pathways through the 5-HT1A receptor.[1][2] this compound has been investigated in clinical trials for several neurodegenerative conditions, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[3][4] It is supplied as a solid, typically as a free base or a hydrochloride salt (this compound HCl, SR-57746A).[5][6]
Q2: What are the recommended storage conditions for solid this compound?
A2: Proper storage is crucial to maintain the integrity of solid this compound. The compound should be stored in a dry, dark environment. For optimal stability, different temperatures are recommended for short-term and long-term storage.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Duration | Temperature | Additional Notes |
| Short-term (days to weeks) | 0°C to 4°C[2] or 2°C to 8°C[7] | Keep container tightly sealed to protect from moisture. |
| Long-term (months to years) | -20°C[2][8] | Provides stability for over 2 years.[2] |
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] Once prepared, stock solutions should be aliquoted into smaller volumes for single-use to prevent degradation from repeated freeze-thaw cycles.[9]
Table 2: Recommended Storage for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month[8][9] | Store in sealed, moisture-proof containers. |
| -80°C | Up to 6 months[8][9] | Preferred for longer-term storage to ensure maximum stability. |
Q4: In which solvents is this compound soluble?
A4: this compound's solubility can be a limiting factor in some applications.[10] The most commonly used solvent for research purposes is DMSO. For in vivo studies, specific formulations are required.
Table 3: this compound Solubility Information
| Solvent | Concentration | Notes |
| DMSO | ≥5 mg/mL[7] | Sonication may be used to aid dissolution, achieving concentrations up to 12 mg/mL.[8] |
| In Vivo Formulations | Varies | A common formulation includes a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9] Another option is 10% DMSO and 90% Corn Oil.[9] |
Troubleshooting Guides
Q5: Issue - My experimental results are inconsistent. Could this be related to this compound's stability?
A5: Yes, inconsistent results can be a sign of compound degradation. This compound's stability can be compromised by improper storage, handling, or the experimental conditions themselves.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and any prepared stock solutions have been stored according to the recommendations (see Tables 1 and 2). Avoid repeated freeze-thaw cycles for stock solutions.[9]
-
Use Fresh Solutions: For sensitive experiments, it is best to use freshly prepared stock solutions or solutions that have been stored correctly at -80°C for less than six months.[9] For in vivo experiments, it is recommended to prepare the working solution on the day of use.[9]
-
Perform a Purity Check: If you suspect degradation, the purity of your sample can be assessed using High-Performance Liquid Chromatography (HPLC).[7] A stability-indicating HPLC method can separate the parent compound from any potential degradation products.[11][12]
-
Evaluate Experimental Buffer/Media: Assess the pH and composition of your experimental media. Extreme pH or the presence of oxidative agents could potentially degrade the compound over the course of the experiment.
Q6: Issue - I'm having difficulty dissolving this compound.
A6: Solubility issues, particularly in aqueous solutions, are a known challenge with this compound.[10]
Troubleshooting Steps:
-
Use the Right Solvent: Ensure you are using an appropriate solvent. DMSO is the recommended solvent for preparing stock solutions.
-
Apply Gentle Heat and/or Sonication: To aid dissolution, especially at higher concentrations in DMSO, gentle warming or sonication can be effective.[8][9] Be cautious with heating to avoid thermal degradation.
-
Check Compound Form: Verify whether you are using the free base or the hydrochloride salt. Salts often have different solubility profiles.
-
Prepare a Suspension (for specific applications): If a true solution is not achievable in your desired vehicle, preparing a homogenous suspension immediately before use may be an alternative, though this can impact bioavailability and requires vigorous, consistent mixing.
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
This protocol outlines a typical forced degradation (or stress testing) study to identify potential degradation products and establish a stability-indicating analytical method, such as HPLC.[12] This is critical for understanding how this compound behaves under various stress conditions.
Objective: To assess the stability of this compound under stress conditions (hydrolytic, oxidative, photolytic, and thermal) and identify degradation products.
Materials:
-
This compound sample
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂. Store at room temperature, protected from light, for a set period.
-
Thermal Degradation: Expose the solid this compound powder to dry heat in an oven (e.g., 70°C) for a defined period. Dissolve the stressed powder for analysis.
-
Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Control Samples: Prepare an unstressed sample by diluting the stock solution in the mobile phase for comparison.
-
HPLC Analysis: Analyze all stressed and control samples using an appropriate HPLC method. The method should be capable of separating the intact this compound peak from all newly formed degradation peaks. A gradient reversed-phase method on a C18 column is a common starting point.[11]
Signaling Pathway
This compound exerts its neuroprotective and neurotrophic effects primarily by acting as an agonist at the 5-HT1A receptor. This initiates downstream signaling cascades that are crucial for neuronal survival and differentiation.
References
- 1. This compound | C24H22F3N | CID 128919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride | C24H23ClF3N | CID 128918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. This compound = 97 HPLC, solid 90494-79-4 [sigmaaldrich.com]
- 8. This compound hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Investigating the Efficacy of Xaliproden in Alzheimer's Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Xaliproden in Alzheimer's disease (AD) models. The information is based on the known mechanisms of this compound and analogous 5-HT1A receptor agonists, in the context of the broader challenges in AD drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical experiments with this compound and similar compounds.
Problem 1: Lack of significant effect on amyloid-beta (Aβ) plaque pathology in transgenic mouse models (e.g., APP/PS1, 5XFAD).
Question: My in vivo study using an APP/PS1 mouse model showed no significant reduction in Aβ plaque load after chronic treatment with a 5-HT1A receptor agonist. What could be the potential reasons?
Answer:
Several factors could contribute to the lack of efficacy on amyloid plaque pathology:
-
Primary Mechanism of Action: this compound's primary proposed neuroprotective mechanism is not the direct clearance of Aβ plaques. Its effects are believed to be mediated through the activation of the 5-HT1A receptor, leading to the stimulation of neurotrophic signaling pathways like MAPK/ERK.[1][2] While these pathways are crucial for neuronal survival and plasticity, their direct impact on the production or clearance of Aβ is not well-established.
-
Disease Stage at Intervention: The timing of treatment initiation is critical in AD models. By the time significant plaque deposition is present, the pathological cascade may be too advanced for a neurotrophic agent to exert a plaque-clearing effect.[3] The neuronal damage and inflammatory responses triggered by established plaques might overwhelm the protective effects of the compound.
-
Animal Model Limitations: Transgenic mouse models, while valuable, do not fully recapitulate the complexity of human Alzheimer's disease.[1] The overexpression of amyloid precursor protein (APP) and presenilin (PSEN1) genes can lead to aggressive and sometimes artificial plaque pathology that may not be amenable to modulation by certain therapeutic pathways.[1]
-
Drug Dosage and Bioavailability: Inadequate dosing or poor brain penetration of the compound can lead to a lack of efficacy. It is crucial to perform pharmacokinetic studies to ensure that the compound reaches the target tissue at a sufficient concentration to engage the 5-HT1A receptors.
Troubleshooting Steps:
-
Confirm Target Engagement:
-
Perform ex vivo receptor binding assays or autoradiography to confirm that the administered dose of the 5-HT1A agonist is sufficient to occupy the 5-HT1A receptors in the brain regions of interest.
-
Measure downstream signaling markers (e.g., phosphorylation of ERK) to verify pathway activation.
-
-
Optimize Treatment Paradigm:
-
Consider initiating treatment at an earlier, pre-plaque stage of the disease in your animal model to assess for a potential preventative effect on plaque formation.
-
Evaluate a range of doses to establish a clear dose-response relationship for any observed biological effects.
-
-
Assess Other Pathological Markers:
-
Instead of focusing solely on plaque load, investigate other markers of neurodegeneration such as synaptic density, neuronal loss, and neuroinflammation. A neuroprotective compound might show efficacy in these domains even without affecting plaques.
-
-
Consider Alternative or Combination Therapies:
-
Given the multifactorial nature of AD, a single-target therapy may be insufficient.[4] Explore the possibility of combining the 5-HT1A agonist with a compound that directly targets Aβ production or clearance.
-
Problem 2: Inconsistent or negative results on cognitive performance in behavioral assays.
Question: I am not observing a consistent improvement in cognitive function (e.g., in the Morris water maze or Y-maze) in my Alzheimer's model mice treated with a 5-HT1A agonist. What should I consider?
Answer:
Inconsistent cognitive outcomes are a common challenge in preclinical AD research. Potential reasons include:
-
Complexity of Cognitive Assessment: Behavioral tests in mice are sensitive to various factors, including stress, handling, and the specific cognitive domains being tested. The cognitive deficits in some AD models can be subtle or variable, making it difficult to detect therapeutic effects.
-
Model-Specific Behavioral Deficits: The nature and severity of cognitive impairments can vary significantly between different transgenic models and even between different batches of the same model. It is essential to have a well-characterized baseline of cognitive deficits for your specific mouse colony.
-
Serotonergic System Modulation: The 5-HT1A receptor is involved in regulating mood and anxiety.[3] It is possible that the compound is affecting these behaviors, which could confound the interpretation of cognitive tests. For example, a reduction in anxiety might lead to altered exploratory behavior in the open field test, which could be misinterpreted as a cognitive change.
-
Timing and Duration of Treatment: A short treatment duration may not be sufficient to reverse or halt the progression of cognitive decline, especially in models with established pathology.
Troubleshooting Steps:
-
Refine Behavioral Testing Protocol:
-
Ensure that all experimental groups are properly habituated to the testing environment and handled consistently.
-
Use a battery of behavioral tests that assess different cognitive domains (e.g., spatial memory, working memory, fear conditioning) to get a more comprehensive picture of cognitive function.
-
Include control tasks to assess for non-cognitive effects of the drug, such as motor function or motivation.
-
-
Characterize Baseline Deficits:
-
Thoroughly characterize the age of onset and progression of cognitive deficits in your specific mouse model before initiating treatment studies. This will help in selecting the appropriate age for intervention and for detecting a therapeutic window.
-
-
Monitor for Anxiety-Related Behaviors:
-
Incorporate tests for anxiety-like behavior (e.g., elevated plus maze, light-dark box) to assess whether the 5-HT1A agonist is having anxiolytic or anxiogenic effects that could influence performance in cognitive tasks.
-
-
Longitudinal Study Design:
-
Employ a longitudinal study design where the same animals are tested at multiple time points to track the progression of cognitive decline and the effect of treatment over time.
-
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound in Alzheimer's disease?
A1: this compound was investigated for Alzheimer's disease due to its dual mechanism of action. It acts as an antagonist of the serotonin (B10506) 1A (5-HT1A) receptor and exhibits nerve growth factor-like (neurotrophic) effects.[3] Preclinical data suggested that 5-HT1A antagonists could facilitate glutamatergic and cholinergic neurotransmission and enhance cognitive abilities.[3] The neurotrophic effects were believed to promote neuronal survival and plasticity.
Q2: Why did this compound fail in Phase III clinical trials for Alzheimer's disease?
A2: Two large Phase III clinical trials of this compound, one as a monotherapy and one as an adjunctive therapy, were completed in 2007. Both trials failed to demonstrate efficacy in slowing the deterioration of cognitive and global functions in patients with mild to moderate Alzheimer's disease.[3] This lack of efficacy led to the discontinuation of its development for AD.[5] The failure is likely attributable to the complex nature of Alzheimer's disease, where targeting a single pathway may be insufficient to alter the disease course, and the challenges of translating preclinical findings into clinical benefits.[4][6]
Q3: Is there any preclinical evidence that 5-HT1A agonists can affect tau pathology?
Q4: What are the key challenges in translating preclinical findings for neuroprotective agents like this compound into successful clinical outcomes for Alzheimer's disease?
A4: The translation from preclinical to clinical success in Alzheimer's disease is notoriously difficult for several reasons:
-
Inadequacy of Animal Models: Preclinical models often do not fully replicate the complex and heterogeneous pathology of human AD.[1] For example, many mouse models develop robust amyloid plaque pathology but lack significant tau tangle formation and widespread neuronal loss seen in humans.[7]
-
Focus on Amyloid Hypothesis: For a long time, the primary focus of drug development was on the amyloid cascade hypothesis.[6] However, the failure of many amyloid-targeting drugs has led to the understanding that other pathological processes, such as tauopathy, neuroinflammation, and synaptic dysfunction, play crucial roles.[8]
-
Late-Stage Intervention: Clinical trials have often been conducted in patients with established dementia, a stage where significant and irreversible neuronal damage has already occurred.[3] Neuroprotective agents are more likely to be effective if administered much earlier in the disease process.
-
Flawed Clinical Trial Design: Issues such as poorly chosen primary outcome measures, insufficient trial duration, and patient heterogeneity have contributed to the high failure rate of AD clinical trials.[8]
Data Presentation
Table 1: Summary of Preclinical Data for this compound and Analogous 5-HT1A Agonists in Alzheimer's-Related Models
| Compound | Model System | Key Findings | Reference |
| This compound | Vincristine-induced rat model of neurodegeneration | Reduced the magnitude of the increase in MR signal intensity in the septum by approximately 50%, suggesting a neuroprotective effect. | |
| 8-OH-DPAT (5-HT1A agonist) | Rat primary hippocampal neurons (in vitro) | Significantly decreased Aβ-induced tau hyperphosphorylation. |
Note: There is a lack of published data on the efficacy of this compound in standard transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5XFAD) focusing on amyloid or tau pathology.
Experimental Protocols
Key Experiment 1: In Vivo Assessment of Neuroprotection in a Vincristine-Induced Rat Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Neurodegeneration: A single intraseptal injection of vincristine (B1662923).
-
Treatment: Daily oral gavage of this compound (10 mg/kg) or vehicle (Tween-20 1%) starting from the day of vincristine injection and continuing for 14 days.
-
Outcome Measure: Sequential cerebral Magnetic Resonance Imaging (MRI) performed at baseline and on days 3, 7, 10, and 14 post-injection to measure changes in T2-weighted signal intensity in the septum, indicative of edema and tissue damage.
Key Experiment 2: In Vitro Assessment of the Effect of a 5-HT1A Agonist on Aβ-Induced Tau Hyperphosphorylation
-
Cell Culture Model: Primary hippocampal neurons isolated from embryonic day 18 Sprague-Dawley rats.
-
Induction of Tau Hyperphosphorylation: Treatment of cultured neurons with oligomeric amyloid-beta 1-42 (Aβ42).
-
Treatment: Pre-treatment with a 5-HT1A agonist (e.g., 8-OH-DPAT) at various concentrations prior to the addition of Aβ42.
-
Outcome Measures:
-
Western blot analysis to quantify the levels of phosphorylated tau at specific epitopes (e.g., AT8, PHF-1) and total tau.
-
Immunocytochemistry to visualize the localization and extent of tau phosphorylation within the neurons.
-
Assessment of downstream signaling molecules (e.g., p-Akt, p-GSK-3β) by Western blot to elucidate the mechanism of action.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound via the 5-HT1A receptor.
Caption: General experimental workflow for evaluating this compound in AD models.
References
- 1. The challenges of using animal models in Alzheimer’s research | VJDementia [vjdementia.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Behavioral and Neurophysiological Implications of Pathological Human Tau Expression in Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of 5-HT1A receptor antagonist and 5-HT2A receptor agonist on the biochemical and histological features in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of amyloid-β peptides on the serotoninergic 5-HT1A receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsr.org [jsr.org]
- 8. Preclinical amyloid pathology biomarker positivity: effects on tau pathology and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Xaliproden synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Xaliproden. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, chemically known as 1-[2-(2-naphthyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, is typically synthesized via the N-alkylation of 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine with a suitable 2-(2-naphthyl)ethyl electrophile, such as 2-(2-bromoethyl)naphthalene.[1]
Q2: What are the potential sources of impurities in this compound synthesis?
A2: Impurities in this compound synthesis can originate from several sources:
-
Starting Materials: Unreacted 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine and 2-(2-bromoethyl)naphthalene. Impurities present in these starting materials can also carry through the synthesis.
-
Intermediates: Incomplete conversion of intermediates to the final product.
-
Byproducts: Formation of undesired products through side reactions. A common side reaction is the over-alkylation of the tetrahydropyridine (B1245486) nitrogen, leading to the formation of quaternary ammonium (B1175870) salts.
-
Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification steps.
-
Degradation Products: Degradation of this compound under certain conditions (e.g., exposure to light, heat, or incompatible pH).
Q3: What are the common impurities that might be observed during this compound synthesis?
A3: Based on the synthetic route, the following impurities are commonly encountered:
| Impurity Name | Structure | Potential Source |
| Impurity A: 4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine | Starting Material | Unreacted starting material. |
| Impurity B: 2-(2-Bromoethyl)naphthalene | Starting Material | Unreacted starting material. |
| Impurity C: N,N-bis[2-(2-naphthyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridinium bromide | Byproduct | Over-alkylation of the product. |
| Impurity D: Naphthalene | Degradation | Potential degradation product of the naphthyl moiety. |
Troubleshooting Guides
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).- Ensure the reaction is allowed to proceed for a sufficient amount of time.- Optimize the reaction temperature. |
| Sub-optimal reaction conditions. | - Screen different bases and solvents to find the optimal combination for the N-alkylation reaction.- Ensure anhydrous conditions if moisture-sensitive reagents are used. |
| Degradation of the product. | - Work up the reaction under mild conditions.- Protect the reaction mixture from light if the product is found to be light-sensitive. |
| Inefficient purification. | - Optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss. |
Problem 2: Presence of unreacted starting materials in the final product.
| Possible Cause | Suggested Solution |
| Incorrect stoichiometry. | - Ensure the correct molar ratio of reactants is used. A slight excess of the alkylating agent may be necessary to drive the reaction to completion. |
| Insufficient reaction time or temperature. | - Increase the reaction time or temperature as determined by reaction monitoring. |
| Inefficient purification. | - Optimize the purification method to effectively separate the starting materials from the product. For example, a different solvent system for column chromatography may be required. |
Problem 3: Formation of a significant amount of byproduct (e.g., over-alkylation).
| Possible Cause | Suggested Solution |
| Excess alkylating agent. | - Use a stoichiometric amount or only a slight excess of the alkylating agent. |
| High reaction temperature. | - Perform the reaction at a lower temperature to minimize side reactions. |
| Inappropriate base. | - Use a milder base that is sufficient to deprotonate the tetrahydropyridine but does not promote side reactions. |
Problem 4: Difficulty in purifying this compound.
| Possible Cause | Suggested Solution |
| Co-elution of impurities during column chromatography. | - Experiment with different solvent systems (mobile phases) to improve the separation.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Product is an oil or does not crystallize easily. | - Attempt to form a salt of this compound (e.g., hydrochloride salt) which may be more crystalline and easier to purify.- Try different solvents or solvent mixtures for recrystallization. |
Experimental Protocols
Synthesis of 2-(2-Bromoethyl)naphthalene (Precursor)
This protocol is adapted from a general procedure for the bromination of benzylic positions.
-
Materials: 2-Methylnaphthalene (B46627), N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).
-
Procedure:
-
Dissolve 2-methylnaphthalene (1 equivalent) in dry CCl4.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2-(bromomethyl)naphthalene. Further reaction with a suitable one-carbon homologation reagent would be required to obtain 2-(2-bromoethyl)naphthalene. A more direct synthesis involves the treatment of 2-naphthylethanol with hydrobromic acid.[1]
-
General Protocol for HPLC Analysis of this compound and Impurities
This is a general method and may require optimization for specific instrumentation and impurity profiles.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 3.0). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Use external standards of this compound and any available impurity reference standards to create calibration curves for accurate quantification.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
General Experimental Workflow for Impurity Identification
Caption: Workflow for impurity identification.
References
Xaliproden in ALS: A Technical Guide to the Phase III Clinical Trial Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the clinical trial data for Xaliproden in Amyotrophic Lateral Sclerosis (ALS). The following frequently asked questions (FAQs) and troubleshooting guides address specific issues related to the trial's design, outcomes, and the underlying scientific rationale.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound in ALS?
This compound (SR 57746A) is an orally active, non-peptide compound that was investigated for its neurotrophic effects.[1][2][3] Its proposed mechanism of action in ALS was centered on its ability to enhance the activity of neurotrophic factors, which are crucial for the survival and development of motor neurons.[2][4][5] Preclinical studies in a mouse model of progressive motor neuronopathy suggested that this compound could delay disease progression and improve survival.[4][5] The compound also exhibits agonistic activity at serotonin (B10506) 5-HT1A receptors.[3]
Q2: Why did the this compound Phase III clinical trials in ALS ultimately fail?
The Phase III clinical development program for this compound in ALS, which consisted of two large, randomized, double-blind, placebo-controlled studies, failed because it did not meet its primary efficacy endpoints.[1][4][6] The trials were designed to assess whether this compound, at doses of 1 mg or 2 mg per day, could slow disease progression in ALS patients.[1]
In Study 1 , which evaluated this compound as a monotherapy, there was no statistically significant difference between the this compound groups and the placebo group for the primary outcome measures.[1] Similarly, Study 2 , which assessed this compound as an add-on therapy to the approved ALS treatment riluzole (B1680632), also failed to show a significant benefit for its primary endpoints.[1]
Troubleshooting Guide: Understanding the Phase III Trial Results
Issue: Difficulty interpreting the primary and secondary endpoint data from the this compound Phase III trials.
Solution: The following tables provide a structured summary of the key quantitative data from the two Phase III studies, allowing for a direct comparison of the treatment arms.
Experimental Protocol: Phase III Clinical Trial Design
Two multinational, multicenter, randomized, double-blind, placebo-controlled studies were conducted.[1]
-
Study 1 (Monotherapy): 867 patients with clinically probable or definite ALS were randomized to receive placebo, 1 mg this compound, or 2 mg this compound orally once daily.[1]
-
Study 2 (Add-on Therapy): 1,210 patients were randomized to the same treatment arms as Study 1, but all participants also received a background therapy of riluzole (50 mg twice daily).[1]
Primary Endpoints: The two primary endpoints for both studies were:
-
Time to death, tracheostomy, or permanent assisted ventilation (DTP).[1]
-
Time to a vital capacity (VC) of less than 50% of predicted value or DTP.[1]
Table 1: Summary of Primary Endpoint Results in Study 1 (Monotherapy)
| Endpoint | Placebo | 1 mg this compound | 2 mg this compound | Statistical Significance |
| Time to DTP | - | - | - | Not Significant |
| Time to VC <50% or DTP | - | - | - | Not Significant |
Data presented qualitatively as specific hazard ratios were not consistently provided in the source material.
Table 2: Summary of Primary Endpoint Results in Study 2 (Add-on to Riluzole)
| Endpoint | Placebo + Riluzole | 1 mg this compound + Riluzole | 2 mg this compound + Riluzole | Statistical Significance |
| Time to DTP | - | - | - | Not Significant |
| Time to VC <50% or DTP | - | - | - | Not Significant |
Data presented qualitatively as specific hazard ratios were not consistently provided in the source material.
Secondary Endpoints and Trends: While the primary goals were not met, some secondary analyses showed trends that initially suggested a potential, albeit small, effect of this compound.
-
In Study 1, the 2 mg this compound group showed a significant 30% relative risk reduction for the time to vital capacity falling below 50% when analyzed without the composite endpoint of DTP (p=0.009).[1][6]
-
In Study 2, there was a non-significant trend favoring the 1 mg this compound group for the time to VC <50% or DTP.[1][6]
References
- 1. Efficacy and safety of this compound in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | ALS Clinical Trials Review: 20 Years of Failure. Are We Any Closer to Registering a New Treatment? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating Xaliproden in Vitro
Welcome to the technical support center for researchers studying Xaliproden. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using in vitro models to investigate the neurotrophic and neuroprotective properties of this 5-HT1A receptor agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro results with this compound are promising, showing significant neuroprotection. Why did this compound fail in clinical trials for Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease?
A1: This is a critical question that highlights the inherent limitations of translating findings from simplified in vitro systems to complex human diseases. While this compound demonstrated neurotrophic and neuroprotective effects in various in vitro models, its clinical trials for ALS and Alzheimer's disease were ultimately unsuccessful.[1][2] The reasons for this discrepancy are multifactorial and underscore the limitations of preclinical models:
-
Oversimplification of Disease Pathology: In vitro models, such as immortalized cell lines or even primary neuron cultures, do not fully replicate the complex pathophysiology of neurodegenerative diseases.[3][4] These diseases involve a complex interplay between various cell types (neurons, astrocytes, microglia), inflammatory processes, and systemic factors that are absent in a culture dish.[4][5]
-
Lack of a Complex Microenvironment: The three-dimensional structure of the brain, the extracellular matrix, and the intricate cell-to-cell communication networks are not adequately represented in 2D cell cultures.[4]
-
Pharmacokinetic and Pharmacodynamic Differences: The concentration and exposure time of this compound in a cell culture plate are precisely controlled. In contrast, in a living organism, factors like metabolism, distribution, and the ability to cross the blood-brain barrier significantly influence the drug's efficacy.[2]
-
Species-Specific Differences: Early in vitro and in vivo studies are often conducted in rodent models, and subtle differences in receptor pharmacology and downstream signaling between rodents and humans can lead to different outcomes.
The failure of this compound in the clinic, despite promising preclinical data, serves as a crucial case study in the challenges of drug development for neurodegenerative diseases.
Q2: I am observing inconsistent results in my neurite outgrowth assays with this compound. What are some potential causes and solutions?
A2: Inconsistent results in neurite outgrowth assays are a common challenge. Here are several factors to consider and troubleshoot:
-
Cell Health and Plating Density: Ensure your cells (e.g., PC12, iPSC-derived neurons) are healthy and in the exponential growth phase before plating. Plating density is critical; too sparse or too dense can affect neurite extension. It is essential to perform initial experiments to determine the optimal seeding density for your specific cell type.[6][7]
-
Reagent Quality and Consistency: Use high-quality, fresh reagents. The activity of growth factors (like NGF for PC12 cells) can vary between lots. Aliquot and store reagents properly to maintain their stability.[8]
-
Assay Conditions: Maintain consistent incubation times, temperature, and CO2 levels. Small variations can impact cell health and differentiation.
-
Image Acquisition and Analysis: Use consistent settings for image acquisition (e.g., exposure time, magnification). The choice of image analysis software and the parameters used for neurite tracing can significantly impact the results. Utilize a standardized and validated image analysis protocol.[9][10]
-
This compound Solubility and Stability: Ensure this compound is fully dissolved and stable in your culture medium. Prepare fresh solutions for each experiment. It has been noted that the insoluble formulation of this compound can be a limitation.[11]
Q3: What are the limitations of using PC12 cells as a model to study the neuroprotective effects of this compound?
A3: PC12 cells, derived from a rat pheochromocytoma, are a widely used model in neurobiology due to their ability to differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF).[8] However, they have several limitations:
-
Tumor Origin: As a tumor cell line, their signaling pathways and responses to stimuli may not fully reflect those of primary neurons.
-
Incomplete Differentiation: While they extend neurites, they do not form mature synapses or develop the complex morphology of primary neurons.
-
Lack of Glial Cells: PC12 cell cultures lack the glial cells (astrocytes, microglia) that play a crucial role in neuronal health and disease.[5]
-
Rodent Origin: As a rat cell line, there may be species-specific differences in the pharmacology of this compound compared to human cells.
While PC12 cells are a useful initial screening tool, findings should be validated in more physiologically relevant models, such as human iPSC-derived neurons.
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound from in vitro studies.
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (pKi) | 5-HT1A | Rat | 8.84 | [12] |
| Binding Affinity (pKi) | 5-HT1A | Human | 9.00 | [12] |
Table 1: this compound Binding Affinity at 5-HT1A Receptors.
| Assay | Receptor/Cell Line | Parameter | Value | Reference |
| [35S]GTPγS Binding | Rat Hippocampal 5-HT1A | pEC50 | 7.58 | [12] |
| [35S]GTPγS Binding | Rat Hippocampal 5-HT1A | Emax (% 5-HT) | 61% | [12] |
| [35S]GTPγS Binding | Human Recombinant 5-HT1A (C6-h5-HT1A) | pEC50 | 7.39 | [12] |
| [35S]GTPγS Binding | Human Recombinant 5-HT1A (C6-h5-HT1A) | Emax (% 5-HT) | 62% | [12] |
| [35S]GTPγS Binding | Human Recombinant 5-HT1A (HeLa-h5-HT1A) | pEC50 | 7.24 | [12] |
| [35S]GTPγS Binding | Human Recombinant 5-HT1A (HeLa-h5-HT1A) | Emax (% 5-HT) | 93% | [12] |
Table 2: Functional Activity of this compound at 5-HT1A Receptors.
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay in PC12 Cells
This protocol is a general guideline for assessing the effect of this compound on neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Collagen type IV-coated 96-well plates
-
PC12 cell culture medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum)
-
Differentiation medium (e.g., RPMI-1640 with 1% horse serum)
-
Nerve Growth Factor (NGF)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Coat a 96-well plate with collagen type IV according to the manufacturer's instructions.
-
Trypsinize and resuspend PC12 cells in culture medium.
-
Plate the cells at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.[7]
-
-
Differentiation and Treatment:
-
Replace the culture medium with differentiation medium containing a suboptimal concentration of NGF (to allow for the observation of enhancement by this compound).
-
Add this compound at various concentrations to the treatment wells. Include a vehicle control and a positive control (optimal NGF concentration).
-
Incubate for 48-72 hours.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines the use of an MTT assay to assess the neuroprotective effects of this compound against a toxin (e.g., MPP+ for a Parkinson's disease model).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or differentiated PC12 cells)
-
96-well plates
-
Cell culture medium
-
Neurotoxin (e.g., MPP+)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Plating:
-
Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control.
-
-
Toxin Exposure:
-
Add the neurotoxin (e.g., MPP+) to the wells at a concentration known to induce approximately 50% cell death (EC50).
-
Incubate for the desired duration (e.g., 24-48 hours).
-
-
MTT Assay:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: this compound's signaling pathway via the 5-HT1A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ncardia.com [ncardia.com]
- 4. In Vitro Models of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New In Vitro Models to Study Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-HT1A receptors are involved in the effects of this compound on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown in ALS Models: Xaliproden vs. Riluzole
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Failed Hope and the Enduring Standard.
In the relentless pursuit of effective therapies for Amyotrophic Lateral Sclerosis (ALS), the preclinical stage serves as a critical proving ground for potential drug candidates. This guide provides a detailed comparative analysis of xaliproden and riluzole (B1680632), two compounds with distinct mechanisms of action that have been evaluated in preclinical ALS models. While riluzole remains the clinical standard of care, albeit with modest efficacy, this compound represents a therapeutic strategy that, despite initial promise, ultimately failed in late-stage clinical trials. Understanding their comparative performance in preclinical settings offers valuable insights into the complexities of ALS pathology and the challenges of translating preclinical findings to clinical success.
At a Glance: Key Efficacy Data in Preclinical Models
The following tables summarize the quantitative data on the efficacy of this compound and riluzole in various preclinical models of ALS. It is crucial to note the absence of direct head-to-head comparative studies in the same animal model, making a direct comparison challenging. The data presented is a compilation from various independent studies.
Table 1: this compound Efficacy in the Progressive Motor Neuronopathy (pmn) Mouse Model
| Outcome Measure | Vehicle Control | This compound-Treated | % Improvement | Reference |
| Mean Lifespan | Undisclosed | Undisclosed | Increased | |
| Motor Neuron Degeneration | Undisclosed | Undisclosed | Delayed |
Note: Specific quantitative values for lifespan and motor neuron degeneration were not available in the reviewed literature for the pmn mouse model.
Table 2: Riluzole Efficacy in the SOD1G93A Mouse Model
| Outcome Measure | Vehicle Control (days) | Riluzole-Treated (days) | Change (days) | Statistical Significance | Reference |
| Lifespan | |||||
| Study 1 | 125 ± 7.84 | 138 ± 7.15 | +13 | p<0.01 | |
| Study 2 | Not specified | Not specified | No significant benefit | Not significant | |
| Study 3 | Not specified | Not specified | No significant benefit | Not significant | |
| Motor Function (Rotarod) | |||||
| Study 1 | Decline from day 90 | No significant impact on decline | - | Not significant | |
| Study 2 | Decline observed | Preserved motor function | - | Significant |
Note: The results for riluzole's efficacy in the SOD1G93A model are conflicting across different studies, which may be attributed to variations in experimental protocols, including dosing, timing of treatment initiation, and the specific strain of the mouse model used.
Unraveling the Mechanisms: Two Distinct Therapeutic Approaches
This compound and riluzole target different pathological pathways implicated in ALS.
This compound: A Neurotrophic and Serotonergic Approach
This compound was investigated for its potential neurotrophic properties. Its mechanism of action is primarily attributed to its role as a non-peptide neurotrophic compound and a serotonin (B10506) 5-HT1A receptor agonist. The intended therapeutic effect was to promote motor neuron survival and function.
Riluzole: Targeting Glutamate (B1630785) Excitotoxicity
Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamatergic neurotransmission. Glutamate excitotoxicity, a process where excessive glutamate leads to neuronal damage and death, is a well-established pathological mechanism in ALS. Riluzole aims to mitigate this by:
-
Inhibiting glutamate release: It blocks voltage-gated sodium channels on presynaptic terminals, reducing neuronal excitability and subsequent glutamate release.
-
Blocking postsynaptic glutamate receptors: It acts as a non-competitive antagonist of NMDA and kainate receptors, further reducing the downstream effects of excessive glutamate.
A Look at the Bench: Experimental Protocols
The following outlines typical experimental methodologies employed in the preclinical evaluation of compounds like this compound and riluzole in ALS mouse models.
Animal Models
-
SOD1G93A Mice: The most widely used transgenic mouse model of ALS, overexpressing a mutant human superoxide (B77818) dismutase 1 (SOD1) gene. These mice develop a progressive motor neuron disease with a relatively predictable onset and progression.
-
Progressive Motor Neuronopathy (pmn) Mice: An autosomal recessive mouse mutant characterized by early-onset motor neuron degeneration.
Drug Administration
-
Riluzole: Typically administered in drinking water at concentrations ranging from 8 mg/kg/day to 22 mg/kg/day. Treatment initiation varies, with some studies starting at a presymptomatic stage (e.g., 50 days of age) and others at symptom onset.
-
This compound: Information on specific dosing and administration routes in preclinical ALS models is limited in the available literature.
Outcome Measures
-
Survival: The primary endpoint in many preclinical studies, defined as the age at which the animal reaches a humane endpoint (e.g., inability to right itself within a set time).
-
Motor Function: Assessed using various behavioral tests:
-
Rotarod Test: Measures motor coordination and balance by assessing the time an animal can remain on a rotating rod.
-
Grip Strength Test: Quantifies limb muscle strength.
-
Neurological Scoring: A semi-quantitative assessment of disease progression based on the observation of specific clinical signs, such as hindlimb splay and paralysis.
-
-
Histopathology:
-
Motor Neuron Counts: Quantification of surviving motor neurons in the spinal cord to assess the extent of neurodegeneration.
-
Neuromuscular Junction (NMJ) Integrity: Examination of the morphology and innervation status of NMJs in muscle tissue.
-
Experimental Workflow
Conclusion: Lessons from a Preclinical Comparison
The preclinical evaluation of this compound and riluzole in ALS models underscores the multifaceted nature of the disease and the significant hurdles in drug development. While this compound's neurotrophic approach showed initial promise in a specific mouse model, it failed to translate into clinical efficacy, highlighting the potential disconnect between certain preclinical models and the human disease. Conversely, riluzole, despite its modest clinical benefit, demonstrates a more consistent, albeit debated, effect in the widely used SOD1G93A model. Its mechanism of targeting glutamate excitotoxicity remains a cornerstone of ALS therapy.
This comparative guide emphasizes the importance of rigorous, multi-model preclinical evaluation and the need for a deeper understanding of the translatability of different pathological pathways. For researchers and drug developers, the stories of this compound and riluzole serve as a crucial reminder of the complexities involved in conquering ALS and the continuous need for innovative therapeutic strategies and improved preclinical testing paradigms.
A Comparative Guide to Xaliproden and Buspirone for 5-HT1A Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xaliproden and Buspirone (B1668070), two prominent 5-HT1A receptor agonists. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their studies.
Introduction to this compound and Buspirone
This compound (SR57746A) is a potent and efficacious non-peptide agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor, which also exhibits neurotrophic properties.[1][2] Initially investigated for its potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease, its development was discontinued (B1498344) following disappointing results in Phase III clinical trials.[2][3][4] Despite this, its distinct pharmacological profile continues to make it a valuable tool in preclinical research.
Buspirone is an anxiolytic agent of the azapirone class, widely used in the treatment of generalized anxiety disorder (GAD).[5] Its mechanism of action is primarily attributed to its activity at 5-HT1A receptors, where it functions as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic heteroreceptors.[2][6][7][8][9] Buspirone also displays a weaker affinity for dopamine (B1211576) D2 receptors.[9]
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound and Buspirone at the 5-HT1A receptor, based on data from radioligand binding and functional assays.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Receptor Species | pKi | Ki (nM) | Radioligand |
| This compound | Human | 9.00[1] | ~1 | [3H]WAY100635 |
| Rat | 8.84[1] | ~1.4 | [3H]WAY100635 | |
| Buspirone | Human | 7.68[10] | ~21 | [3H]8-OH-DPAT |
| Human | 7.50[11] | ~32 | Not Specified |
Table 2: 5-HT1A Receptor Functional Activity ([35S]GTPγS Binding Assay)
| Compound | System | pEC50 | Emax (% of 5-HT) |
| This compound | Rat Hippocampal Membranes | 7.58[1] | 61% |
| C6-h5-HT1A Cells | 7.39[1] | 62% | |
| HeLa-h5-HT1A Cells | 7.24[1] | 93% | |
| Buspirone | Not directly comparable data found in the same assay format. | - | - |
Note: Direct comparison of functional activity is challenging due to variations in experimental systems and reporting. This compound has been shown to be a potent and efficacious agonist in GTPγS binding assays.[1] Buspirone's functional activity is complex, acting as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic heteroreceptors.[2][6][7][8][9]
Signaling Pathways and Mechanisms of Action
Activation of the 5-HT1A receptor by agonists like this compound and Buspirone initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
This compound has also been shown to exert its neurotrophic effects through the activation of the mitogen-activated protein kinase (MAPK) pathway, downstream of 5-HT1A receptor activation.[8]
Buspirone's dual activity is a key feature of its mechanism. As a full agonist at presynaptic 5-HT1A autoreceptors located on serotonin (B10506) neurons in the raphe nuclei, it inhibits serotonin synthesis and release.[2][6][7] At postsynaptic 5-HT1A receptors in regions like the hippocampus and cortex, it acts as a partial agonist.[2][6][7]
Figure 1: 5-HT1A Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Objective: To measure the ability of this compound or Buspirone to displace a known radioligand from the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO-K1, HEK293) stably expressing the human 5-HT1A receptor, or rat hippocampal membranes.
-
Radioligand: A high-affinity 5-HT1A receptor ligand, such as [3H]8-OH-DPAT (agonist) or [3H]WAY100635 (antagonist).
-
Test Compounds: this compound, Buspirone.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin or 8-OH-DPAT).
-
Assay Buffer: Typically 50 mM Tris-HCl, with MgCl2 and EDTA, at a physiological pH (e.g., 7.4).
-
Instrumentation: Filtration apparatus, glass fiber filters, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay (Functional Assay)
This assay measures the functional activation of G-proteins following agonist binding to the 5-HT1A receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound or Buspirone in stimulating G-protein activation.
Materials:
-
Receptor Source: As described for the radioligand binding assay.
-
Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Reagents: GDP (to facilitate the exchange for [35S]GTPγS), test compounds (this compound, Buspirone), and a reference full agonist (e.g., 5-HT).
-
Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and EDTA at a physiological pH.
-
Instrumentation: Filtration apparatus, glass fiber filters, and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as previously described.
-
Assay Setup: In a 96-well plate, pre-incubate the membranes with GDP. Then, add varying concentrations of the test compound and a fixed concentration of [35S]GTPγS.
-
Incubation: Incubate the plates to allow for agonist-stimulated [35S]GTPγS binding (e.g., 60 minutes at 30°C).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [35S]GTPγS on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the agonist to determine the EC50 and Emax values.
References
- 1. benchchem.com [benchchem.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ispub.com [ispub.com]
- 6. The behavioural effects of the serotonin 1A receptor agonist buspirone on cognition and emotional processing in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
A Comparative Analysis of Tandospirone and Xaliproden in Neuroprotective Assays
In the landscape of neuroprotective drug discovery, both Tandospirone (B1205299) and Xaliproden have emerged as compounds of interest, primarily through their interaction with the serotonin (B10506) 1A (5-HT1A) receptor. While both agents exhibit neuroprotective properties, they have been investigated in different therapeutic contexts and their mechanisms of action, though overlapping, possess distinct characteristics. This guide provides a comparative overview of Tandospirone and this compound, summarizing their performance in various neuroprotection assays and elucidating their underlying signaling pathways.
Overview of Compounds
Tandospirone is a selective partial agonist of the 5-HT1A receptor, clinically utilized for the treatment of anxiety and depression.[1][2][3][4] Its neuroprotective potential is increasingly being recognized, with studies suggesting its efficacy in models of stress-induced neuronal changes and neuroinflammation.[5]
This compound (SR57746A) is also a 5-HT1A receptor agonist but is additionally characterized as a non-peptide, orally active neurotrophic compound.[6] It has been evaluated in clinical trials for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease, as well as for chemotherapy-induced peripheral neuropathy.[6][7][8] Its neuroprotective effects are attributed to both its serotonergic activity and its ability to mimic the actions of neurotrophic growth factors.[6]
Quantitative Data from Neuroprotection Assays
Direct comparative studies of Tandospirone and this compound in the same neuroprotection assays are not available in the current literature. Therefore, the following tables summarize key quantitative findings from separate studies on each compound.
Table 1: Summary of Neuroprotective Effects of Tandospirone
| Assay/Model | Experimental System | Key Findings | Reference |
| Haloperidol-induced catalepsy | Mice | Tandospirone (0.1 - 1 mg/kg, s.c.) dose-dependently and significantly alleviated catalepsy. | [9] |
| Haloperidol-induced Fos expression | Mice | Tandospirone (1 mg/kg, s.c.) significantly reduced haloperidol-induced Fos expression in the dorsolateral striatum. | [9] |
| Psychosocial stress-induced behavioral changes | Rats | Chronic tandospirone (10mg/kg, i.p.) reversed the stress-induced increase in latency in the Novelty-Suppressed Feeding (NSF) test. | [5] |
| Psychosocial stress-induced changes in neurogenesis | Rats | Chronic tandospirone (10mg/kg, i.p.) reversed the stress-induced decrease in the density of doublecortin (DCX)-positive cells in the hippocampus. | [5] |
| Multiple System Atrophy-cerebellar ataxia (MSA-C) | Human observational study | Tandospirone (30 mg/day for 4 weeks) showed a more substantial reduction in HAMA/HAMD scores and improvements in some SARA scores compared to escitalopram (B1671245). | [10] |
Table 2: Summary of Neuroprotective Effects of this compound
| Assay/Model | Experimental System | Key Findings | Reference |
| Vincristine-induced brain lesion | Rats | Daily this compound (10 mg/kg) reduced the increase in T2-weighted MRI signal intensity by approximately 50%. | [11] |
| Amyotrophic Lateral Sclerosis (ALS) Phase II Clinical Trial | Human | A 2 mg dose of this compound showed a trend towards reducing the rate of deterioration of forced vital capacity (FVC), limbs functional score, and manual muscle testing score. The completer analysis showed a significant 43% slower rate of deterioration in FVC (P=0.046). | [7] |
| Amyotrophic Lateral Sclerosis (ALS) Phase III Clinical Trial (Study 1) | Human | The 2 mg this compound group showed a significant 30% relative risk reduction for the time to VC<50% analysis (without DTP) (P=0.009). | [8] |
| Oxidative stress in RPE cells | ARPE-19 cells (in vitro) | This compound protected cells from paraquat-induced oxidative stress in a dose-dependent manner. | [12] |
| Inflammation in RPE cells | ARPE-19 cells (in vitro) | This compound attenuated the TNF-α induced expression of IL-1b, IL-6, and VEGFA and prevented the decrease in transepithelial electrical resistance (TEER). | [12] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of both Tandospirone and this compound are largely mediated through the activation of the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). However, the downstream signaling and additional mechanisms may differ.
Tandospirone Signaling Pathway
Tandospirone's activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[3][13] This can influence neuronal excitability and gene expression. Furthermore, Tandospirone is suggested to modulate glutamatergic and dopaminergic neurotransmission, which are critical for neuronal survival and function.[1][13]
This compound Signaling Pathway
Similar to Tandospirone, this compound acts as a 5-HT1A receptor agonist. However, it is also proposed to have neurotrophic factor-like properties, suggesting it may activate additional signaling cascades typically associated with growth factors, such as those promoting cell survival and plasticity.[6] Studies also indicate that this compound possesses anti-oxidant and anti-inflammatory properties, which contribute to its neuroprotective effects.[12][14] This involves the upregulation of protective antioxidant enzymes and the attenuation of pro-inflammatory cytokine production.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Haloperidol-Induced Catalepsy Test
Objective: To assess the effect of a test compound on motor rigidity induced by a dopamine (B1211576) D2 receptor antagonist.
Procedure:
-
Male mice are habituated to the testing room for at least 1 hour before the experiment.
-
Mice are administered with the test compound (e.g., Tandospirone) or vehicle via the specified route (e.g., subcutaneous injection).
-
After a predetermined pretreatment time (e.g., 30 minutes), haloperidol (B65202) (e.g., 0.5 mg/kg) is administered intraperitoneally to induce catalepsy.
-
At various time points post-haloperidol injection (e.g., 30, 60, 90 minutes), catalepsy is measured. The mouse's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
The time until the mouse removes both forepaws from the bar is recorded as the catalepsy time. A cut-off time (e.g., 180 seconds) is typically used.
Novelty-Suppressed Feeding (NSF) Test
Objective: To measure anxiety-like behavior in rodents.
Procedure:
-
Rodents are food-deprived for 24 hours prior to the test.
-
The testing apparatus is a novel, brightly lit open field with a single food pellet placed in the center.
-
The animal is placed in a corner of the open field, and the latency to begin eating the food pellet is recorded.
-
A longer latency to eat is interpreted as increased anxiety-like behavior.
-
Immediately following the test, the animal is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for appetite.
Immunohistochemistry for Doublecortin (DCX)
Objective: To quantify the number of immature neurons as a measure of adult neurogenesis.
Procedure:
-
Animals are euthanized, and their brains are perfused with a fixative (e.g., 4% paraformaldehyde).
-
The brains are removed, post-fixed, and cryoprotected in a sucrose (B13894) solution.
-
Coronal sections of the hippocampus are cut using a cryostat.
-
The sections are incubated with a primary antibody against DCX.
-
A fluorescently labeled secondary antibody is then applied.
-
The sections are imaged using a fluorescence microscope, and the number of DCX-positive cells in the dentate gyrus is quantified.
T2-Weighted Magnetic Resonance Imaging (MRI) for Brain Lesion Assessment
Objective: To non-invasively visualize and quantify brain lesions.
Procedure:
-
Animals are anesthetized and placed in an MRI scanner.
-
T2-weighted images of the brain are acquired.
-
A region of interest (ROI) is drawn around the lesion area (e.g., the septum) on the images.
-
The signal intensity within the ROI is measured. An increase in T2 signal intensity (hyperintensity) is indicative of edema and tissue damage.
-
The percentage change in signal intensity relative to a control region or a baseline scan is calculated.
Comparative Discussion and Conclusion
While both Tandospirone and this compound demonstrate neuroprotective effects mediated at least in part by the 5-HT1A receptor, their profiles suggest different therapeutic applications.
Tandospirone 's efficacy in models of stress and its established clinical use for anxiety and depression suggest its neuroprotective role may be most relevant in the context of psychiatric and stress-related neurological disorders. Its mechanism appears to be primarily centered on the modulation of key neurotransmitter systems.
This compound , on the other hand, has been investigated in the more classical neurodegenerative and neurotoxic paradigms. Its dual action as a 5-HT1A agonist and a neurotrophic-like factor, coupled with its anti-oxidant and anti-inflammatory properties, provides a broader mechanistic basis for its neuroprotective effects. The clinical data in ALS, although not uniformly positive, do suggest a potential disease-modifying effect.[7][8]
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 5. Chronic treatment with tandospirone, a serotonin 1A receptor partial agonist, inhibits psychosocial stress-induced changes in hippocampal neurogenesis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of tandospirone, a 5-HT1A agonistic anxiolytic agent, on haloperidol-induced catalepsy and forebrain Fos expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of tandospirone and escitalopram as a symptomatic treatment in Multiple System Atrophy-cerebellar ataxia: An open-label, non-controlled, 4 weeks observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnetic resonance imaging of the neuroprotective effect of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. The this compound Nanoscale Zirconium-Porphyrin Metal-Organic Framework (XAL-NPMOF) Promotes Photoreceptor Regeneration Following Oxidative and Inflammatory Insults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Xaliproden and Nerve Growth Factor for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Xaliproden and Nerve Growth Factor (NGF), two neurotrophic agents that have been investigated for the treatment of neurodegenerative diseases and nerve injury. While direct head-to-head clinical trials are unavailable, this document synthesizes data from independent studies to offer an objective overview of their mechanisms of action, clinical efficacy, and experimental protocols.
Mechanisms of Action
This compound
This compound is a synthetic small molecule that acts as an agonist at the serotonin (B10506) 5-HT1A receptor.[1][2] Its neurotrophic and neuroprotective effects are believed to be mediated through the activation of intracellular signaling pathways that promote neuronal survival and differentiation.[3] The binding of this compound to the 5-HT1A receptor can trigger a cascade of events, including the activation of MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and growth.
Figure 1: Simplified signaling pathway of this compound.
Nerve Growth Factor (NGF)
NGF is a naturally occurring neurotrophin that plays a critical role in the survival, development, and function of neurons.[4][5] Its biological effects are mediated through binding to two types of cell surface receptors: the high-affinity tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[4][6] The interaction of NGF with these receptors activates several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are essential for neuronal survival and neurite outgrowth.[4][7]
Figure 2: Simplified signaling pathways of Nerve Growth Factor (NGF).
Clinical Efficacy
This compound
Clinical development of this compound focused on its potential as a treatment for amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1] However, Phase III clinical trials did not demonstrate statistically significant efficacy in slowing the progression of these diseases, leading to the discontinuation of its development.[1][3][8]
Table 1: Summary of this compound Clinical Trial Results in ALS
| Study | Phase | Number of Patients | Treatment Arms | Primary Endpoint(s) | Key Outcomes |
| Meininger et al., 2004[8] | III | 867 | Placebo, this compound (1 mg/day), this compound (2 mg/day) | Time to death, tracheostomy, or permanent assisted ventilation (DTP); Time to vital capacity (VC) <50% or DTP | No statistically significant difference in primary endpoints. A significant 30% relative risk reduction for time to VC <50% was observed in the 2 mg group (p=0.009). |
| Meininger et al., 2004[8] | III | 1210 (with riluzole) | Placebo + Riluzole (B1680632), this compound (1 mg/day) + Riluzole, this compound (2 mg/day) + Riluzole | Same as above | No significant results. A trend in favor of the 1 mg this compound group was observed. |
Nerve Growth Factor (NGF)
NGF has been investigated in clinical trials for the treatment of various peripheral neuropathies, including diabetic polyneuropathy and HIV-associated neuropathy.[9][10] Results from these trials have been mixed, with some studies showing modest benefits in nerve function and pain reduction, while others failed to demonstrate significant efficacy.[10] A notable challenge in the clinical use of NGF has been the occurrence of dose-limiting side effects, primarily injection site pain and hyperalgesia.[9]
Table 2: Summary of Selected Nerve Growth Factor Clinical Trial Results in Peripheral Neuropathy
| Study Indication | Phase | Number of Patients | Treatment | Key Efficacy Measures | Key Outcomes |
| Diabetic Polyneuropathy[10] | III | 250 | Recombinant human NGF (0.1 µg/kg) or placebo 3 times/week for 48 weeks | Neuropathy Impairment Score, quantitative sensory testing | No significant benefit from NGF treatment. |
| HIV-associated Sensory Neuropathy[10] | II | 239 | Recombinant human NGF (0.1 or 0.3 µg/kg) or placebo 2 or 3 times/week | Change in pain intensity | Dose-dependent improvement in pain intensity with high-dose NGF. |
| General Neurological Diseases (Meta-analysis)[11] | N/A | 6,297 | NGF vs. control | Total effective rate, nerve conduction velocity | NGF treatment group showed a significantly higher total effective rate (RR 1.35) and improved nerve conduction velocity (MD 4.59 m/s). |
Experimental Protocols
This compound Phase III Trial in ALS (Meininger et al., 2004)
Objective: To assess the efficacy and safety of two doses of this compound in patients with ALS.
Study Design: Two randomized, double-blind, placebo-controlled, multicenter, multinational studies were conducted.[8]
Patient Population: Patients with clinically probable or definite ALS, with a disease duration of more than 6 months and less than 5 years.[8]
Intervention:
-
Study 1: Patients (n=867) were randomized to receive placebo, 1 mg/day this compound, or 2 mg/day this compound as monotherapy.[8]
-
Study 2: Patients (n=1210) received the same treatment regimens in addition to a background therapy of riluzole (50 mg twice daily).[8]
Primary Endpoints:
-
Time to death, tracheostomy, or permanent assisted ventilation (DTP).[8]
-
Time to vital capacity (VC) falling below 50% of predicted, or DTP.[8]
Secondary Endpoints: Rates of change in various functional measures.[8]
Statistical Analysis: The primary endpoints were analyzed using the log-rank test and a Cox proportional hazard model to adjust for prespecified prognostic factors.[8]
Figure 3: Experimental workflow for this compound Phase III trials in ALS.
NGF Trial in Diabetic Polyneuropathy (Apfel et al., 2000)
Objective: To evaluate the efficacy and safety of recombinant human nerve growth factor (rhNGF) in patients with diabetic polyneuropathy.
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
Patient Population: Patients with symptomatic diabetic polyneuropathy.
Intervention: Patients were randomized to receive subcutaneous injections of either 0.1 µg/kg rhNGF or placebo three times a week for 48 weeks.
Key Efficacy Measures:
-
Neuropathy Impairment Score (NIS)
-
Quantitative sensory testing (vibration, cooling, and heat-pain detection thresholds)
-
Nerve conduction studies
-
Patient-reported assessments of neuropathic symptoms
Statistical Analysis: Efficacy was assessed by comparing the changes from baseline to week 48 between the rhNGF and placebo groups.
Conclusion
The comparison of these two agents is indirect, as they have been studied in different patient populations and for different primary indications. The discontinuation of this compound's development for major neurodegenerative diseases contrasts with the continued, albeit cautious, investigation of NGF and anti-NGF therapies for specific conditions, particularly those involving pain and peripheral nerve damage. Future research in neuroprotection may benefit from exploring combination therapies or more targeted delivery systems to enhance efficacy and minimize adverse effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: SR 57746, SR 57746A, this compound hydrochloride, xaliprodene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nerve growth factor - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Nerve Growth Factor: A Focus on Neuroscience and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nerve growth factor: an update on the science and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nerve Growth Factor: Early Studies and Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nerve growth factor for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of nerve growth factor for the treatment of neurological diseases: a meta-analysis of 64 randomized controlled trials involving 6,297 patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Neuroprotective Effects of Xaliproden
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xaliproden's neuroprotective performance against other alternatives, supported by experimental data from in vivo studies. This compound (SR57746A) is a non-peptide, orally active compound known for its neurotrophic and neuroprotective properties.[1][2] Its efficacy has been evaluated in various in vivo models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and chemotherapy-induced peripheral neuropathy (CIPN).
Mechanism of Action
This compound's primary mechanism involves agonistic activity at serotonin (B10506) 5-HT1A receptors.[1][3] This interaction is believed to trigger downstream signaling cascades that promote neuronal survival and differentiation. Additionally, studies suggest this compound possesses antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects by mitigating cellular stress and damage.[4]
General In Vivo Experimental Workflow
The validation of neuroprotective agents like this compound typically follows a structured in vivo workflow. This process begins with the selection of an appropriate animal model that mimics a human neurodegenerative condition. Following drug administration, a series of behavioral, functional, and histological assessments are performed to quantify the therapeutic effects.
Comparative Efficacy in Amyotrophic Lateral Sclerosis (ALS) Models
This compound has been evaluated in transgenic mouse models of ALS, most commonly the SOD1-G93A mouse, which exhibits a phenotype similar to human ALS.[5] Riluzole, an approved drug for ALS, serves as a key comparator.[6][7]
| Parameter | This compound | Riluzole | Vehicle/Control | Animal Model |
| Effect on Survival | Modest, non-significant trends in clinical trials.[8] | Statistically significant extension of survival (approx. 2-3 months in trials).[7] | Baseline survival | SOD1-G93A Mice, Human Clinical Trials |
| Motor Function | Showed trends toward slowing functional decline (e.g., vital capacity).[8] | Slows the rate of muscle strength deterioration.[6] | Progressive decline | SOD1-G93A Mice, Human Clinical Trials |
| Mechanism | 5-HT1A agonist, neurotrophic factor modulation.[1] | Glutamate antagonist.[7] | N/A | Multiple |
Note: While preclinical data showed promise, this compound did not meet its primary endpoints for survival in two large Phase III clinical trials for ALS, though some modest benefits on functional parameters like vital capacity were observed.[8][9]
Comparative Efficacy in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models
CIPN is a common, dose-limiting side effect of many anticancer drugs.[10][11][12] Animal models are developed by administering chemotherapeutic agents like cisplatin (B142131), vincristine, or oxaliplatin (B1677828) to rodents.[10][13][14]
| Parameter | This compound | Alternative/Control | Animal Model |
| Mechanical Allodynia | Demonstrated reduction in nerve-injury related pain behaviors. | Vehicle-treated animals show significant hypersensitivity. | Rat/Mouse models with cisplatin, vincristine, or oxaliplatin.[15][16] |
| Nerve Conduction Velocity | Potential to preserve nerve function. | Significant reduction following chemotherapy. | Rodent CIPN models.[10] |
| Histology (Nerve Damage) | Reduced magnitude of vincristine-induced brain lesions on MRI.[17] | Pronounced axonal degeneration and neuronal damage.[12][18] | Rat model of vincristine-induced brain lesion.[17] |
Note: Preclinical studies in various CIPN models suggest a neuroprotective effect for this compound, though clinical trial results for preventing or treating CIPN have been mixed.[19]
Detailed Experimental Protocols
SOD1-G93A Mouse Model of ALS
-
Objective: To assess the efficacy of a neuroprotective compound in slowing disease progression and extending survival in a genetic model of ALS.
-
Protocol:
-
Animals: Transgenic mice overexpressing the human SOD1-G93A mutation are used.[5] Non-transgenic littermates serve as controls.
-
Treatment: this compound (e.g., 1 mg/kg/day) or Riluzole is administered orally via gavage, typically starting at a presymptomatic age (e.g., 50-60 days). A vehicle group receives the delivery solution alone.
-
Monitoring: Animals are weighed and monitored daily for symptom onset, defined by the appearance of tremors or hind-limb weakness.
-
Motor Function Assessment: Tests like the rotarod test are performed weekly to assess motor coordination and disease progression. A decline in the time an animal can stay on the rotating rod indicates motor impairment.
-
Endpoint: The primary endpoint is survival, defined as the age at which the animal is unable to right itself within 30 seconds when placed on its side.
-
Analysis: Survival curves are generated using Kaplan-Meier analysis and compared using the log-rank test. Motor function data is analyzed using ANOVA.
-
Cisplatin-Induced Peripheral Neuropathy (CIPN) Model
-
Objective: To evaluate a compound's ability to prevent or mitigate the painful neuropathy and nerve damage caused by cisplatin.
-
Protocol:
-
Animals: Adult Sprague-Dawley rats or BALB/c mice are commonly used.[15][20]
-
Induction: Cisplatin is administered intraperitoneally (i.p.). A common dosing regimen is 2.0-2.3 mg/kg daily or every other day for a period of 1 to 4 weeks to induce a stable neuropathy.[13][15][16]
-
Treatment: this compound is administered orally (e.g., 1-10 mg/kg/day) either concurrently with cisplatin (prevention paradigm) or after the neuropathy has been established (treatment paradigm).
-
Behavioral Testing (Mechanical Allodynia): The von Frey test is used to measure the paw withdrawal threshold to a mechanical stimulus. Filaments of increasing force are applied to the plantar surface of the hind paw, and the force at which the animal withdraws its paw is recorded. A lower threshold indicates hypersensitivity.
-
Nerve Conduction Velocity (NCV): At the end of the study, animals are anesthetized, and the sciatic nerve is stimulated at two points (e.g., sciatic notch and ankle). Recording electrodes in the interosseous muscles of the paw measure the latency of the compound muscle action potential (CMAP). NCV is calculated by dividing the distance between stimulating electrodes by the difference in latencies.
-
Histology: Dorsal root ganglia (DRG) and sciatic nerve tissues are collected, fixed, and processed for analysis of neuronal apoptosis, axonal degeneration, or changes in myelin.
-
Disclaimer: This guide is intended for informational purposes for a scientific audience. While this compound has been investigated for its neuroprotective effects, it is not an approved therapy for ALS or CIPN, as it did not meet primary efficacy endpoints in key clinical trials.[1][8]
References
- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The this compound Nanoscale Zirconium-Porphyrin Metal-Organic Framework (XAL-NPMOF) Promotes Photoreceptor Regeneration Following Oxidative and Inflammatory Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. criver.com [criver.com]
- 6. Assessing the efficacy of amyotrophic lateral sclerosis drugs in slowing disease progression: A literature review [aimspress.com]
- 7. dovepress.com [dovepress.com]
- 8. Efficacy and safety of this compound in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Animal models of chemotherapy-evoked painful peripheral neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent models of chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models of cisplatin‐induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models of chemotherapy‐induced peripheral neuropathy for hematological malignancies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KoreaMed Synapse [synapse.koreamed.org]
- 16. researchgate.net [researchgate.net]
- 17. Magnetic resonance imaging of the neuroprotective effect of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroinflammatory Process Involved in Different Preclinical Models of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of this compound on Recovery Rate From Severe Neuropathy in Patients Who Have Completed Adjuvant Chemotherapy With Oxaliplatin Based Regimens | Clinical Research Trial Listing [centerwatch.com]
- 20. Frontiers | Alleviation of cisplatin-induced neuropathic pain, neuronal apoptosis, and systemic inflammation in mice by rapamycin [frontiersin.org]
Xaliproden Clinical Trials: A Cross-Study Analysis of a Neurotrophic Agent
A comprehensive review of the clinical development of Xaliproden, a 5-HT1A receptor agonist, across its major therapeutic indications: Amyotrophic Lateral Sclerosis (ALS), Chemotherapy-Induced Peripheral Neuropathy (CIPN), and Alzheimer's Disease. This guide provides a detailed comparison of the clinical trial results, experimental methodologies, and the underlying mechanism of action for researchers, scientists, and drug development professionals.
This compound (SR57746), a non-peptide, orally active compound, was investigated for its neurotrophic and neuroprotective properties. Its primary mechanism of action is the agonism of the serotonin (B10506) 5-HT1A receptor, which is believed to initiate downstream signaling cascades that promote neuronal survival and function. Despite promising preclinical data, the clinical development of this compound yielded mixed results, ultimately leading to its discontinuation for major neurological disorders. This guide provides a detailed analysis of the key clinical trials to offer insights into the therapeutic potential and challenges of targeting neurotrophic pathways.
Data Presentation: Comparative Analysis of Clinical Trial Results
The following tables summarize the key quantitative outcomes from the Phase III clinical trials of this compound in Amyotrophic Lateral Sclerosis (ALS) and Chemotherapy-Induced Peripheral Neuropathy (CIPN). The clinical development for Alzheimer's Disease was terminated due to a lack of efficacy in two large Phase III trials, and specific quantitative results from these studies have not been widely published.
Table 1: Phase III Clinical Trials in Amyotrophic Lateral Sclerosis (ALS)
| Study Identifier | Treatment Arm | N | Primary Endpoint 1: Time to Death, Tracheostomy, or Permanent Assisted Ventilation (DTP) | Primary Endpoint 2: Time to Vital Capacity (VC) <50% or DTP | Key Secondary Endpoint: Time to VC <50% (without DTP) |
| Study 1 (EFC2941) - Monotherapy | Placebo | ~289 | Not Statistically Significant | Not Statistically Significant | - |
| This compound 1 mg | ~289 | Not Statistically Significant | Not Statistically Significant | Not Reported | |
| This compound 2 mg | ~289 | Not Statistically Significant | Not Statistically Significant | 30% Relative Risk Reduction (95% CI: 8.46; p=0.009)[1][2] | |
| Study 2 (EFC1923) - Add-on to Riluzole | Placebo | ~403 | Not Statistically Significant | Not Statistically Significant | Trend in favor of this compound (not statistically significant) |
| This compound 1 mg | ~403 | Not Statistically Significant | Trend: 12% Relative Risk Reduction (95% CI: -6.27, ns)[1][2] | Trend: 15% Relative Risk Reduction (95% CI: -6.31, ns)[1][2] | |
| This compound 2 mg | ~404 | Not Statistically Significant | Not Statistically Significant | Not Reported |
Table 2: Phase III Clinical Trial in Chemotherapy-Induced Peripheral Neuropathy (CIPN)
| Study Identifier | Treatment Arm | N | Primary Endpoint: Incidence of Grade 3-4 Peripheral Sensory Neuropathy |
| Cassidy et al., 2006 | Placebo | 324 | - |
| This compound 1 mg | 325 | Significant Risk Reduction (Hazard Ratio and 95% CI not explicitly stated in the abstract, but the result was reported as statistically significant) |
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical trials is crucial for the interpretation of the results.
Measurement of Vital Capacity (VC) in ALS Trials
The assessment of respiratory function through Vital Capacity (VC) was a critical endpoint in the ALS trials.
-
Methodology : Spirometry was used to measure both Forced Vital Capacity (FVC) and Slow Vital Capacity (SVC).
-
Procedure : Patients were instructed to perform a maximal inhalation followed by a maximal exhalation into a spirometer. For FVC, the exhalation is as forceful and rapid as possible. For SVC, the exhalation is slow and complete. The volume of air exhaled is recorded in liters.
-
Standardization : Measurements were typically performed in an upright sitting position. To ensure consistency across multiple sites in the large, multinational trials, a prospective quality control program was implemented. This included centralized training of technicians, standardized equipment, and regular calibration of the spirometers.
Assessment of Functional Status in ALS Trials
The Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) was a key secondary endpoint to assess the functional status of patients.
-
Methodology : The ALSFRS-R is a 12-item questionnaire that assesses a patient's ability to perform activities of daily living.
-
Scoring : Each item is scored on a 5-point scale from 0 (unable to function) to 4 (normal function). The total score ranges from 0 to 48, with higher scores indicating better function. The scale is divided into four domains: bulbar function (speech, salivation, swallowing), fine motor function (handwriting, cutting food, dressing/hygiene), gross motor function (turning in bed, walking, climbing stairs), and respiratory function (dyspnea, orthopnea, respiratory insufficiency).[3][4][5][6][7]
-
Administration : The scale is typically completed by the patient or their caregiver in consultation with the clinical trial staff at specified intervals throughout the study.
Grading of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
The severity of CIPN was graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Methodology : The NCI-CTCAE provides a standardized grading system for adverse events in cancer clinical trials. For peripheral sensory neuropathy, the grading is based on the impact on function.[8][9][10][11][12]
-
Grading Scale (Sensory Neuropathy) :
-
Grade 1 : Asymptomatic; loss of deep tendon reflexes or paresthesia.
-
Grade 2 : Moderate symptoms; limiting instrumental activities of daily living (ADL).
-
Grade 3 : Severe symptoms; limiting self-care ADL.
-
Grade 4 : Life-threatening consequences; urgent intervention indicated.
-
Grade 5 : Death.
-
Mandatory Visualization
This compound's Signaling Pathway
The neurotrophic and neuroprotective effects of this compound are believed to be mediated through the activation of the 5-HT1A receptor and its downstream signaling cascades.
Caption: this compound's 5-HT1A receptor-mediated signaling pathway.
Experimental Workflow for ALS Clinical Trials
The following diagram illustrates the typical workflow for a patient participating in the this compound ALS clinical trials.
Caption: Workflow of patient participation in this compound ALS trials.
References
- 1. Efficacy and safety of this compound in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) [mdcalc.com]
- 4. scribd.com [scribd.com]
- 5. alspathways.com [alspathways.com]
- 6. researchgate.net [researchgate.net]
- 7. ALSFRS-R-SE: an adapted, annotated, and self-explanatory version of the revised amyotrophic lateral sclerosis functional rating scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. evs.nci.nih.gov [evs.nci.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Evaluation of Chemotherapy-Induced Peripheral Neuropathy using Current Perception Threshold and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peripheral neuropathy | eviQ [eviq.org.au]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Xaliproden and Other Treatments for Chemotherapy-Induced Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Chemotherapy-Induced Peripheral Neuropathy (CIPN) remains a significant, dose-limiting toxicity for many effective anticancer agents, profoundly impacting patients' quality of life. The landscape of therapeutic interventions is varied, with a history of promising agents that have ultimately failed to demonstrate robust efficacy in late-stage clinical trials. This guide provides an objective comparison of Xaliproden, a discontinued (B1498344) investigational agent, with other prominent treatments for CIPN, supported by available experimental data and detailed methodologies.
This compound: A Neuroprotective Agent with a Complex History
This compound (SR57746A) is a non-peptide, orally active compound that demonstrated neuroprotective and neurotrophic properties in preclinical studies. Its primary mechanism of action is as a serotonin (B10506) 5-HT1A receptor agonist. This activity was believed to contribute to its neuroprotective effects, potentially through the modulation of intracellular signaling pathways that promote neuronal survival and differentiation. Despite showing some early promise in reducing the risk of severe oxaliplatin-induced peripheral sensory neuropathy, the development of this compound was ultimately discontinued due to disappointing results in Phase III clinical trials for various neurological conditions, including CIPN.
Signaling Pathway of this compound's Proposed Mechanism
Caption: Proposed signaling pathway of this compound via 5-HT1A receptor activation.
Comparative Analysis of CIPN Treatments
The following tables summarize the available quantitative data for this compound and other commonly studied or prescribed treatments for CIPN. It is important to note that direct head-to-head clinical trial data for this compound against these other agents is largely unavailable due to its discontinuation. The comparison is therefore based on individual placebo-controlled trials.
Table 1: Efficacy of CIPN Treatments
| Treatment | Key Clinical Trial(s) | Primary Endpoint(s) | Key Efficacy Results |
| This compound | NCT00076222, NCT00603577 | Reduction in grade 3-4 oxaliplatin-induced peripheral sensory neuropathy (PSN); Rate of complete resolution of PSN. | Phase III trials showed a lack of significant efficacy, leading to discontinuation. Early studies suggested a potential reduction in the risk of severe neuropathy. |
| Duloxetine (B1670986) | NCT00489411 | Reduction in pain from CIPN. | Statistically significant reduction in average pain scores compared to placebo (mean decrease of 1.06 vs 0.34 on a 10-point scale).[1] The only agent recommended by ASCO for painful CIPN. |
| Venlafaxine (B1195380) | NCT01611155 | Prevention of chronic oxaliplatin-induced neurotoxicity. | A pilot study showed a trend toward benefit, but it was not statistically significant.[2] |
| Amitriptyline | Multiple small trials | Prevention or treatment of CIPN symptoms. | Generally has not shown significant efficacy in preventing or treating CIPN in randomized controlled trials.[3] |
| Pregabalin/ Gabapentin | NCT01637077 (Pregabalin) | Prevention of paclitaxel-associated acute pain syndrome and CIPN. | Did not demonstrate a significant benefit in preventing paclitaxel-induced neuropathy.[4] Other studies on gabapentinoids have yielded inconsistent results. |
Table 2: Safety and Tolerability Profile
| Treatment | Common Adverse Events | Serious Adverse Events |
| This compound | Dizziness, nausea, fatigue | Generally well-tolerated in clinical trials. |
| Duloxetine | Nausea, fatigue, somnolence, dry mouth, constipation | Can increase risk of serotonin syndrome, particularly when combined with other serotonergic agents. |
| Venlafaxine | Nausea, headache, insomnia, somnolence, dizziness | Can increase blood pressure; risk of serotonin syndrome. |
| Amitriptyline | Dry mouth, constipation, dizziness, blurred vision, urinary retention (anticholinergic effects) | Cardiotoxicity at high doses, significant sedation. |
| Pregabalin/ Gabapentin | Dizziness, somnolence, peripheral edema, weight gain | Can cause sedation and cognitive impairment. |
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.
This compound in Oxaliplatin-Induced Neuropathy (NCT00603577 - Terminated)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase III study.[5]
-
Patient Population: Patients who had completed an oxaliplatin-containing adjuvant chemotherapy regimen for colon cancer and had grade ≥ 1 peripheral sensory neuropathy.[6]
-
Intervention: this compound (1 mg orally daily) or a matching placebo.[5]
-
Primary Outcome Measure: Rate of complete resolution of peripheral sensory neuropathy (PSN) at 6 months after randomization.[5]
-
Secondary Outcome Measures: Patient-reported outcomes using the Functional Assessment of Cancer Therapy/Gynecologic Oncology Group-Neurotoxicity (FACT/GOG-NTX) subscale, rate of at least partial recovery from grade > 2 PSN at 6 months.[6]
Duloxetine for Painful CIPN (NCT00489411)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover Phase III trial.[7]
-
Patient Population: Patients with painful CIPN (pain score ≥ 4 on a 0-10 scale) after treatment with taxanes or platinum agents.[8]
-
Intervention: Patients were randomized to receive either duloxetine (30 mg/day for 1 week, then 60 mg/day for 4 weeks) followed by placebo, or placebo followed by duloxetine, with a washout period in between.[1]
-
Primary Outcome Measure: Change in the weekly average pain score from baseline.[1]
-
Secondary Outcome Measures: Patient-reported functional outcomes and quality of life.[7]
Experimental Workflow for a Typical CIPN Clinical Trial
Caption: A generalized workflow for a randomized controlled trial in CIPN.
Conclusion
The development of effective treatments for CIPN has been challenging, as exemplified by the discontinuation of this compound despite a plausible mechanism of action and initial encouraging signs. Currently, duloxetine is the only agent with a recommendation from the American Society of Clinical Oncology for the treatment of painful CIPN, although its efficacy is modest.[9] Other commonly used agents for neuropathic pain, such as tricyclic antidepressants and gabapentinoids, have not consistently demonstrated benefit in CIPN.
The data underscores the need for continued research into the underlying pathophysiology of CIPN to identify novel therapeutic targets. For drug development professionals, the story of this compound serves as a crucial case study on the difficulties of translating preclinical neuroprotective effects into clinical efficacy for this complex and heterogeneous condition. Future research should focus on personalized medicine approaches, potentially stratifying patients based on the type of chemotherapy received and their specific neurological symptoms to identify subgroups who may benefit from targeted therapies.
References
- 1. Effect of duloxetine on pain, function, and quality of life among patients with chemotherapy-induced painful peripheral neuropathy: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MC11C4: a pilot randomized, placebo-controlled, double-blind study of venlafaxine to prevent oxaliplatin-induced neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase III Randomized, Placebo-Controlled Study of Topical Amitriptyline and Ketamine for Chemotherapy-Induced Peripheral Neuropathy (CIPN): A University of Rochester CCOP Study of 462 Cancer Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Role of this compound on Recovery Rate From Severe Neuropathy in Patients Who Have Completed Adjuvant Chemotherapy With Oxaliplatin Based Regimens | Clinical Research Trial Listing [centerwatch.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Duloxetine in Treating Peripheral Neuropathy Caused by Chemotherapy in Patients With Cancer | Clinical Research Trial Listing [centerwatch.com]
- 9. Updates in the treatment of chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Xaliproden's Affinity for the 5-HT1A Receptor: A Comparative Benchmark
A detailed analysis of Xaliproden's binding affinity for the serotonin (B10506) 1A (5-HT1A) receptor, benchmarked against established ligands, reveals its high-affinity profile. This guide provides a comparative overview of binding data, experimental methodologies, and the associated signaling pathways for researchers and professionals in drug development.
This compound demonstrates a high affinity for both rat and human 5-HT1A receptors.[1][2] This potent binding is a key characteristic of its pharmacological profile as a 5-HT1A receptor agonist.[1][2][3] To contextualize the significance of this compound's binding affinity, this report compares its performance with that of well-established 5-HT1A receptor ligands: Buspirone, 8-OH-DPAT, and Flibanserin.
Comparative Binding Affinity Data
The binding affinity of a compound for a receptor is a critical measure of its potential potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will occupy 50% of the receptors in the absence of the natural substrate. A lower Ki value signifies a higher binding affinity. The data presented below summarizes the 5-HT1A receptor binding affinities for this compound and the selected comparator compounds.
| Compound | Receptor Species | Binding Affinity (Ki) [nM] | Binding Affinity (pKi) |
| This compound | Rat | 1.45 | 8.84[1][2] |
| Human | 1.00 | 9.00[1][2] | |
| Buspirone | Not Specified | 3.1 - 891.25 | -[4] |
| Not Specified | ~31.62 | 7.50[5] | |
| 8-OH-DPAT | Rat (Hippocampal Membranes) | 1.2 | 8.92[6] |
| Human | 3.8 | 8.42[6] | |
| Flibanserin | Human | 1 | -[7][8] |
Note: pKi values were converted to Ki using the formula Ki = 10^(-pKi) M and then converted to nM. The range for Buspirone reflects data from multiple assays.
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Key Steps:
-
Receptor Source Preparation: Cell membranes are prepared from a stable cell line (e.g., CHO-K1 or HEK293) that has been genetically engineered to express the human or rat 5-HT1A receptor.[9]
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT1A receptor ligand, such as [³H]8-OH-DPAT.[9][10]
-
Competition: A range of concentrations of the unlabeled test compound (e.g., this compound) is added to the incubation mixture. The test compound competes with the radioligand for binding to the 5-HT1A receptors.
-
Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound radioligand, is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
References
- 1. 5-HT1A receptors are involved in the effects of this compound on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptors are involved in the effects of this compound on G-protein activation, neurotransmitter release and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Replicating In Vitro Success: A Comparative Guide to Xaliproden
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of Xaliproden, a neurotrophic agent, against other alternatives. Detailed experimental data and methodologies are presented to support the replication of published findings.
This compound (SR57746A) is a non-peptide compound recognized for its neuroprotective and neurotrophic effects, primarily through its agonistic activity at the 5-HT1A serotonin (B10506) receptor.[1][2] In vitro studies have been instrumental in elucidating its mechanism of action and quantifying its potency and efficacy. This guide synthesizes key in vitro findings to provide a comprehensive resource for researchers.
Comparative Analysis of In Vitro Receptor Activity
This compound's primary pharmacological action is as a potent and efficacious agonist at the 5-HT1A receptor. Its in vitro profile has been extensively compared to the prototypical 5-HT1A agonist, (+)-8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).
Table 1: In Vitro Binding Affinity of this compound and Comparators at 5-HT1A Receptors
| Compound | Receptor Source | pKi |
| This compound | Rat 5-HT1A | 8.84[1][3] |
| Human 5-HT1A | 9.00[1][3] | |
| (+)-8-OH-DPAT | Rat 5-HT1A | 9.15[1] |
| Human 5-HT1A | 9.50[1] |
Table 2: In Vitro Functional Activity of this compound and Comparators at 5-HT1A Receptors ([35S]GTPγS Binding Assay)
| Compound | Cell Line/Tissue | pEC50 | Emax (% of 5-HT) |
| This compound | Rat Hippocampus | 7.58 | 61%[1][3] |
| Glioma C6 (human 5-HT1A) | 7.39 | 62%[1][3] | |
| HeLa (human 5-HT1A) | 7.24 | 93%[1][3] | |
| (+)-8-OH-DPAT | Rat Hippocampus | 6.93 | 67%[1] |
| Glioma C6 (human 5-HT1A) | 7.16 | 55%[1] | |
| HeLa (human 5-HT1A) | 7.17 | 107%[1] |
The data indicates that this compound exhibits high affinity for both rat and human 5-HT1A receptors, comparable to the well-established agonist (+)-8-OH-DPAT.[1] In functional assays, this compound demonstrates potent agonistic activity, with pEC50 values indicating a slightly higher potency than (+)-8-OH-DPAT in rat tissue.[1] While some studies initially suggested that the neurotrophic effects of this compound were independent of 5-HT1A receptor activation because other agonists like buspirone (B1668070) and (±)8-OH-DPAT did not show similar properties, more recent evidence points towards the involvement of 5-HT1A receptor agonism in these effects.[1]
Signaling Pathways and Neuroprotective Mechanisms
This compound's neurotrophic effects are mediated through the activation of intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.
This compound-Induced MAP Kinase Activation
In vitro studies using PC12 cells have shown that this compound rapidly increases the activity of the ERK1 and ERK2 isoforms of MAP kinase.[4][5] This activation is crucial for its neuroprotective effects.
This signaling cascade is initiated by the binding of this compound to the 5-HT1A receptor, a G protein-coupled receptor (GPCR). This leads to the involvement of p21 Ras and Protein Kinase C (PKC), which in turn activate MEK-1, a kinase that directly phosphorylates and activates ERK1/2.[4][5] The activation of this pathway is sensitive to pertussis toxin, confirming the involvement of a Gi/o protein.[5]
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key in vitro assays are provided below.
[35S]GTPγS Binding Assay for 5-HT1A Receptor Activation
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from rat hippocampus or transfected cell lines like Glioma C6 or HeLa).
-
[35S]GTPγS
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM final concentration)
-
Test compounds (this compound, 8-OH-DPAT, etc.)
-
Scintillation counter
Procedure:
-
Prepare cell membranes and determine protein concentration.
-
In a 96-well plate, add in order:
-
Assay buffer
-
Test compound at various concentrations
-
GDP
-
Cell membranes (typically 10-20 µg of protein per well)
-
[35S]GTPγS (typically 0.1-0.5 nM final concentration)
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed to determine pEC50 and Emax values.
MAP Kinase (ERK1/2) Activation Assay by Western Blot
This method is used to detect the phosphorylation and therefore activation of ERK1/2 in response to this compound treatment.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with supplements)
-
This compound and other test compounds/inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture PC12 cells to approximately 80% confluency.
-
Serum-starve the cells for a defined period (e.g., 4-6 hours) before treatment.
-
Treat the cells with this compound or other compounds for various time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.
Motor Neuron Survival Assay
This assay evaluates the neuroprotective effects of this compound on motor neurons in culture.
Materials:
-
Primary motor neuron culture or a motor neuron-like cell line.
-
Appropriate cell culture medium and supplements.
-
Neurotoxic insult (e.g., serum deprivation, oxidative stress inducer).
-
This compound and other test compounds.
-
Method for quantifying cell viability (e.g., MTT assay, immunocytochemistry for motor neuron-specific markers followed by cell counting).
Procedure:
-
Isolate and culture primary motor neurons or seed a motor neuron-like cell line in a multi-well plate.
-
Allow the cells to adhere and extend neurites.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Introduce the neurotoxic insult to the appropriate wells.
-
Continue the incubation for a further period (e.g., 24-48 hours).
-
Assess motor neuron survival using a chosen method. For immunocytochemistry, fix the cells, stain for a motor neuron marker (e.g., SMI-32 or Islet-1), and count the number of surviving neurons in multiple fields per well.
-
Calculate the percentage of motor neuron survival relative to the untreated control.
This guide provides a foundational understanding of the in vitro properties of this compound and the methodologies to replicate these findings. For further details, researchers are encouraged to consult the primary literature cited.
References
- 1. 5-HT1A receptors are involved in the effects of this compound on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptors are involved in the effects of this compound on G-protein activation, neurotransmitter release and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Xaliproden: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Xaliproden, a 5-HT1A receptor agonist investigated for its neurotrophic and neuroprotective effects, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2][3] This guide provides essential safety and logistical information, offering a procedural framework for the proper disposal of this compound.
Core Safety and Handling Protocols
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes eye shields, gloves, and a type N95 (US) dust mask.[4][5] this compound is classified as Acute Toxicity 4 (Oral), signified by the GHS07 pictogram and the signal word "Warning".[4][5]
Precautionary Measures:
-
P264: Wash hands and any exposed skin thoroughly after handling.[4]
-
P270: Do not eat, drink, or smoke when using this product.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Quantitative Safety Data Summary
A comprehensive understanding of this compound's properties is the first step toward safe disposal. The following table summarizes key safety and identification data.
| Property | Value | Reference |
| Chemical Name | This compound hydrochloride | [4] |
| Synonym(s) | SR-57746A | [1][4] |
| CAS Number | 90494-79-4 | [1][4][5] |
| Molecular Formula | C₂₄H₂₂F₃N · HCl | [1][4][5] |
| Molecular Weight | 417.89 g/mol | [4][5] |
| Form | Solid | [4][5] |
| Hazard Classification | Acute Toxicity 4 (Oral) | [4][5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4][5] |
| Signal Word | Warning | [4][5] |
| Hazard Statement | H302: Harmful if swallowed | [4][5] |
| Storage Temperature | 2-8°C | [4] |
| Solubility | DMSO: ≥5 mg/mL | [4] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, as with any pharmaceutical compound used in a laboratory setting, must adhere to institutional, local, state, and federal regulations.[6] The following procedure is a general guideline and should be adapted to comply with your institution's specific protocols and the relevant legal requirements.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and personal protective equipment (PPE).
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be segregated as a non-RCRA pharmaceutical waste unless it meets specific criteria for being a characteristic hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity) or is listed as a P- or U-list waste, which is unlikely for this compound based on available data.
Step 2: Containerization
-
Primary Container: Collect solid this compound waste in a clearly labeled, sealed, and durable container. For solutions, use a compatible, leak-proof container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic").
Step 3: Storage
-
Location: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Duration: Adhere to your institution's and local regulations regarding the maximum allowable time for storing hazardous waste on-site.
Step 4: Disposal
-
Professional Disposal Service: The most common and recommended method for the disposal of pharmaceutical waste from a healthcare or research facility is to contract with a licensed biomedical or chemical waste disposal company.[7] These companies are equipped to handle and dispose of such materials in compliance with all regulations.
-
Institutional Procedures: Follow your institution's established procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest or online request form.
-
Prohibited Disposal Methods:
Experimental Protocols and Signaling Pathways
While specific experimental protocols for the disposal of this compound are not publicly available, its mechanism of action involves the 5-HT1A receptor.[1][8] Understanding its biological targets does not directly inform disposal but underscores its potency and the need for careful handling to prevent unintended environmental or biological exposure.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures and consulting with your institution's Environmental Health and Safety (EH&S) department, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ≥97% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. キサリプロデン 塩酸塩 ≥97% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistics for Handling Xaliproden
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Xaliproden is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), emergency procedures, and disposal protocols to maintain a safe laboratory environment.
Hazard Identification and Classification
This compound hydrochloride is classified as acutely toxic if swallowed. Below is a summary of its hazard information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4, Oral | GHS07 | Warning | H302: Harmful if swallowed |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential when handling this compound to minimize exposure.
| Equipment Type | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask | To prevent inhalation of the solid compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring laboratory safety.
Handling Procedures:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Weighing and Aliquoting: Handle the solid compound with care to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfer.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Personal Hygiene: Always wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Procedures:
-
Temperature: Store at 2-8°C.
-
Container: Keep the container tightly closed.
-
Environment: Store in a dry, well-ventilated place.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Workflow
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Call a poison control center or doctor immediately for treatment advice. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any materials heavily contaminated with the solid (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Sharps: Any needles or other sharps used to handle this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinse should be collected as hazardous liquid waste. Subsequent rinses can be disposed of as regular chemical waste, and the defaced container can be discarded.
Disposal Workflow
All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the pickup and disposal of hazardous waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
